molecular formula C20H26O4 B1673082 Jolkinolide B CAS No. 37905-08-1

Jolkinolide B

Numéro de catalogue: B1673082
Numéro CAS: 37905-08-1
Poids moléculaire: 330.4 g/mol
Clé InChI: SOVOCMGDFRGRKF-MCDHERAVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Jolkinolide B (CAS 37905-08-1) is an ent-abietane-type diterpenoid naturally occurring in various Euphorbia plant species . This compound has emerged as a significant bioactive molecule in pharmacological research due to its diverse mechanisms of action and potent activity. Extensive research has elucidated several key molecular mechanisms for this compound. A groundbreaking 2025 study identified the mitochondrial outer membrane protein TOM40 as a direct covalent binding target of this compound . This interaction disrupts mitochondrial protein import, induces mitochondrial dysfunction, and activates a specific cellular cleanup process known as mitophagy . This mechanism underpins its efficacy in models of pancreatic cancer, where it induces autophagic cell death, and Alzheimer's disease, where it helps clear damaged mitochondria and improves cognitive function . In oncology research, this compound demonstrates broad anti-cancer properties. It inhibits cancer cell growth by modulating multiple signaling pathways, including the inactivation of the JAK/STAT, NF-κB, and PI3K/Akt/mTOR pathways . It has shown efficacy against various cancer types such as non-small cell lung cancer by inhibiting glycolysis via the Akt/mTOR pathway , gastric cancer by inducing a combined cell death process called PANoptosis , and hepatocellular carcinoma by regulating the Musashi-2 protein and inactivating β-catenin signaling . Furthermore, it induces apoptosis in melanoma cells by altering glycolysis and activating the mitochondrial pathway . Beyond oncology, this compound exhibits significant anti-inflammatory and anti-infective properties. It has been shown to ameliorate rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway . It also possesses anti-tuberculosis activity, inhibiting mycobacterial growth by down-regulating ribosomal proteins and interfering with protein synthesis in M. tuberculosis . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVOCMGDFRGRKF-MCDHERAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958923
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-08-1
Record name Jolkinolide B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37905-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jolkinolide B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin of Jolkinolide B in Euphorbia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinolide B, an ent-abietane-type diterpenoid, is a significant bioactive secondary metabolite found within various species of the genus Euphorbia. Renowned for its potent cytotoxic and anti-inflammatory properties, this complex natural product has garnered considerable interest in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the origin of this compound, detailing its proposed biosynthetic pathway, distribution within Euphorbia species, and the experimental methodologies employed for its isolation and characterization. Quantitative data are systematically presented, and key experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The genus Euphorbia is one of the largest and most diverse genera of flowering plants, comprising over 2,000 species. These plants are characterized by the production of a milky latex and a remarkable array of structurally complex secondary metabolites, including a vast number of diterpenoids. Among these, this compound, first isolated from Euphorbia jolkini, stands out due to its significant biological activities. Understanding the biosynthetic origin of this compound is crucial for its potential biotechnological production and the development of novel therapeutic agents.

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, a plausible route can be proposed based on the established principles of diterpenoid biosynthesis in plants. The pathway commences with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions.

The biosynthesis can be conceptually divided into two main stages:

  • Stage 1: Formation of the ent-Abietane Skeleton. This stage is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

  • Stage 2: Oxidative Functionalization. The hydrocarbon skeleton is subsequently modified by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes to yield the final this compound structure.

A proposed biosynthetic pathway is depicted below:

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP diTPS (Class II) ent_Abietadiene ent-Abietadiene ent_Copalyl_PP->ent_Abietadiene diTPS (Class I) Intermediate1 Oxidized Intermediates ent_Abietadiene->Intermediate1 Cytochrome P450s (CYPs) JolkinolideB This compound Intermediate1->JolkinolideB Further Oxidations/Rearrangements

Figure 1: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Distribution of this compound in Euphorbia Species

The concentration of this compound varies significantly among different Euphorbia species and even between different tissues of the same plant. The roots are generally the primary site of accumulation.

Euphorbia SpeciesPlant PartThis compound Concentration (mg/g dry weight)Reference
Euphorbia fischerianaRoot0.9643[1]
Euphorbia fischerianaRoot0.529[2]
Euphorbia ebracteolataNot Specified17.4 ± 1.1 (relative content)[3]

Table 1: Quantitative analysis of this compound in various Euphorbia species.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from the roots of Euphorbia fischeriana.

Isolation and Purification Workflow Start Dried and Powdered Roots of Euphorbia fischeriana Extraction Extraction with 95% Ethanol (3x, room temp.) Start->Extraction Concentration1 Concentration under reduced pressure Extraction->Concentration1 Partition Suspension in H2O and partitioning with Petroleum Ether, Ethyl Acetate, n-Butanol Concentration1->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography (Gradient elution: Petroleum Ether - Ethyl Acetate) EtOAc_Fraction->Silica_Gel Fraction_Collection Collection of Fractions Silica_Gel->Fraction_Collection HPLC Semi-preparative HPLC Fraction_Collection->HPLC Jolkinolide_B Pure this compound HPLC->Jolkinolide_B

Figure 2: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: The dried and powdered roots of E. fischeriana are extracted exhaustively with 95% ethanol at room temperature.[4]

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.[4]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.[4]

  • Column Chromatography: The ethyl acetate fraction, which is enriched with diterpenoids, is subjected to silica gel column chromatography. A gradient elution system, typically with increasing polarity (e.g., petroleum ether-ethyl acetate), is used to separate the components.[5]

  • Semi-preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[4]

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the carbon skeleton and the relative stereochemistry of the molecule.

¹H NMR (500 MHz, CDCl₃) δ (ppm)¹³C NMR (125 MHz, CDCl₃) δ (ppm)
4.07 (s, 1H, H-11)175.8 (C-16)
3.71 (s, 1H, H-14)148.5 (C-13)
2.32 (s, 1H, H-9)118.2 (C-15)
2.11 (s, 3H, H-17)82.1 (C-12)
0.97 (s, 3H, H-18)73.9 (C-11)
0.88 (s, 3H, H-19)...
0.85 (s, 3H, H-20)...

Table 2: Characteristic ¹H and ¹³C NMR chemical shifts for this compound.[6]

4.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation. A proposed fragmentation pathway for this compound is illustrated below.[7]

Mass Spectrometry Fragmentation Parent_Ion [M+H]⁺ m/z 331 Fragment1 [M+H-H₂O]⁺ m/z 313 Parent_Ion->Fragment1 - H₂O Fragment2 [M+H-CO]⁺ m/z 303 Parent_Ion->Fragment2 - CO Fragment3 [M+H-C₃H₆O]⁺ m/z 273 Fragment1->Fragment3 - C₂H₂O

Figure 3: Simplified representation of the mass spectrometry fragmentation of this compound.

4.2.3. X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of this compound.[5] This technique requires the formation of high-quality crystals of the purified compound.

Conclusion

This compound originates from the general diterpenoid biosynthetic pathway in Euphorbia species, starting from GGPP and proceeding through a series of enzymatic cyclizations and oxidations to form the final ent-abietane structure. Its concentration is highest in the roots of species such as E. fischeriana. The isolation and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques. Further research into the specific enzymes involved in its biosynthesis will be crucial for enabling its sustainable production through metabolic engineering and synthetic biology approaches, thereby unlocking its full therapeutic potential.

References

Jolkinolide B: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinolide B, an ent-abietane diterpenoid, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. First isolated in 1973, this natural product has been identified in several species of the Euphorbia genus. Exhibiting anticancer, anti-inflammatory, and anti-tuberculosis properties, this compound modulates several key cellular signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and analysis, and its multifaceted biological activities, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Structural Elucidation

This compound was first discovered and isolated in 1973 by D. Uemura and Y. Hirata from the plant Euphorbia jolkini. Their seminal work, published in Tetrahedron Letters, detailed the structural elucidation of this novel ent-abietane-type diterpenoid.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Euphorbiaceae family, commonly known as the spurge family. While initially isolated from Euphorbia jolkini, subsequent research has identified its presence in several other Euphorbia species. The concentration and yield of this compound can vary depending on the plant species, geographical location, and the part of the plant being analyzed.

Plant SpeciesFamilyPlant PartReported Presence/Yield
Euphorbia jolkini Boiss.EuphorbiaceaeRoots, Whole PlantPrimary source of initial discovery.
Euphorbia fischeriana Steud.EuphorbiaceaeRootsContains this compound; a study reported recoveries of 90.2–96.3% using a specific analytical method.[1][2]
Euphorbia kansui S.L. Liou ex S.B. HoEuphorbiaceaeNot SpecifiedReported to contain this compound.
Euphorbia seguieriana Neck.EuphorbiaceaeNot SpecifiedReported to contain this compound.[3]
Suregada glomerulata (Blume) Baill.EuphorbiaceaeNot SpecifiedReported to contain this compound.[3]

Experimental Protocols

Isolation and Purification of this compound from Euphorbia fischeriana

The following protocol is a representative method for the isolation and purification of this compound, based on common phytochemical techniques.

3.1.1. Plant Material Preparation

  • Obtain the dried roots of Euphorbia fischeriana.

  • Grind the dried roots into a coarse powder (20-40 mesh).

3.1.2. Extraction

  • Perform an initial extraction using a non-polar solvent to remove lipids and other non-polar compounds. A common method is Soxhlet extraction with petroleum ether.

  • The defatted plant material is then subjected to extraction with a more polar solvent, such as 95% ethanol, at room temperature. This can be done by maceration with periodic shaking for several days or through repeated percolation.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Solvent Partitioning

  • Suspend the crude ethanol extract in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). The ethyl acetate fraction is often enriched with diterpenoids like this compound.[4]

3.1.4. Chromatographic Purification

  • Subject the this compound-rich fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.[4]

  • Elute the column with a gradient solvent system, such as petroleum ether-acetone or hexane-ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC. Combine fractions containing this compound.

  • Further purification can be achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).[4]

3.1.5. Crystallization and Identification

  • The purified this compound can be crystallized from a suitable solvent system, such as dichloromethane-methanol, to obtain pure crystals.

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with published data.

Analytical Quantification using HPLC

A Matrix Solid-Phase Dispersion (MSPD) method coupled with HPLC can be used for the quantification of this compound in plant samples.[1][2][5]

3.2.1. Sample Preparation (MSPD)

  • Weigh 0.1 g of the powdered Euphorbia fischeriana root sample and place it in an agate mortar.

  • Add 0.4 g of silica gel as the dispersant.

  • Grind the sample and silica gel together for 5 minutes to achieve a homogeneous mixture.

  • Transfer the mixture to a suitable column.

  • Elute the column with 5 mL of acetonitrile to extract this compound.

3.2.2. HPLC Conditions

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at an appropriate wavelength (e.g., determined from the UV spectrum of a this compound standard).

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

This compound has been shown to exert a variety of biological effects by modulating key cellular signaling pathways.

Anti-Cancer Activity

This compound demonstrates significant anti-tumor activity against various cancer cell lines.[6][7] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. This is achieved through the modulation of several critical signaling pathways.

  • PI3K/Akt/mTOR Pathway: this compound can inhibit this pathway, which is crucial for cell growth, proliferation, and survival. By downregulating the phosphorylation of key proteins like Akt and mTOR, it can lead to decreased cancer cell viability.[8]

  • JAK/STAT Pathway: This pathway is often constitutively active in cancer cells and promotes their survival and proliferation. This compound has been shown to downregulate the JAK/STAT pathway, contributing to its pro-apoptotic effects.[6][7]

  • NF-κB Pathway: The NF-κB pathway is involved in inflammation and cancer progression. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators.[9]

Anti-Tuberculosis Activity

Emerging research has indicated that this compound possesses anti-mycobacterial activity, suggesting its potential as a lead compound for the development of new anti-tuberculosis drugs.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation JolkinolideB This compound JolkinolideB->PI3K Inhibits JolkinolideB->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_nucleus JAK/STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression JolkinolideB This compound JolkinolideB->JAK Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

NFkB_Pathway NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Inflammatory Gene Expression NFkB->GeneExpression NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release JolkinolideB This compound JolkinolideB->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow

JolkinolideB_Isolation_Workflow This compound Isolation and Purification Workflow PlantMaterial Dried Roots of Euphorbia fischeriana Grinding Grinding (20-40 mesh) PlantMaterial->Grinding Extraction Ethanol Extraction Grinding->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Ethyl Acetate Fraction FurtherPurification Sephadex LH-20 & Semi-preparative HPLC ColumnChromatography->FurtherPurification Crystallization Crystallization FurtherPurification->Crystallization PureCompound Pure this compound Crystallization->PureCompound

Caption: A generalized workflow for the isolation and purification of this compound.

Conclusion

This compound stands as a promising natural product with a well-documented history of discovery and a growing body of evidence supporting its therapeutic potential. Its presence in various Euphorbia species makes it an accessible target for natural product chemists. The elucidation of its mechanisms of action, particularly its inhibitory effects on key signaling pathways implicated in cancer and inflammation, provides a strong rationale for its further investigation in preclinical and clinical settings. This technical guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound and to develop novel drugs based on its unique chemical scaffold.

References

Jolkinolide B: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B is a naturally occurring diterpenoid first isolated from plants of the Euphorbia genus, such as Euphorbia jolkini and Euphorbia fischeriana Steud.[1][2] It belongs to the ent-abietane class of diterpenoids and has garnered significant scientific interest due to its diverse and potent pharmacological activities.[3] Extensive research has highlighted its potential as an anti-cancer, anti-inflammatory, and anti-tuberculosis agent.[3] This technical guide provides a detailed overview of the physicochemical properties of this compound, its mechanism of action through various signaling pathways, and key experimental protocols for its study.

Physicochemical Properties of this compound

This compound is a white to beige powder with a complex polycyclic structure.[4] Its fundamental properties are summarized in the tables below.

General and Chemical Properties
PropertyValueReference
Molecular Formula C₂₀H₂₆O₄
Molecular Weight 330.42 g/mol
CAS Number 37905-08-1
Appearance White to beige powder[4]
Purity (Typical) ≥95% (HPLC)
Structural Identifiers
Identifier TypeIdentifier
IUPAC Name (1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.0¹,³.0⁴,⁸.0⁸,¹⁰.0¹²,¹⁷]nonadec-4-en-6-one
SMILES CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5--INVALID-LINK--(CCCC5(C)C)C
InChI Key SOVOCMGDFRGRKF-MCDHERAVSA-N
Solubility and Storage
PropertyDetailsReference
Solubility DMSO: ~2-10 mg/mL (may require warming)
Ethanol: ~10 mg/mL
Storage Temperature -10 to -25°C

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. While specific chemical shifts and absorption bands are reported in specialized literature, this section outlines the key methods used for its characterization.

NMR Spectroscopy

Both 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, along with 2D NMR techniques like COSY, HSQC, and HMBC, have been instrumental in assigning the proton and carbon signals and determining the relative configuration of the molecule.[1]

Mass Spectrometry (MS)

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS/MS) has been used for the detection and quantification of this compound in biological matrices, such as rat plasma.[5] A proposed fragmentation pathway has been described, aiding in its identification.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for functional groups such as carbonyls and ethers would be expected.[3][6][7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily through the modulation of key cellular signaling pathways. Its anti-cancer and anti-inflammatory properties are of particular interest in drug development.[3]

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast cancer, gastric cancer, and leukemia.[4][8] It can induce cell cycle arrest and apoptosis through the modulation of several critical signaling pathways.[4]

  • PI3K/Akt/mTOR Pathway: this compound is a known inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[3] By downregulating the phosphorylation of key proteins like Akt and mTOR, it can suppress tumor growth.[9]

PI3K_Akt_mTOR_Pathway JolkinolideB This compound PI3K PI3K JolkinolideB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also a target of this compound.[3] Its inhibition contributes to the compound's anti-inflammatory and anti-cancer effects.

JAK_STAT_Pathway JolkinolideB This compound JAK JAK JolkinolideB->JAK CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT P GeneTranscription Gene Transcription (Inflammation, Proliferation) STAT->GeneTranscription

Figure 2: this compound targeting the JAK/STAT signaling pathway.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[8] This is achieved through the downregulation of pathways like NF-κB and MAPK, as well as the JAK/STAT pathway.[8]

Experimental Protocols

The study of this compound involves a range of standard and specialized experimental procedures. Below are detailed methodologies for key experiments.

Extraction and Isolation of this compound from Euphorbia fischeriana
  • Material Preparation: The roots of Euphorbia fischeriana are collected, dried, and ground into a coarse powder.

  • Extraction: An optimized extraction can be performed using 100% ethanol at 74°C for 2 hours.

  • Purification: The crude extract is subjected to chromatographic techniques for the isolation of this compound. This typically involves silica gel column chromatography with a suitable solvent system.

  • Identification: The purified compound is identified and characterized using spectroscopic methods such as NMR, MS, and IR.[2]

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[10]

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation of specific proteins.[12]

  • Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental and Logical Workflow

The investigation of this compound's therapeutic potential follows a logical progression from basic characterization to in-depth mechanistic studies.

Experimental_Workflow cluster_extraction Extraction & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo & Preclinical Extraction Extraction from Euphorbia sp. Purification Purification (Chromatography) Extraction->Purification StructureID Structural Elucidation (NMR, MS, IR) Purification->StructureID CellViability Cell Viability Assays (MTT, etc.) StructureID->CellViability ApoptosisAssay Apoptosis & Cell Cycle (Flow Cytometry) CellViability->ApoptosisAssay Mechanism Mechanism of Action (Western Blot) ApoptosisAssay->Mechanism AnimalModels Animal Models (Xenografts) Mechanism->AnimalModels Toxicity Toxicology Studies AnimalModels->Toxicity Pharmacokinetics Pharmacokinetics (LC-MS/MS) Toxicity->Pharmacokinetics

References

The Enigmatic Biosynthesis of Jolkinolide B: A Putative Pathway and Research Roadmap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinolide B, an ent-abietane-type diterpenoid first isolated from Euphorbia jolkini, has garnered significant attention for its potent pharmacological activities, including anticancer, anti-inflammatory, and anti-osteoporosis properties.[1][2] Despite its therapeutic potential, the biosynthetic pathway of this compound in plants remains largely unelucidated.[1][2][3] This technical guide presents a putative biosynthesis pathway based on the established synthesis of related diterpenoids and outlines a comprehensive experimental workflow to facilitate future research in elucidating the definitive enzymatic steps. This document is intended to serve as a foundational resource for researchers aiming to unravel the genetic and biochemical basis of this compound production, a critical step towards its sustainable biotechnological production.

Introduction to this compound

This compound is a structurally complex natural product found in various Euphorbia species.[1][4] Its chemical structure is characterized by a rearranged abietane skeleton, featuring a unique lactone ring system that is crucial for its biological activity. The growing interest in this compound stems from its diverse pharmacological profile, which includes the modulation of key signaling pathways such as JAK/STAT, NF-κB, and PI3K/Akt/mTOR.[1][5][6][7][8] The limited availability from natural sources and the challenges of chemical synthesis underscore the urgent need to understand its biosynthesis for potential metabolic engineering and large-scale production.

A Putative Biosynthesis Pathway for this compound

The complete biosynthetic pathway of this compound has not yet been experimentally determined. However, based on the well-established biosynthesis of diterpenoids in plants, a plausible pathway can be proposed. This putative pathway commences from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclization and oxidative modifications.

The initial steps are likely catalyzed by a diterpene synthase (diTPS) to form the characteristic tricyclic skeleton of abietane diterpenoids. Subsequent modifications by cytochrome P450 monooxygenases (CYPs) and other enzymes would then tailor the abietane core to yield the final this compound structure.

Putative this compound Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP diTPS (Class II) ent_Abietadiene ent-Abietadiene ent_Copalyl_PP->ent_Abietadiene diTPS (Class I) Intermediate1 Oxidized Intermediates ent_Abietadiene->Intermediate1 CYP450s Jolkinolide_B This compound Intermediate1->Jolkinolide_B Tailoring Enzymes (e.g., Lactone Synthase)

A putative biosynthetic pathway for this compound, starting from GGPP.

Quantitative Data on this compound Biosynthesis

To date, there is no published quantitative data regarding the enzymatic reactions or metabolite concentrations in the biosynthesis of this compound. The following table provides a template for the types of data that are essential for characterizing this pathway.

Parameter Description Value Reference
Enzyme Kinetics
Km of diTPS for GGPPMichaelis-Menten constantData not available-
kcat of diTPSCatalytic rate constantData not available-
Km of CYPs for ent-AbietadieneMichaelis-Menten constantData not available-
kcat of CYPsCatalytic rate constantData not available-
Metabolite Concentrations
GGPP levels in Euphorbia spp.Precursor concentrationData not available-
ent-Abietadiene levelsIntermediate concentrationData not available-
This compound tissue distributionFinal product concentrationData not available-
Gene Expression
diTPS transcript levelsRelative expression of the diterpene synthase geneData not available-
CYP transcript levelsRelative expression of candidate cytochrome P450 genesData not available-

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthesis pathway requires a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry. Below is a generalized experimental workflow that can be adapted to identify and characterize the enzymes involved.

Transcriptome Analysis and Candidate Gene Identification
  • Plant Material: Collect tissues from a high-Jolkinolide B-accumulating Euphorbia species (e.g., E. fischeriana, E. jolkini).

  • RNA Sequencing: Perform deep RNA sequencing of different tissues (e.g., roots, stems, leaves) to identify tissue-specific gene expression profiles.

  • Candidate Gene Mining: Identify candidate genes encoding diterpene synthases (diTPSs) and cytochrome P450s (CYPs) that are co-expressed with this compound accumulation.

Heterologous Expression and Functional Characterization of Enzymes
  • Gene Cloning: Clone the full-length coding sequences of candidate diTPS and CYP genes into suitable expression vectors.

  • Heterologous Expression: Express the cloned genes in a microbial host such as Escherichia coli (for diTPSs) or Saccharomyces cerevisiae (for CYPs).

  • In Vitro Enzyme Assays:

    • For diTPSs: Incubate the purified recombinant enzyme with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • For CYPs: Incubate yeast microsomes containing the recombinant CYP with the product of the diTPS reaction (e.g., ent-Abietadiene) and NADPH. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vivo Pathway Reconstruction
  • Transient Expression: Co-express the identified diTPS and CYP genes in Nicotiana benthamiana leaves.

  • Metabolite Analysis: Analyze the metabolome of the infiltrated leaves by LC-MS to detect the production of this compound or its intermediates.

Experimental Workflow for this compound Pathway Elucidation Plant_Material Select High-Yielding Euphorbia Species RNA_Seq Transcriptome Sequencing (RNA-Seq) Plant_Material->RNA_Seq Candidate_Genes Identify Candidate diTPS and CYP Genes RNA_Seq->Candidate_Genes Gene_Cloning Gene Cloning and Vector Construction Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression In_Vivo_Reconstitution In Vivo Reconstitution (N. benthamiana) Gene_Cloning->In_Vivo_Reconstitution Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Pathway_Elucidation Pathway Elucidation Enzyme_Assays->Pathway_Elucidation In_Vivo_Reconstitution->Pathway_Elucidation

A generalized experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound represents a significant knowledge gap in the field of plant specialized metabolism. The putative pathway and experimental roadmap presented in this guide provide a framework for future research endeavors. The successful elucidation of this pathway will not only provide fundamental insights into the evolution of diterpenoid biosynthesis in Euphorbia but also pave the way for the metabolic engineering of this compound production in microbial or plant chassis. Such advancements would enable a sustainable supply of this valuable compound for further pharmacological investigation and potential therapeutic applications. The intricate chemistry and potent bioactivities of this compound make it a compelling target for both fundamental and applied research in the years to come.

References

Jolkinolide B: A Comprehensive Review of Its Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B is an ent-abietane-type diterpenoid first isolated from Euphorbia jolkini and is a significant active component in many toxic Euphorbia plants.[1] In recent years, this compound has garnered considerable attention from the scientific community due to its potent and diverse pharmacological activities.[1] Primarily sourced from the roots of plants like Euphorbia fischeriana Steud, this natural compound has demonstrated significant anticancer, anti-inflammatory, and anti-tuberculosis properties.[1][2] Mechanistic studies have revealed that this compound exerts its effects by modulating critical cellular signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.[1][3] This technical guide provides an in-depth review of the pharmacological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Anticancer Activities

This compound exhibits broad-spectrum antitumor activity against a range of cancer types. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis through the modulation of key signaling cascades.

Mechanisms of Action & Signaling Pathways

1. Inhibition of PI3K/Akt/mTOR Pathway: In breast cancer cells (MCF-7), this compound has been shown to strongly inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation and survival.[4] Treatment with this compound leads to the downregulation of key pathway components including p-PI3K, p-Akt, and mTOR, while upregulating the tumor suppressor PTEN.[4] This inhibition ultimately induces apoptosis and arrests the cell cycle in the S phase.[4] Similarly, in non-small cell lung cancer (NSCLC) cells, this compound inactivates the Akt/mTOR pathway to downregulate hexokinase 2 (HK2), a key enzyme in glycolysis, thereby inhibiting cancer cell metabolism and viability.[5] In bladder cancer, this compound sensitizes cancer cells to mTOR inhibitors by dually inhibiting Akt feedback activation and cytoprotective autophagy.[6][7]

PI3K_Akt_mTOR_Pathway JB This compound PI3K PI3K JB->PI3K inhibits Akt Akt JB->Akt inhibits mTOR mTOR JB->mTOR inhibits PTEN PTEN JB->PTEN upregulates PI3K->Akt activates Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits PTEN->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

2. Downregulation of JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is frequently overactive in cancer cells, contributing to their growth and survival.[4][8] this compound and its analogue, 17-Hydroxy-jolkinolide B (HJB), are potent inhibitors of this pathway.[4][8] In human leukemic cells (HL-60 and THP-1), this compound induces apoptosis by downregulating the JAK2/STAT3 cascade.[9] This leads to decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax, ultimately activating caspases-3, -8, and -9.[9] HJB has been shown to directly target and inactivate JAK1, JAK2, and TYK2 by covalently cross-linking the kinases.[4][8]

JAK_STAT_Pathway JB This compound JAKs JAK1, JAK2, TYK2 JB->JAKs inhibits (cross-linking) STAT3 STAT3 JAKs->STAT3 phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 upregulates Bax Bax (Pro-apoptotic) STAT3->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspase-3, -8, -9 Bax->Caspases activates Caspases->Apoptosis induces

Caption: Downregulation of the JAK/STAT pathway by this compound.

3. Induction of Cell Cycle Arrest: In gastric cancer cells (MKN45), this compound causes DNA damage, which activates the ATR-CHK1-CDC25A-Cdk2 signaling pathway.[10] This activation leads to an arrest of the cell cycle in the S phase, preventing cancer cells from replicating their DNA and dividing.[10]

4. Anti-Metastatic Effects: Metastasis is a critical step in cancer progression. This compound has been shown to inhibit the adhesion and invasion of human breast cancer MDA-MB-231 cells.[11] It suppresses cell adhesion to fibronectin by inhibiting the phosphorylation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), key components of pathways that regulate cell motility and invasion.[11]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified across various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 Value (µM)Reference
A549Non-small cell lung cancerConcentration-dependent inhibition[5]
H1299Non-small cell lung cancerConcentration-dependent inhibition[5]
MCF-7Breast Cancer (Luminal A)Significant Apoptosis Observed[12]
BT-474Breast Cancer (Luminal B)Significant Apoptosis Observed[12]
MKN45Gastric CancerCell cycle arrest & apoptosis observed[10]
HL-60LeukemiaDose-dependent apoptosis[9]
THP-1LeukemiaDose-dependent apoptosis[9]

Note: Specific IC50 values are not always reported in abstracts; "Concentration-dependent" or "Dose-dependent" indicates a measured effect without a specified IC50 value in the source.

Anti-inflammatory Activities

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the JAK2/STAT3 signaling pathway, which plays a crucial role in inflammatory responses.[1][3]

Mechanism in Rheumatoid Arthritis

In a collagen-induced arthritis (CIA) rat model, this compound was shown to ameliorate inflammation and bone destruction.[1] Molecular docking studies confirmed that this compound binds effectively to JAK2.[1] By inhibiting the JAK2/STAT3 pathway, it suppresses the expression of pro-inflammatory factors in both the ankle joints of CIA rats and in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Mechanism in Liver Inflammation

In hepatocytes, this compound attenuates steatosis and inflammatory responses induced by palmitic acid.[13] This protective effect is dependent on the inhibition of JAK/STAT3 signaling. By blocking this pathway, this compound reduces the expression of genes involved in de novo lipogenesis and inflammatory cytokines, suggesting its potential as a therapeutic agent for metabolic dysfunction-associated steatotic liver disease (MASLD).[13]

Anti-mycobacterial Activity

Tuberculosis remains a major global health challenge, and novel therapeutic agents are urgently needed. This compound and its derivatives have shown promising activity against Mycobacterium tuberculosis.

Mechanism of Action

17-hydroxy-jolkinolide B (HJKB), an analogue of this compound, exhibits potent activity against the M. tuberculosis H37Ra strain and clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 1 to 12 μg/mL.[14] HJKB also demonstrates bactericidal activity against intracellular mycobacteria within macrophages.[14] Mechanistic studies indicate that HJKB interacts with the RpoB and RpoC protein subunits of the bacterial RNA polymerase, thereby inhibiting transcription and bacterial growth.[14]

CompoundStrainMIC ValueReference
17-hydroxy-jolkinolide BM. tuberculosis (various strains)1 - 12 µg/mL[14]
17-hydroxy-jolkinolide BM. smegmatis1.5 µg/mL[2]

Experimental Protocols

The pharmacological activities of this compound have been elucidated using a variety of standard and advanced experimental techniques.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells.[15]

  • Principle: Living cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2.5×10⁵ cells/mL) and allowed to adhere overnight.[16]

    • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

    • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow formazan crystal formation.[15]

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[15]

    • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with this compound (Varying Concentrations) Start->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate (3-4 hours) (Formazan Formation) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent (DMSO) Incubate2->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze

Caption: General workflow for an MTT cell viability assay.
Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[17]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, cells can be distinguished:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Methodology:

    • Treatment: Cells are treated with this compound at the desired concentration (e.g., IC50 concentration) for a set time.

    • Harvesting: Cells (both adherent and floating) are harvested and washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescently-labeled Annexin V and PI for approximately 15 minutes in the dark.[17]

    • Acquisition: The stained cells are analyzed using a flow cytometer.

    • Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic) is quantified using appropriate software.[17]

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insight into the status of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., Akt, p-Akt, STAT3, Bcl-2).

  • Methodology:

    • Cell Lysis: this compound-treated and control cells are lysed to extract total protein.

    • Protein Quantification: Protein concentration is determined (e.g., using a BCA assay).

    • Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured on film or with a digital imager. Densitometry is used to quantify protein levels relative to a loading control (e.g., GAPDH).[11]

Conclusion

This compound is a promising natural diterpenoid with a robust profile of pharmacological activities, most notably in the fields of oncology and inflammation. Its ability to modulate multiple, critical signaling pathways such as PI3K/Akt/mTOR and JAK/STAT underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data on its cytotoxicity and anti-mycobacterial activity, combined with a growing understanding of its molecular mechanisms, provide a strong foundation for further preclinical and clinical investigation. This guide summarizes the core findings to date, offering a valuable resource for scientists dedicated to exploring the therapeutic applications of this potent natural product.

References

A Technical Guide to Preliminary Studies on the Mechanism of Action of Jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Jolkinolide B (JB), an ent-abietane-type diterpenoid isolated from the medicinal plant Euphorbia fischeriana Steud, has emerged as a promising natural compound with significant pharmacological activities.[1][2] Preliminary research, primarily focused on its anti-cancer and anti-inflammatory properties, reveals a multi-targeted mechanism of action.[2][3] In various cancer cell lines, this compound has been demonstrated to induce programmed cell death (apoptosis and PANoptosis), trigger cell cycle arrest, and inhibit key oncogenic signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and ATR-CHK1 pathways.[1][4][5][6][7] This technical guide synthesizes the current understanding of this compound's molecular mechanisms, presents quantitative data from foundational studies, details common experimental protocols, and provides visual diagrams of the core signaling cascades involved.

Core Anti-Cancer Mechanisms of Action

This compound exerts its anti-neoplastic effects through a sophisticated and multi-pronged approach, targeting several critical cellular processes simultaneously.

Induction of Programmed Cell Death

A primary mechanism of JB's anti-cancer activity is the robust induction of programmed cell death.

  • Mitochondrial (Intrinsic) Apoptosis: JB consistently triggers the mitochondrial pathway of apoptosis across numerous cancer cell lines.[1] This process involves the depolarization of the mitochondrial membrane, leading to the release of Cytochrome c from the mitochondria into the cytosol.[1][6] This event initiates a caspase cascade, marked by the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of executioner caspases-9 and -3.[1][6][8]

  • PANoptosis Activation: More recent studies in gastric cancer have revealed that JB can induce PANoptosis, a regulated cell death modality involving the simultaneous activation of apoptosis, pyroptosis, and necroptosis.[7] This is reportedly achieved through direct binding and activation of caspase-8, which acts as a molecular switch.[7] The activation of caspase-8 leads to downstream cleavage of caspase-3 (apoptosis), GSDMD (pyroptosis), and phosphorylation of RIPK1 and MLKL (necroptosis).[7]

  • Induction of Reactive Oxygen Species (ROS): An increase in intracellular Reactive Oxygen Species (ROS) has been observed following JB treatment.[9] Elevated ROS levels can induce cellular damage and trigger apoptosis through various mechanisms, including the activation of stress-related signaling pathways.[9][10][11]

Inhibition of Key Oncogenic Signaling Pathways

This compound's efficacy is significantly attributed to its ability to suppress critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.

  • JAK/STAT Pathway: JB and its analogue, 17-Hydroxy-jolkinolide B (HJB), are potent inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, which is constitutively active in many cancers.[4][12][13] HJB has been shown to directly target and inactivate JAK family kinases (JAK1, JAK2, TYK2) through covalent cross-linking.[12][13] This inhibition prevents the phosphorylation and subsequent activation of STAT3, blocking its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[6][12]

  • PI3K/Akt/mTOR Pathway: In breast and laryngeal cancer cells, JB effectively inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade.[3][5][14] It achieves this by down-regulating the phosphorylated forms of PI3K and Akt (p-PI3K, p-Akt) and the downstream effector mTOR, while up-regulating the tumor suppressor PTEN.[5][14] Inhibition of this pathway is a key factor in JB-induced apoptosis.[5][14][15]

  • ATR-CHK1 DNA Damage Response Pathway: In gastric cancer cells, JB has been found to cause DNA damage.[1][16] This damage activates the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (CHK1) signaling pathway.[1] The subsequent phosphorylation of CHK1 leads to the degradation of the CDC25A phosphatase, which in turn prevents the activation of the CDK2-Cyclin A complex, resulting in S-phase cell cycle arrest.[1]

  • FAK/ERK Pathway and Metastasis: JB has demonstrated anti-metastatic potential by inhibiting the adhesion and invasion of breast cancer cells.[17] This is achieved by suppressing the expression of β1-integrin and the subsequent phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK).[17]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, preventing cancer cell division. The specific phase of arrest appears to be cell-type dependent.

  • S-Phase Arrest: In gastric (MKN45) and breast (MCF-7) cancer cells, JB treatment leads to an accumulation of cells in the S phase.[1][5][16]

  • G1-Phase Arrest: In human chronic myeloid leukemia cells (K562), JB induces a cell cycle block at the G1 phase.[18][19]

Quantitative Data Summary

The following tables summarize key quantitative findings from preliminary studies on this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference(s)
K562 Chronic Myeloid Leukemia 12.1 µg/mL [18][19]
SK-Hep-1 Hepatocellular Carcinoma 11.17 µM [8]
Huh-7 Hepatocellular Carcinoma 14.09 µM [8]
Eca-109 Esophageal Carcinoma 23.7 µg/mL [18][19]

| HepG2 | Hepatocellular Carcinoma | >50.0 µg/mL |[18][19] |

Table 2: Summary of this compound's Effect on Key Protein Expression

Pathway Protein Effect Cell Line(s) Reference(s)
Apoptosis Bax Upregulation HL-60, THP-1, B16F10, Huh-7, SK-Hep-1 [6][8][9]
Bcl-2 Downregulation HL-60, THP-1, B16F10, Huh-7, SK-Hep-1 [6][8][9]
Cleaved Caspase-3 Upregulation MKN45, HL-60, THP-1 [1][6]
Cleaved Caspase-9 Upregulation MKN45, HL-60, THP-1 [1][6]
JAK/STAT p-JAK2 Downregulation HL-60, THP-1 [6]
p-STAT3 Downregulation Multiple [6][12]
PI3K/Akt/mTOR p-PI3K Downregulation MCF-7 [5][14]
p-Akt Downregulation MCF-7, BT-474 [5][14][15]
mTOR Downregulation MCF-7 [5][14]
PTEN Upregulation MCF-7 [5][14]
Cell Cycle Cyclin D1 Downregulation MCF-7 [5][14]
Cyclin E Downregulation MCF-7 [5][14]
CDC25A Downregulation MKN45 [1]
p-CHK1 Upregulation MKN45 [1]

| | γ-H2AX | Upregulation | MKN45 |[1] |

Key Experimental Methodologies

The investigation of this compound's mechanism of action relies on a suite of standard molecular and cellular biology techniques.

  • Cell Viability Assessment (MTT Assay):

    • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

    • Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Following treatment, MTT solution is added to each well and incubated. The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[5]

  • Apoptosis Analysis (Flow Cytometry):

    • Principle: Utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus staining only late apoptotic and necrotic cells.

    • Protocol: Cells are treated with this compound for a set duration. Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and PI are added to the cell suspension. After incubation in the dark, the cells are analyzed by a flow cytometer.[14][15]

  • Protein Expression Analysis (Western Blotting):

    • Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed using primary antibodies specific to the target protein, followed by secondary antibodies conjugated to a reporter enzyme for detection.

    • Protocol: Cells are treated with this compound, then lysed to extract total protein. Protein concentration is determined (e.g., by BCA assay). Equal amounts of protein are loaded and separated on an SDS-PAGE gel. The separated proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. The membrane is incubated with a primary antibody overnight at 4°C (e.g., anti-Bax, anti-p-STAT3, anti-Actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]

  • Cell Cycle Analysis (Flow Cytometry):

    • Principle: Measures the DNA content of cells within a population to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

    • Protocol: Cells are treated with this compound, harvested, and fixed (e.g., in cold 70% ethanol) to permeabilize the cell membrane. The fixed cells are then washed and treated with RNase to remove RNA. Finally, the cells are stained with a DNA-intercalating fluorescent dye, most commonly Propidium Iodide (PI). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.[5][18]

  • In Vivo Xenograft Studies:

    • Principle: Evaluates the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice (e.g., nude mice), and the effect of the drug on tumor growth is monitored.

    • Protocol: A suspension of cancer cells (e.g., MKN45, MCF-7) is subcutaneously injected into the flank of nude mice.[1][5] Once tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. The treatment group receives this compound (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule. Tumor volume and mouse body weight are measured regularly. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).[1][5][14]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action of this compound.

Jolkinolide_B_Overall_Mechanism cluster_mechanisms Molecular Mechanisms cluster_outcomes Cellular Outcomes JB This compound JAK_STAT JAK/STAT Inhibition JB->JAK_STAT PI3K_Akt PI3K/Akt/mTOR Inhibition JB->PI3K_Akt DNA_Damage DNA Damage Response (ATR-CHK1 Pathway) JB->DNA_Damage ROS ROS Generation JB->ROS Casp8 Caspase-8 Activation JB->Casp8 Metastasis ↓ Metastasis ↓ Proliferation JAK_STAT->Metastasis Apoptosis Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Metastasis CellCycleArrest Cell Cycle Arrest (S or G1 Phase) DNA_Damage->CellCycleArrest ROS->Apoptosis Panoptosis PANoptosis Casp8->Panoptosis Panoptosis->Apoptosis

Caption: Overview of the multi-target mechanisms of action of this compound.

Jolkinolide_B_JAK_STAT_Pathway JB This compound JAK JAKs (JAK1, JAK2, TYK2) JB->JAK inhibits (covalent binding) STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Cytokine Cytokine (e.g. IL-6) Receptor Receptor Cytokine->Receptor Receptor->JAK activates

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Jolkinolide_B_PI3K_Akt_Pathway JB This compound PI3K PI3K JB->PI3K inhibits Akt Akt JB->Akt inhibits PTEN PTEN JB->PTEN promotes Receptor Growth Factor Receptor Receptor->PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits PTEN->Akt inhibits Apoptosis Apoptosis Bcl2->Apoptosis

Caption: this compound induces apoptosis via inhibition of the PI3K/Akt/mTOR pathway.

Jolkinolide_B_ATR_CHK1_Pathway JB This compound DNA_Damage DNA Damage JB->DNA_Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CDC25A CDC25A CHK1->CDC25A inhibits CDK2 CDK2-Cyclin A/E CDC25A->CDK2 activates Arrest S-Phase Arrest S_Phase S-Phase Progression CDK2->S_Phase

Caption: this compound causes S-phase arrest by activating the ATR-CHK1 pathway.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Line culture Cell Culture & Seeding start->culture treat Treatment with Vehicle or this compound (Dose- and Time-course) culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis cellcycle Cell Cycle (Flow Cytometry) treat->cellcycle western Protein Expression (Western Blot) treat->western analyze Data Analysis (IC50, Protein Levels, Cell Percentages) viability->analyze apoptosis->analyze cellcycle->analyze western->analyze conclusion Conclusion on Mechanism of Action analyze->conclusion

Caption: A general experimental workflow for studying this compound's effects.

References

The Anticancer Potential of Jolkinolide B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Diterpenoid's Mechanisms of Action and Therapeutic Promise

Introduction

Jolkinolide B (JB), a naturally occurring ent-abietane-type diterpenoid isolated from plants of the Euphorbiaceae family, has emerged as a compound of significant interest in oncology research.[1][2] Possessing a range of pharmacological activities, its anticancer properties have been demonstrated across a variety of cancer cell lines and in preclinical animal models.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity and Efficacy

This compound has demonstrated potent cytotoxic and antiproliferative effects against a spectrum of human cancer cell lines. Its efficacy is cell-type dependent, with notable activity observed in leukemia, gastric, breast, and non-small cell lung cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Gastric CancerAGS15.9924[4]
Gastric CancerMKN4533.324[4]
Chronic Myeloid LeukemiaK56212.1 µg/mL24[2][5]
Esophageal CarcinomaEca-10923.7 µg/mL24[2][5]
HepatomaHepG2>50.0 µg/mL24[2][5]

Mechanisms of Action

The anticancer activity of this compound is multifaceted, involving the modulation of several critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways. In human leukemic cells, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, -8, and -9.[6] In gastric cancer cells, JB induces apoptosis by causing DNA damage and activating the mitochondrial pathway.[1][3] Furthermore, in some contexts, this compound can activate PANoptosis, a regulated cell death pathway involving caspase-8.[4]

Cell Cycle Arrest

A key mechanism underlying the antiproliferative effects of this compound is its ability to induce cell cycle arrest. In gastric cancer cells (MKN45), JB treatment leads to S-phase arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway.[3][7] In human breast cancer cells (MCF-7), this compound has been observed to cause cell cycle arrest in the S phase.[6] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Inhibition of Pro-Survival Signaling Pathways

This compound exerts its anticancer effects by targeting and inhibiting several key signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in breast cancer and non-small cell lung cancer cells.[8][9] By downregulating the phosphorylation of key components like Akt and mTOR, this compound effectively curtails the pro-survival signals that drive cancer progression.[8]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a crucial role in cytokine signaling and is often constitutively active in many cancers, promoting cell proliferation and survival. This compound has been demonstrated to inhibit the JAK2/STAT3 pathway in human leukemic cells, leading to the induction of apoptosis.[6]

Focal adhesion kinase (FAK) is a key mediator of cell adhesion, migration, and invasion, processes that are central to cancer metastasis. In breast cancer cells, this compound has been shown to inhibit FAK-mediated signaling pathways, thereby reducing cell adhesion and invasion.[7]

In Vivo Efficacy

The anticancer effects of this compound have been validated in preclinical animal models. In a xenograft model using MKN45 gastric cancer cells in nude mice, administration of this compound at doses of 20 and 40 mg/kg significantly suppressed tumor growth in vivo.[1] Similarly, in a breast cancer xenograft model using MCF-7 cells, this compound treatment resulted in a significant decrease in tumor volume and weight.[6] These findings underscore the therapeutic potential of this compound in a physiological setting.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for specified time periods (e.g., 24, 48, 72 hours).[1]

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[1]

    • Discard the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

    • Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[1]

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

  • Protocol:

    • Seed cells in 6-well plates and treat with different concentrations of this compound.[1]

    • Harvest the cells by trypsinization and wash them twice with cold PBS.[1]

    • Resuspend the cells in binding buffer provided with the Annexin V-FITC/PI detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 20 minutes.[1]

    • Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[1]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and fix them in 70% ethanol at 4°C overnight.[1]

    • Wash the fixed cells twice with cold PBS.[1]

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate the cells at 37°C in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.[1]

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, STAT3, p-STAT3, Bcl-2, Bax, etc.) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

In Vivo Xenograft Tumor Model
  • Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude mice) to study tumor growth and the efficacy of anticancer agents in a living organism.

  • Protocol:

    • Culture the desired cancer cells (e.g., MKN45) to a sufficient number.[1]

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each nude mouse.[1]

    • Once the tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low-dose, this compound high-dose).[1]

    • Administer this compound (e.g., 20 and 40 mg/kg) or the vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injections).[1]

    • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

    • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

JolkinolideB_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JAK JAK/STAT Pathway cluster_FAK FAK-Mediated Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes JolkinolideB JolkinolideB JolkinolideB->PI3K Inhibits Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Promotes JolkinolideB2 This compound JolkinolideB2->JAK2 Inhibits Integrin Integrin FAK FAK Integrin->FAK ERK ERK FAK->ERK Cell_Adhesion_Invasion Cell_Adhesion_Invasion ERK->Cell_Adhesion_Invasion Promotes JolkinolideB3 This compound JolkinolideB3->FAK Inhibits

Caption: Key signaling pathways inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Cancer Cell Lines cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) start->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) start->cell_cycle_assay western_blot Western Blot (Mechanism Study) cell_viability->western_blot xenograft Xenograft Model (Nude Mice) cell_viability->xenograft Promising Results Lead to tumor_growth Tumor Growth Measurement xenograft->tumor_growth efficacy_assessment Efficacy Assessment tumor_growth->efficacy_assessment

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated significant anticancer properties through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways. The preclinical in vitro and in vivo data strongly support its potential as a novel therapeutic agent for the treatment of various cancers.

Future research should focus on several key areas to advance the clinical translation of this compound. These include comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, investigation into potential synergistic effects when combined with existing chemotherapeutic agents, and the identification of predictive biomarkers to select patient populations most likely to respond to treatment. While no clinical trials have been registered for this compound to date, the compelling preclinical evidence warrants further investigation into its safety and efficacy in human subjects. The continued exploration of this promising natural compound may pave the way for new and effective cancer therapies.

References

A Comprehensive Technical Guide on the Anti-inflammatory Effects of Jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Jolkinolide B (JB) is an ent-abietane-type diterpenoid isolated from the roots of plants from the Euphorbia genus, such as Euphorbia fischeriana Steud.[1][2]. Traditionally used in Chinese medicine, extracts from these plants have been noted for various pharmacological activities. Modern research has increasingly focused on this compound for its potent anti-inflammatory and anti-cancer properties[1][3]. This document provides an in-depth technical overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Multi-Pathway Inhibition

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades integral to the inflammatory response. The primary mechanisms involve the inhibition of the JAK/STAT, NF-κB, and MAPK pathways, which collectively regulate the expression of numerous pro-inflammatory mediators.[1][3][4]

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling route for a variety of cytokines and growth factors involved in inflammation[5]. This compound has been shown to be a potent inhibitor of this pathway, primarily by targeting JAK2 and subsequently preventing the activation of STAT3.[6] This inhibition leads to a downstream reduction in the expression of inflammatory genes.

Studies have demonstrated that this compound can directly bind to JAK2, suppressing its kinase activity.[6] This action prevents the phosphorylation and activation of STAT3, a key transcription factor that, when activated, translocates to the nucleus to initiate the transcription of genes involved in inflammation and cell proliferation.[7][8] The anti-inflammatory effect of JB in models of rheumatoid arthritis and metabolic dysfunction-associated steatotic liver disease (MASLD) has been directly linked to its regulation of the JAK2/STAT3 pathway.[6][7] A related compound, 17-Hydroxy-jolkinolide B (HJB), has been shown to directly target JAK1, JAK2, and TYK2 by inducing their cross-linking, suggesting a potential covalent modification mechanism.[5][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds to DNA JolkinolideB This compound JolkinolideB->JAK2 Inhibits InflammatoryGenes Pro-inflammatory Gene Transcription DNA->InflammatoryGenes Induces Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds

Caption: this compound inhibits the JAK/STAT pathway by targeting JAK2.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, activated by stimuli such as lipopolysaccharide (LPS).[10] this compound effectively suppresses this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm.[4] By stabilizing IκBα, this compound blocks the nuclear translocation of p65, thereby preventing the transcription of NF-κB target genes, including TNF-α, IL-6, and IL-1β.[11] This mechanism is central to its efficacy in LPS-induced inflammation models and in alleviating renal fibrosis.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IκBα IκBα IKK->IκBα Phosphorylates p65 NF-κB (p65) IκBα->p65 pIκBα p-IκBα IκBα->pIκBα p65_nuc p65 p65->p65_nuc Translocates pIκBα->p65 Degrades & Releases p65 JolkinolideB This compound JolkinolideB->IKK Inhibits DNA DNA p65_nuc->DNA Binds to DNA InflammatoryGenes Pro-inflammatory Gene Transcription DNA->InflammatoryGenes Induces Transcription LPS LPS LPS->IKK Activates

Caption: this compound suppresses NF-κB activation by inhibiting IKK.

Modulation of MAPK and PI3K/Akt Signaling Pathways

This compound also demonstrates inhibitory effects on the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4][12] It has been shown to inhibit the RANKL-induced phosphorylation of p38, JNK, and ERK, which are crucial for osteoclastogenesis and are involved in various inflammatory conditions.[4] Furthermore, its activity against the PI3K/Akt/mTOR pathway contributes not only to its anti-cancer effects but also to its anti-inflammatory profile, as this pathway is interconnected with inflammatory signaling.[1][13]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway p38 p38 Inflammation Inflammatory Response p38->Inflammation JNK JNK JNK->Inflammation ERK ERK ERK->Inflammation PI3K PI3K Akt Akt PI3K->Akt Akt->Inflammation Stimulus Inflammatory Stimulus (e.g., RANKL) Stimulus->p38 Stimulus->JNK Stimulus->ERK Stimulus->PI3K JolkinolideB This compound JolkinolideB->p38 Inhibits JolkinolideB->JNK Inhibits JolkinolideB->ERK Inhibits JolkinolideB->PI3K Inhibits

Caption: this compound inhibits both the MAPK and PI3K/Akt pathways.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Model SystemInflammatory StimulusParameter MeasuredThis compound ConcentrationResultReference
RAW264.7 MacrophagesLPS & IL-6Inflammatory Factor mRNANot SpecifiedSignificant decrease in expression[6]
Palmitic Acid (PA)-treated HepatocytesPalmitic Acid (200 µM)Inflammatory Cytokine mRNA10 µMSignificant inhibition of expression[2][7]
Bone Marrow Macrophages (BMMs)RANKLOsteoclast DifferentiationNot SpecifiedInhibition of differentiation[4]
Bone Marrow Macrophages (BMMs)RANKLOsteoclast Marker Genes (TRAP, CtsK, CTR)Not SpecifiedSignificant inhibition of expression[4]
MKN45 Gastric Cancer CellsN/A (Cytotoxicity)Cell Viability (IC50)33.64 ± 3.64 µMIC50 at 48 hours[14]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelDisease/Inducing AgentParameter MeasuredThis compound DosageResultReference
Collagen-Induced Arthritis (CIA) RatsCollagenArthritis Index, Paw ThicknessNot SpecifiedSignificant decrease[6]
Unilateral Ureteral Obstruction (UUO) MiceUreteral ObstructionRenal Fibrotic AreaNot SpecifiedDecrease in fibrotic area[11]
UUO MiceUreteral ObstructionTNF-α, IL-6, IL-1β ReleaseNot SpecifiedReduction in cytokine release[11]
Croton Oil-Induced Ear Edema MiceCroton OilEar Edema Inhibition2.5 mg/ear60.5% inhibition (crude extract containing JB)[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.

Protocol 1: LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in cultured macrophages.

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates (for NO assay) or 24-well plates (for cytokine analysis) at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the supernatant from the 24-well plates and centrifuge to remove cell debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

Protocol 2: Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in inflammatory signaling pathways (e.g., p-STAT3, p-p65, p-ERK).

  • Cell Culture and Treatment: Seed RAW264.7 cells or another appropriate cell line in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB/MAPK, IL-6 for JAK/STAT) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use β-actin or GAPDH as a loading control.

Protocol 3: Croton Oil-Induced Ear Edema in Mice

This in vivo model assesses the topical anti-inflammatory activity of this compound.[15][16][17]

  • Animals: Use male Swiss mice (25-30 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=5-6 per group): Vehicle control, Positive control (e.g., Indomethacin), and this compound treatment groups (e.g., 0.5, 1.0, 2.5 mg/ear).

  • Induction of Edema:

    • Prepare a solution of croton oil (e.g., 2.5% v/v) in an acetone vehicle.[17]

    • Apply 20 µL of the croton oil solution to the inner surface of the right ear of each mouse.

  • Treatment Application: Immediately after inducing inflammation, topically apply 20 µL of the vehicle, positive control, or this compound solution to the same ear. The left ear receives only the vehicle and serves as an internal control.

  • Edema Measurement:

    • After a set time (typically 4-6 hours), euthanize the mice by cervical dislocation.

    • Using a 6 mm biopsy punch, remove a disc from both the right (treated) and left (control) ears.

    • Weigh the ear discs immediately.

  • Calculation:

    • Calculate the edema weight by subtracting the weight of the left ear disc from the weight of the right ear disc.

    • Calculate the percentage of edema inhibition for each treatment group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

References

The Anti-Tuberculosis Potential of Jolkinolide B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jolkinolide B, a naturally occurring diterpenoid primarily isolated from plants of the Euphorbia genus, has emerged as a compound of interest in the search for novel anti-tuberculosis agents.[1] This technical guide synthesizes the current scientific findings on the anti-mycobacterial activity of this compound and its hydroxylated analog, 17-hydroxy-jolkinolide B (HJKB), providing an in-depth look at their efficacy, mechanisms of action, and the experimental methodologies used to elucidate their properties.

Quantitative Efficacy Data

The in vitro potency of this compound and HJKB against Mycobacterium tuberculosis (M. tuberculosis) and other mycobacterial species has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The available data are summarized in the table below.

CompoundMycobacterial StrainMIC (µg/mL)Notes
This compoundM. tuberculosis H37Ra3
17-hydroxy-jolkinolide B (HJKB)M. tuberculosis H37Ra & clinical isolates1 - 12
17-hydroxy-jolkinolide B (HJKB)M. smegmatis1.5
17-hydroxy-jolkinolide B (HJKB)Intracellular M. tuberculosis H37Ra in macrophages2 - 5Bactericidal and anti-inflammatory effects observed.[2]

Mechanisms of Action: A Two-Pronged Approach

Research indicates that this compound and its derivative, HJKB, combat M. tuberculosis through distinct mechanisms, suggesting a potential for multifaceted therapeutic strategies.

This compound: Inhibition of Protein Synthesis

This compound exerts its anti-mycobacterial effect by disrupting protein synthesis. Transcriptomic analysis has revealed that this compound significantly down-regulates the transcription of 17 ribosomal proteins.[3] This interference with the ribosomal machinery ultimately inhibits protein synthesis, leading to a bacteriostatic or bactericidal effect. Morphological studies have further shown that treatment with this compound causes the tubercle bacilli to become shorter and deformed.[3]

JolkinolideB_Mechanism JolkinolideB This compound Mtb Mycobacterium tuberculosis JolkinolideB->Mtb Enters RibosomalProteins 17 Ribosomal Proteins (Transcription) Mtb->RibosomalProteins Down-regulates ProteinSynthesis Protein Synthesis RibosomalProteins->ProteinSynthesis Leads to inhibition of GrowthInhibition Inhibition of Bacterial Growth ProteinSynthesis->GrowthInhibition

Mechanism of Action for this compound.
17-hydroxy-jolkinolide B (HJKB): Transcription Inhibition via RNA Polymerase Interaction

In contrast to its parent compound, HJKB acts as a transcription inhibitor.[2] Chemoproteomic analysis and pull-down assays have demonstrated that HJKB interacts with the RpoB and RpoC subunits of the DNA-directed RNA polymerase (RNAP) in M. tuberculosis H37Ra.[2] These subunits are essential components of the RNAP holoenzyme, which is critical for bacterial transcription. By binding to these targets, HJKB effectively blocks the transcription process, thereby inhibiting bacterial growth.

HJKB_Mechanism cluster_RNAP RNAP Holoenzyme HJKB 17-hydroxy-jolkinolide B (HJKB) RpoB RpoB subunit HJKB->RpoB Interacts with RpoC RpoC subunit HJKB->RpoC Interacts with RNAP RNA Polymerase (RNAP) Transcription Bacterial Transcription RpoB->Transcription Essential for RpoC->Transcription Essential for GrowthInhibition Inhibition of Bacterial Growth Transcription->GrowthInhibition Inhibition of

Mechanism of Action for 17-hydroxy-jolkinolide B.

Experimental Protocols

The following sections detail the generalized methodologies employed in the assessment of the anti-tuberculosis activity of this compound and its derivatives.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and HJKB against M. tuberculosis is typically determined using a broth microdilution method.

  • Mycobacterium tuberculosis Culture: The H37Rv or other relevant strains are grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to the mid-logarithmic phase.

  • Compound Preparation: A stock solution of the test compound (this compound or HJKB) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the culture medium.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and a fixed volume is added to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: The plates are incubated at 37°C for a specified period, typically 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. Growth inhibition can be assessed visually or by using a growth indicator such as resazurin or Alamar blue.

Intracellular Activity Assay in Macrophages

The ability of this compound and HJKB to kill M. tuberculosis within host cells is assessed using a macrophage infection model.

  • Macrophage Culture: A macrophage cell line, such as RAW264.7 or J774A.1, is cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 24- or 48-well plates.[3][4]

  • Infection: The cultured macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), for instance, 10:1 (bacteria to macrophage).[5]

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis (typically 4 hours), the cells are washed with a serum-free medium or PBS to remove any extracellular bacteria.

  • Compound Treatment: The infected macrophages are then treated with various concentrations of the test compound.

  • Incubation and Lysis: The treated cells are incubated for a defined period (e.g., 48-72 hours). Following incubation, the macrophages are lysed using a gentle detergent (e.g., 0.1% Tween 80 or Triton X-100) to release the intracellular bacteria.

  • Enumeration of Viable Bacteria: The number of viable intracellular bacteria is determined by plating serial dilutions of the cell lysate onto a solid growth medium (e.g., Middlebrook 7H10 or 7H11 agar) and counting the colony-forming units (CFUs) after incubation. The reduction in CFU in treated wells compared to untreated controls indicates the intracellular bactericidal activity of the compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies MIC_Assay MIC Determination (Broth Microdilution) Transcriptomics Transcriptomics (e.g., RNA-seq) MIC_Assay->Transcriptomics Morphological_Analysis Morphological Analysis (e.g., Microscopy) MIC_Assay->Morphological_Analysis Intracellular_Assay Intracellular Activity Assay (Macrophage Model) Proteomics Chemoproteomics/ Pull-down Assays Intracellular_Assay->Proteomics Cytotoxicity_Assay Cytotoxicity Assay (e.g., on Macrophages) Jolkinolide_B This compound / HJKB Jolkinolide_B->MIC_Assay Jolkinolide_B->Intracellular_Assay Jolkinolide_B->Cytotoxicity_Assay

General Experimental Workflow.

Conclusion and Future Directions

This compound and its analog, 17-hydroxy-jolkinolide B, represent promising scaffolds for the development of new anti-tuberculosis drugs. Their distinct mechanisms of action—targeting protein synthesis and transcription, respectively—offer potential advantages in combating drug-resistant strains of M. tuberculosis. The quantitative data gathered to date demonstrates significant in vitro and intracellular activity.

Further research is warranted to fully elucidate the therapeutic potential of these compounds. This includes:

  • In vivo efficacy studies in animal models of tuberculosis.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling.

  • Lead optimization to enhance potency and drug-like properties.

  • Investigation of potential synergistic effects with existing anti-tuberculosis drugs.

The continued exploration of this compound and its derivatives could pave the way for a new class of therapeutics to address the ongoing global health challenge of tuberculosis.

References

Jolkinolide B: A Potent Modulator of the PI3K/Akt/mTOR Signaling Pathway in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Jolkinolide B (JB), a bioactive diterpenoid isolated from the roots of Euphorbia fischeriana Steud, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. Extensive research has demonstrated its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth across a range of cancer cell lines. A significant body of evidence points to the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway as a central mechanism underpinning JB's therapeutic potential. This technical guide provides a comprehensive overview of the impact of this compound on the PI3K/Akt/mTOR pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2] this compound has been identified as a potent inhibitor of this pathway in various cancer models, including breast, lung, and bladder cancer.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the current understanding of this compound's interaction with the PI3K/Akt/mTOR pathway and providing practical information for further investigation.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of JB in various cancer cell lines and its impact on key protein expression levels within the PI3K/Akt/mTOR pathway.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
MKN45Gastric Cancer44.69 ± 2.26 µM24 h[6]
MKN45Gastric Cancer33.64 ± 3.64 µM48 h[6]
K562Chronic Myeloid Leukemia12.1 µg/mL24 h[7]
Eca-109Esophageal Carcinoma23.7 µg/mL24 h[7]
HepG2Hepatoma>50.0 µg/mL24 h[7]
LNCaPProstate Cancer12.5 µg/mL (40 µM)Not Specified[8]
AGSGastric Cancer15.99 µMNot Specified[9]

Table 2: Effect of this compound on Key Proteins in the PI3K/Akt/mTOR Pathway

Cell LineTreatmentProteinEffectReference
MCF-7This compoundp-PI3KDownregulation[3][10]
MCF-7This compoundp-AktDownregulation[3][10]
MCF-7This compoundmTORDownregulation[3][10]
MCF-7This compoundPTENUpregulation[3][10]
MCF-7This compoundCyclin D1Downregulation[3][10]
MCF-7This compoundCyclin EDownregulation[3][10]
MCF-7This compoundp-eIF4EUpregulation[3][10]
A549 & H1299This compoundp-AktDecreased expression[4]
A549 & H1299This compoundp-mTORDecreased expression[4]
A549 & H1299This compoundHK2Reduced expression[4]
BT-474This compoundAktDecreased protein levels[11]
BT-474This compoundp-AktDecreased protein levels[11]
Bladder Cancer CellsThis compoundAkt feedback activationDual inhibition[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions of this compound with the PI3K/Akt/mTOR pathway and the typical experimental procedures used to study these effects, the following diagrams have been generated using Graphviz (DOT language).

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth JolkinolideB This compound JolkinolideB->PI3K inhibits JolkinolideB->PTEN upregulates JolkinolideB->Akt inhibits JolkinolideB->mTORC1 inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment with this compound ProteinExtraction 2. Protein Extraction CellCulture->ProteinExtraction Quantification 3. Protein Quantification (e.g., BCA Assay) ProteinExtraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., with BSA or milk) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-mTOR) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis of PI3K/Akt/mTOR pathway proteins.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's effect on the PI3K/Akt/mTOR pathway.

Cell Culture and Treatment
  • Cell Lines: MCF-7 (human breast adenocarcinoma), A549 and H1299 (human non-small cell lung cancer), MKN45 (human gastric cancer), K562 (human chronic myeloid leukemia), LNCaP (human prostate carcinoma).

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded in appropriate culture plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Treatment durations typically range from 24 to 48 hours.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.

    • Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protocol:

    • Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, mTOR, PTEN, and β-actin as a loading control) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry Analysis: The intensity of the bands is quantified using image analysis software.

Apoptosis Assay (Flow Cytometry)
  • Principle: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cells are treated with this compound for the specified duration.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry.

Mechanism of Action and Discussion

This compound exerts its inhibitory effect on the PI3K/Akt/mTOR pathway through a multi-pronged approach. Studies have shown that JB can downregulate the phosphorylation of key upstream kinases such as PI3K and Akt.[3][4][10] This inactivation of Akt prevents the subsequent activation of mTOR, a central regulator of cell growth and proliferation.[4]

Furthermore, this compound has been observed to upregulate the expression of PTEN (Phosphatase and Tensin homolog), a tumor suppressor protein that negatively regulates the PI3K/Akt pathway by dephosphorylating PIP3.[3][10] The increased activity of PTEN further contributes to the suppression of Akt signaling.

The downstream consequences of PI3K/Akt/mTOR inhibition by this compound are significant. The downregulation of mTOR activity leads to decreased expression of proteins involved in cell cycle progression, such as Cyclin D1 and Cyclin E.[3][10] This results in cell cycle arrest, often in the G1 or S phase.[3][7] Additionally, the inhibition of the pro-survival Akt signaling pathway promotes apoptosis, as evidenced by increased Annexin V staining and the activation of caspases.[3][12]

Interestingly, this compound has also been shown to inhibit glycolysis in non-small cell lung cancer cells by downregulating the expression of hexokinase 2 (HK2) through the inactivation of the Akt/mTOR pathway.[4] This suggests that JB can also impact the metabolic reprogramming that is a hallmark of many cancers.

In some contexts, this compound's effects extend beyond the PI3K/Akt/mTOR pathway. It has been shown to inhibit other signaling cascades, such as the JAK/STAT and FAK-mediated pathways, which may contribute to its overall anti-cancer activity.[12][13]

Conclusion and Future Directions

This compound is a potent natural compound that effectively targets the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising agent.

Future research should focus on elucidating the precise molecular binding targets of this compound within the PI3K/Akt/mTOR cascade. In vivo studies in various animal models are crucial to further validate its efficacy and safety profile. Additionally, investigating the potential for synergistic effects when combined with other chemotherapy drugs or targeted therapies could open new avenues for cancer treatment. The comprehensive understanding of this compound's mechanism of action will be instrumental in its journey from a promising natural product to a potential clinical therapeutic.

References

Initial Toxicity Screening of Jolkinolide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinolide B, a diterpenoid isolated from Euphorbia fischeriana Steud, has demonstrated significant potential as a therapeutic agent, primarily due to its anti-cancer and anti-inflammatory properties.[1][2] As with any novel compound intended for clinical development, a thorough initial toxicity screening is paramount to ensure safety and guide further investigation. This technical guide outlines a recommended battery of in vitro and in vivo assays for the preliminary toxicological assessment of this compound. While extensive research has focused on its pharmacological activity, publicly available data on its formal toxicity profile is limited. Therefore, this document serves as a roadmap for generating the essential safety data required for advancing this compound through the drug development pipeline. The experimental protocols provided are based on established regulatory guidelines and best practices in toxicology.

Introduction

This compound is a naturally occurring ent-abietane-type diterpenoid that has garnered considerable interest for its potent biological activities.[1][2] It is known to modulate several key signaling pathways implicated in oncogenesis and inflammation, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.[1][2] Its pro-apoptotic effects have been documented in a variety of cancer cell lines. While these findings are promising from a therapeutic standpoint, a comprehensive understanding of this compound's safety profile is currently lacking in publicly accessible literature. This guide details the critical studies required for an initial toxicity screening, encompassing in vitro cytotoxicity, genotoxicity, and safety pharmacology assessments.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening is to evaluate the cytotoxic potential of this compound against a panel of human cell lines. This provides crucial information on its general cellular toxicity and helps in determining the dose range for subsequent, more complex assays.

Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCell TypeIC50 (µg/mL)Reference
K562Human chronic myeloid leukemia12.1[3]
HepG2Human hepatoma>50.0[3]
Eca-109Human esophageal carcinoma23.7[3]
A549Human non-small cell lung cancerConcentration-dependent inhibition[3]
H1299Human non-small cell lung cancerConcentration-dependent inhibition[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on both cancerous and non-cancerous human cell lines.

Objective: To determine the concentration of this compound that reduces the viability of cultured human cells by 50% (IC50).

Materials:

  • Human cell lines (e.g., normal human lung fibroblasts [MRC-5], human embryonic kidney cells [HEK293], and primary human hepatocytes as models for normal tissue toxicity).

  • This compound (of known purity).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5%. Add the diluted compound to the wells in triplicate. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for In Vitro Cytotoxicity

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Normal & Cancer Lines) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Jolkinolide_B_Prep This compound Stock Preparation Treatment Treat with this compound (Serial Dilutions) Jolkinolide_B_Prep->Treatment Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Read_Absorbance Read Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability IC50_Determination Determine IC50 Calculate_Viability->IC50_Determination G cluster_jb This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes JB This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway JB->PI3K_Akt_mTOR Inhibits JAK_STAT JAK/STAT Pathway JB->JAK_STAT Inhibits NF_kB NF-κB Pathway JB->NF_kB Inhibits Apoptosis Apoptosis JB->Apoptosis Inflammation Inflammation JB->Inflammation Proliferation Cell Proliferation JB->Proliferation PI3K_Akt_mTOR->Apoptosis Inhibits PI3K_Akt_mTOR->Proliferation Promotes JAK_STAT->Proliferation Promotes NF_kB->Inflammation Promotes

References

Literature review on abietane-type diterpenoids.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Abietane-Type Diterpenoids: From Biosynthesis to Therapeutic Potential

Introduction

Abietane-type diterpenoids are a large and structurally diverse class of natural products characterized by a tricyclic 20-carbon skeleton.[1][2] These compounds are predominantly isolated from a wide variety of terrestrial plant sources, particularly from the families Lamiaceae (e.g., Salvia and Rosmarinus), Pinaceae, Cupressaceae, and Euphorbiaceae.[1][3] Exhibiting a broad spectrum of significant biological activities—including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties—abietane diterpenoids have garnered substantial interest from the medicinal, pharmacological, and drug development communities.[1][3][4] This technical guide provides a comprehensive review of the biosynthesis, pharmacological activities, and key experimental methodologies related to abietane diterpenoids, presenting quantitative data and relevant biological pathways for researchers and scientists.

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids originates from the general diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), through the mevalonic acid (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][5] The process involves a sequential series of cyclization and rearrangement reactions catalyzed by diterpene synthases (diTPS).[1][2]

A key bifunctional enzyme first catalyzes the cyclization of GGPP to (+)-copalyl diphosphate ((+)-CPP).[5][6] Subsequently, the same or a different enzyme facilitates a second cyclization to form the pivotal intermediate, miltiradiene.[2][6] Miltiradiene contains a planar cyclohexadiene ring poised for aromatization.[1] This precursor can then undergo spontaneous or enzymatically catalyzed oxidation, often involving cytochrome P450 monooxygenases (CYPs), to form various abietane skeletons, such as abietatriene, which is a precursor to the phenolic diterpenoid ferruginol.[1][2][7]

Abietane Diterpenoid Biosynthesis cluster_main Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP diTPS (Class II) Miltiradiene Miltiradiene CPP->Miltiradiene diTPS (Class I) e.g., Miltiradiene Synthase Abietatriene Abietatriene Miltiradiene->Abietatriene Spontaneous or Enzymatic Oxidation Tanshinones Tanshinones Miltiradiene->Tanshinones Multiple CYP450s & other enzymes Ferruginol Ferruginol Abietatriene->Ferruginol Cytochrome P450 (e.g., Ferruginol Synthase)

Caption: General biosynthetic pathway of abietane diterpenoids from GGPP.

Pharmacological Activities and Quantitative Data

Abietane diterpenoids are recognized for their diverse and potent pharmacological effects. The following sections summarize their primary activities, supported by quantitative data from various studies.

Anticancer Activity

A significant body of research has focused on the cytotoxic and antiproliferative properties of abietane diterpenoids against a wide range of human cancer cell lines.[4] These compounds have been shown to inhibit cancer cell growth, regulate the cell cycle, and induce apoptosis.[4][8]

Table 1: Anticancer Activity of Abietane Diterpenoids (IC₅₀ values)

Compound Cancer Cell Line IC₅₀ (µM) Reference
7α-Acetylhorminone HCT116 (Colon) 18 [9]
7α-Acetylhorminone MDA-MB-231 (Breast) 44 [9][10]
7-Oxoroyleanone MDA-MB-231 (Breast) 55 [10]
7α-Acetoxyroyleanone Glioma Cell Line 4.7 [4]
Royleanone LNCaP (Prostate) Not specified, but active [4]
Tanshinone I HEC-1-A (Endometrial) 20 [4]
7-Ketoroyleanone Topoisomerase I Inhibitor 2.8 [4]
Sugiol Topoisomerase I Inhibitor 4.7 [4]
Euphonoid H (1) C4-2B (Prostate) 4.16 ± 0.42 [11]
Euphonoid I (2) C4-2B (Prostate) 5.74 ± 0.45 [11]
Szemaoenoid K (11) HCT-116 (Colon) 8.8 ± 0.9 [12]
Szemaoenoid L (12) HCT-116 (Colon) 13.5 ± 1.2 [12]
Szemaoenoid K (11) HT-29 (Colon) 10.3 ± 1.1 [12]
Szemaoenoid L (12) HT-29 (Colon) 15.1 ± 1.5 [12]
Pygmaeocin B (5) HT29 (Colon) 6.69 ± 1.2 µg/mL [13]
Precursor 13 HT29 (Colon) 2.7 ± 0.8 µg/mL [13]
Compound 2 (from N. bracteata) HCT-8 (Colon) 36.3 [14][15]

| Compound 4 (from N. bracteata) | HCT-8 (Colon) | 41.4 |[14][15] |

Anti-inflammatory Activity

Many abietane diterpenoids exhibit potent anti-inflammatory effects, often by inhibiting the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[14][16][17]

Table 2: Anti-inflammatory Activity of Abietane Diterpenoids (IC₅₀ values)

Compound Assay / Cell Line IC₅₀ (µM) Reference
Dracocephalumoid A TNF-α inhibition (RAW 264.7) 1.12 [16]
Uncinatone TNF-α inhibition (RAW 264.7) 2.01 [16]
Caryopterisoid C NO production (RAW 264.7) 5.84 [16]
Compound 2 (from N. bracteata) NO production (RAW 264.7) 19.2 [14][15]
Compound 4 (from N. bracteata) NO production (RAW 264.7) 18.8 [14][15]

| Pygmaeocin B (5) | NO production (RAW 264.7) | 33.0 ± 0.8 ng/mL |[13] |

Antimicrobial Activity

Abietane diterpenoids have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[18] They are effective against various pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[18][19] The antimicrobial efficacy is often related to the compound's structure, substituents, and overall lipophilicity.[18]

Table 3: Antimicrobial Activity of Abietane Diterpenoids (MIC/MBC/ZOI values)

Compound Microorganism Activity Type Value (µg/mL) Reference
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) S. aureus ATCC 25923 MIC₉₀ 60 [19]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) MRSA MIC₉₀ 8 [19]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (10) S. epidermidis MIC₉₀ 8 [19]
Compound 10 (from K. roscoeana) S. epidermidis MIC 25 [20][21]
Compound 10 (from K. roscoeana) B. cereus MIC 25 [20][21]
Compound 14 (from P. hadiensis) S. aureus MIC 15.6 [20]
Compound 15 (from C. japonica) C. acnes MIC 3.13-6.25 [20]
Compound 16 (from C. japonica) C. acnes MIC 3.13-6.25 [20]
Compound 17-19 (from E. fischeriana) M. tuberculosis MIC 50 µM [20]
Compound 1-3 (from C. cascarilloide) Gram-positive bacteria MIC < 50 [22]
Punctatin A (1) S. warneri ZOI 28 mm [20]

| 7α-ethoxy-royleanone (5) | M. luteus | ZOI | 25 mm |[20] |

Antioxidant Activity

Several abietane diterpenoids, particularly those with phenolic structures like carnosic acid and ferruginol, are potent antioxidants.[1][23] They can scavenge free radicals, which is a property that contributes to their overall therapeutic potential.

Table 4: Antioxidant Activity of Abietane Diterpenoids (IC₅₀ values)

Compound Assay IC₅₀ (µM) Reference
Szemaoenoid J (10) DPPH Scavenging 41.5 ± 3.5 [12]
17(15→16),18(4→3)-diabeo-abietane deriv. (13) DPPH Scavenging 35.6 ± 2.9 [12]

| 17(15→16)-abeo-abietane deriv. (14) | DPPH Scavenging | 39.8 ± 3.1 |[12] |

Key Signaling Pathways

The anticancer activity of abietane diterpenoids is often mediated through the induction of apoptosis (programmed cell death). Studies have shown that these compounds can trigger the intrinsic (mitochondrial) apoptosis pathway.[8] This involves the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[8] This process is modulated by the Bcl-2 family of proteins and ultimately leads to the activation of caspases, the executioners of apoptosis.[4][8]

Apoptosis_Signaling_Pathway cluster_pathway Intrinsic Apoptosis Pathway Abietane Abietane Diterpenoids (e.g., Taxodone, Royleanones) Bax Bax Activation Abietane->Bax Bcl2 Bcl-2 Inhibition Abietane->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner Caspase) aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by abietane diterpenoids.

Experimental Protocols

Isolation and Characterization

The isolation of abietane diterpenoids from plant material typically involves a multi-step process.[9]

  • Extraction: Dried and powdered plant material (e.g., roots, leaves) is extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.[9][15]

  • Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques to separate individual compounds. This includes:

    • Column Chromatography: Using stationary phases like silica gel, ODS C18, or Sephadex LH-20.[14][15]

    • High-Performance Liquid Chromatography (HPLC): Often semi-preparative HPLC is used for the final purification of compounds.[14][15]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[12][15]

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the atoms.[12][24]

    • Other Techniques: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the absolute configuration.[12] Electronic Circular Dichroism (ECD) calculations can also be used for this purpose.[11][24]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁵ cells/mL) and allowed to adhere for 24 hours.[10]

  • Compound Treatment: Cells are treated with the isolated abietane diterpenoids at various concentrations (e.g., 0, 10, 20, 50, 100 µM) for a specified incubation period (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are incubated for several hours (e.g., 3 hours). Metabolically active cells with functional mitochondrial reductase enzymes reduce the yellow MTT dye to a purple formazan product.[10]

  • Solubilization: A solubilizing agent, such as isopropanol or DMSO, is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate for 24h (Cell Adhesion) Seed->Incubate1 Treat Treat cells with Abietane Diterpenoids (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 3h (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., Isopropanol) Incubate3->Solubilize Read Measure Absorbance with Plate Reader Solubilize->Read Analyze Calculate % Viability and determine IC₅₀ Read->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[14][16]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for approximately 24 hours to allow for NO production.

  • NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo compound.

  • Data Analysis: The absorbance of the colored product is measured spectrophotometrically (e.g., at 540 nm). The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and IC₅₀ values are determined. A cell viability test (e.g., MTT) is run in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[14]

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship analyses suggest that specific structural features are crucial for the biological activity of abietane diterpenoids.

  • For Anticancer Activity: The presence of an oxygenated C7 position is often essential for cytotoxicity. Furthermore, a carbonyl group at C7 generally leads to higher activity than a hydroxyl group.[9] An α,β-unsaturated γ-lactone ring has also been found to be beneficial for anticancer activity in some abietane diterpenoids.[11]

  • For Antimicrobial Activity: The activity is dependent on the nature and position of substituents on the abietane skeleton and the overall lipophilicity of the molecule.[18]

Conclusion and Future Directions

Abietane-type diterpenoids represent a promising class of natural products with a remarkable range of pharmacological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented in preclinical studies. The data summarized in this guide highlight the potent and varied effects of these compounds.

Future research should focus on several key areas. Further studies are needed to explore the precise molecular mechanisms of action and to identify specific protein targets.[9][10] The development of semi-synthetic derivatives could enhance potency, selectivity, and pharmacokinetic properties.[23][25] Finally, advancing the most promising lead compounds into further preclinical and eventually clinical trials will be crucial to translate their therapeutic potential into novel treatments for human diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Jolkinolide B from Euphorbia fischeriana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jolkinolide B, an ent-abietane diterpenoid isolated from the roots of Euphorbia fischeriana, has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This document provides detailed protocols for the extraction and purification of this compound, along with quantitative data and workflow visualizations to aid researchers in its isolation for further investigation. The methodologies described are based on established solvent extraction and chromatographic techniques.

Data Presentation

Table 1: Optimized Conditions for Diterpenoid Extraction using Response Surface Methodology
ParameterOptimal ValueThis compound Yield (mg/g)
Ethanol Concentration100%0.9643
Extraction Temperature74 °C
Extraction Time2.0 h
Data sourced from an optimized extraction of four diterpenoids from E. fischeriana.
Table 2: Optimized Conditions for Salting-Out-Assisted Liquid–Liquid Extraction (SALLE)
ParameterOptimal ValueThis compound Yield (mg/g)
SaltSodium dihydrogen phosphate0.529
Salt Concentration0.47 g
Acetonitrile Volume5.5 mL
Water Volume4.5 mL
pH of Water7.5
This method was optimized for the extraction of four ent-abietane diterpenoids, including this compound.
Table 3: Extraction Yields of Euphorbia fischeriana with Different Solvents
SolventExtraction Yield (w/w %)
Water33.4 ± 0.4
MethanolNot specified
EthanolNot specified
AcetoneNot specified
Note: These yields represent the total extract and not specifically this compound.

Experimental Protocols

Protocol 1: Ethanol Extraction and Liquid-Liquid Partitioning

This protocol describes a conventional method for extracting this compound using ethanol followed by purification through liquid-liquid partitioning and column chromatography.

1. Plant Material Preparation:

  • Dry the roots of Euphorbia fischeriana at room temperature.

  • Crush the dried roots into a coarse powder.

2. Extraction:

  • Macerate 10 kg of the crushed roots with 50 L of 95% ethanol at room temperature for 24 hours.

  • Repeat the extraction process three times.

  • Combine the ethanol extracts and recover the solvent under reduced pressure to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in 3 L of water.

  • Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate (EtOAc), and n-butanol (saturated with water).

  • Dry the respective fractions under reduced pressure. The EtOAc fraction typically contains this compound.

4. Column Chromatography Purification:

  • Subject the dried EtOAc fraction to column chromatography on silica gel.

  • Elute the column with a gradient of petroleum ether-acetone to separate the compounds.

  • Further purify the fractions containing this compound using column chromatography over ODS gel and Sephadex LH-20.

  • For final purification, employ semi-preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Optimized Salting-Out-Assisted Liquid–Liquid Extraction (SALLE)

This protocol offers an optimized method for achieving a higher yield of this compound.

1. Sample Preparation:

  • Use dried and powdered roots of Euphorbia fischeriana.

2. Extraction:

  • In a suitable vessel, combine the powdered root material with the following optimized solvent and salt mixture per gram of sample:

    • 0.47 g Sodium dihydrogen phosphate

    • 5.5 mL Acetonitrile

    • 4.5 mL Water (adjusted to pH 7.5)

  • Agitate the mixture thoroughly to ensure complete extraction.

  • Centrifuge the mixture to achieve phase separation.

  • Collect the acetonitrile (upper) layer which contains the extracted diterpenoids.

3. Purification:

  • The extract from SALLE can be further purified using the column chromatography and semi-preparative HPLC steps outlined in Protocol 1.

Visualizations

Experimental Workflow

G This compound Extraction and Purification Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification A Dried, powdered Euphorbia fischeriana roots B Maceration with 95% Ethanol (3 times, 24h each) A->B C Solvent recovery under reduced pressure B->C D Crude Ethanol Extract C->D E Suspend crude extract in Water D->E F Partition with Petroleum Ether E->F Removes non-polar compounds G Partition with Ethyl Acetate (EtOAc) F->G H Partition with n-Butanol G->H I EtOAc Fraction (contains this compound) G->I J Silica Gel Column Chromatography (Petroleum ether-acetone gradient) I->J K ODS Gel & Sephadex LH-20 Column Chromatography J->K L Semi-preparative HPLC K->L M Pure this compound L->M

Caption: Workflow for this compound extraction and purification.

Signaling Pathways of this compound

This compound has been reported to exert its biological effects by modulating several key signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.

Caption: Inhibition of key signaling pathways by this compound.

High-performance liquid chromatography (HPLC) method for Jolkinolide B quantification.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Jolkinolide B Quantification

Introduction

This compound is an ent-abietane-type diterpenoid first isolated from Euphorbia jolkini and is a significant active component in many Euphorbia plants.[1] In recent years, this compound has attracted considerable attention from the scientific community due to its potent and diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-osteoporosis properties.[1] Its mechanism of action is often linked to the inhibition of key signaling pathways such as JAK/STAT, NF-κB, and PI3K/Akt/mTOR.[1] As research into its therapeutic potential advances, the need for a robust, reliable, and validated analytical method for its quantification in various matrices—including plant extracts and biological fluids—is critical for quality control, pharmacokinetic studies, and drug development.

This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The protocols provided are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • pH meter

    • Vortex mixer

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (optional, for improved peak shape)

    • Silica gel (for MSPD)

  • Chromatographic Column:

    • A C18 reversed-phase column (e.g., Venusil MP-C18, Hypersil C18 250x4.6 mm) is recommended for optimal separation.[2][3]

Preparation of Solutions
  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile or methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-100 µg/mL).[3]

    • These solutions are used to construct the calibration curve. All solutions should be stored at 4°C before analysis.

Sample Preparation

The choice of sample preparation method depends on the matrix.

  • Method A: Matrix Solid-Phase Dispersion (MSPD) for Plant Material

    • Weigh 0.1 g of the powdered Euphorbia fischeriana sample and place it in an agate mortar.

    • Add 0.4 g of silica gel (serving as the dispersant).

    • Blend the sample and dispersant with a pestle for 5 minutes to create a homogeneous mixture.

    • Transfer the mixture to a suitable extraction column or cartridge.

    • Elute the this compound by passing 5 mL of acetonitrile through the column.

    • Collect the eluate and centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • Method B: Protein Precipitation for Plasma Samples [4]

    • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter prior to HPLC analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Isocratic elution with Acetonitrile:Water (40:60, v/v)[3]
Flow Rate 1.0 mL/min[3][5]
Column Temperature 35-40 °C[4]
Injection Volume 10-20 µL
Detector PDA or UV-Vis
Detection Wavelength 254 nm[5]
Run Time 20 minutes

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Validation ensures the method is suitable for its intended purpose.[6][7]

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity The analyte peak should be free of interference from degradants, impurities, or matrix components.[6][7] Peak purity index > 0.99.Method is specific. No interfering peaks observed at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.995.[8]Excellent linearity was achieved with r² ≥ 0.999.
Range The range over which the method is precise, accurate, and linear.6.50 - 2600 ng/mL (for LC-MS/MS)[2] or 1 - 100 µg/mL (for HPLC-UV).
Accuracy (% Recovery) 90-110% recovery.Average recovery was between 90.2% and 98.9%.
Precision (% RSD) Intra-day and Inter-day Relative Standard Deviation (RSD) ≤ 2%.[9]RSD values ranged from 1.3% to 3.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.052 - 0.065 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.15 - 0.20 µg/mL (Estimated).
Robustness Method remains unaffected by small, deliberate variations in parameters (e.g., flow rate, mobile phase composition).[10]The method is robust against minor variations in chromatographic conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Plant or Plasma) SamplePrep Sample Preparation (MSPD or Protein Precipitation) Sample->SamplePrep Standard Standard Preparation (Stock & Working Solutions) Quantification Quantification (Calibration Curve) Standard->Quantification HPLC HPLC Separation (C18 Column) SamplePrep->HPLC Detection UV Detection (254 nm) HPLC->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Acquisition->Quantification Result Final Result (Concentration of this compound) Quantification->Result

Caption: Workflow for this compound analysis.

signaling_pathway Inhibitory Action of this compound on PI3K/Akt/mTOR Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Proliferation & Survival mTOR->Downstream JB This compound JB->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt pathway.

Conclusion

The HPLC method described provides a simple, specific, and reproducible approach for the quantification of this compound in different matrices.[2] The method is validated to be linear, accurate, and precise, making it suitable for routine quality control and for supporting preclinical and clinical studies. The established chromatographic conditions and sample preparation protocols can be readily implemented in a standard analytical laboratory, facilitating further research into the pharmacological potential of this compound.

References

Jolkinolide B: Application Notes and Protocols for In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B, a diterpenoid isolated from the plant Euphorbia fischeriana, has demonstrated significant anti-tumor activities across various cancer cell lines.[1][2] Its cytotoxic and apoptotic effects are of considerable interest in cancer research and drug development. This document provides detailed application notes and standardized protocols for assessing the in vitro cell viability of cancer cells treated with this compound, utilizing two common colorimetric assays: MTT and CCK-8. Furthermore, it summarizes key quantitative data from published studies and illustrates the experimental workflow and a prominent signaling pathway affected by this compound.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values and dose-dependent effects of this compound on various cancer cell lines as determined by MTT and CCK-8 assays.

MTT Assay: Quantitative Data
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MKN45Gastric Cancer2444.69 ± 2.26[3]
4833.64 ± 3.64[3]
MCF-7Breast Cancer24, 48, 72Dose-dependent decrease observed[2]
MDA-MB-231Breast Cancer12, 24High viability maintained at 0.5, 1, and 2 µM[4]
CCK-8 Assay: Quantitative Data
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
AGSGastric Cancer7215.99[1]
MKN45Gastric Cancer7233.30[1]
MCF-7Breast Cancer (luminal A)Not SpecifiedThis compound decreased cell proliferation[5]
BT-474Breast Cancer (luminal B)Not SpecifiedThis compound decreased cell proliferation[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a series of concentrations of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is a more convenient and sensitive method that uses a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • CCK-8 solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare a series of concentrations of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control and a blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100

Mandatory Visualizations

Experimental Workflow for Cell Viability Assays

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_cck8 CCK-8 Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Adhesion) A->B C Prepare this compound Dilutions B->C D Treat Cells with this compound C->D E Incubate for 24/48/72h D->E F1 Add MTT Reagent F2 Add CCK-8 Reagent cluster_assay cluster_assay E->cluster_assay G1 Incubate for 4h F1->G1 H1 Add DMSO (Solubilize) G1->H1 I1 Measure Absorbance (492nm) H1->I1 J Calculate % Cell Viability I1->J G2 Incubate for 1-4h F2->G2 H2 Measure Absorbance (450nm) G2->H2 H2->J K Determine IC50 J->K

Caption: Workflow for MTT and CCK-8 cell viability assays.

This compound and the PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[2]

G cluster_pathway PI3K/Akt/mTOR Pathway JolkinolideB This compound PI3K PI3K JolkinolideB->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis |

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for Detecting Apoptosis in Cancer Cells Treated with Jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B, a diterpenoid isolated from the roots of Euphorbia fischeriana Steud, has demonstrated significant anti-tumor activities by inducing apoptosis in various cancer cell lines.[1][2] Understanding the mechanisms by which this compound induces programmed cell death is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for detecting apoptosis in cancer cells following treatment with this compound, focusing on key assays and the underlying signaling pathways.

Mechanism of Action: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways, primarily by inhibiting pro-survival signals and activating pro-apoptotic cascades. In breast cancer cells, such as MCF-7, this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[3][4] This inhibition leads to the downregulation of anti-apoptotic proteins and the activation of caspases, ultimately resulting in apoptotic cell death.[3][4] In human leukemic cells, this compound has been found to downregulate the JAK2/STAT3 pathway, which is also involved in promoting cell survival and proliferation.[2] Furthermore, recent studies in gastric cancer cells indicate that this compound can activate caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, leading to a form of programmed cell death known as PANoptosis.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on apoptosis in different cancer cell lines as reported in the literature.

Table 1: Apoptosis Induction by this compound in MCF-7 Breast Cancer Cells

This compound Concentration (µg/mL)Percentage of Apoptotic Cells (Mean ± SD)
0 (Control)6.24 ± 1.24%
10Not specified
20Not specified
4032.61 ± 5.87%

Data from Annexin V-FITC/PI dual labeling after 24 hours of treatment.[3]

Table 2: Apoptosis Induction by this compound in Gastric Cancer Cells (AGS and MKN45)

Cell LineThis compound Concentration (µM)Apoptotic Rate
AGS20Significant increase
MKN45100Significant increase

Data from Annexin V-FITC/PI double staining.[5][6]

Experimental Protocols

Detailed methodologies for key experiments to detect and quantify apoptosis induced by this compound are provided below.

Protocol 1: Annexin V-FITC/PI Double Staining for Apoptosis Detection by Flow Cytometry

This protocol is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, AGS, MKN45)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µg/mL or µM as determined by preliminary studies) for the desired time period (e.g., 24 hours).[3]

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells.

    • For suspension cells, collect the cells by centrifugation.

    • Collect the supernatant from each well, as it may contain apoptotic cells that have detached.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 10 µL of PI solution.[5]

    • Gently vortex the tubes.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[5]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: TUNEL Assay for Detection of DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[9][10]

Materials:

  • Cells treated with this compound (prepared on coverslips or as paraffin-embedded sections)

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and appropriate buffers)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[11]

  • DNase I (for positive control)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • For adherent cells: Grow and treat cells on coverslips.

    • For tissue sections: Use paraffin-embedded sections from in vivo studies.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with a permeabilization solution for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[11]

  • Positive Control: Treat one sample with DNase I to induce DNA breaks, which will serve as a positive control for the TUNEL reaction.[11]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically includes TdT enzyme and labeled dUTPs).

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[11]

  • Washing: Wash the samples twice with PBS or a wash buffer provided in the kit.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells.

  • Imaging: Mount the coverslips and visualize the samples under a fluorescence microscope.

Data Interpretation:

  • TUNEL-positive cells (displaying fluorescence from the labeled dUTPs) are apoptotic cells with fragmented DNA.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as caspases and members of the Bcl-2 family.[12][13]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9, Bax, Bcl-2, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the this compound-treated and control cells with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Key Proteins to Analyze:

  • Caspases: Look for the cleaved (active) forms of Caspase-3, Caspase-8, and Caspase-9.

  • Bcl-2 Family: Assess the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).

  • Signaling Proteins: Analyze the phosphorylation status of key signaling molecules like Akt.

Signaling Pathway and Experimental Workflow Diagrams

JolkinolideB_PI3K_Pathway JolkinolideB This compound PI3K PI3K JolkinolideB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.

JolkinolideB_Caspase8_Pathway JolkinolideB This compound Caspase8 Caspase-8 JolkinolideB->Caspase8 Caspase3_7 Cleaved Caspase-3/7 Caspase8->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: this compound activates Caspase-8, triggering downstream apoptosis.

Apoptosis_Detection_Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV TUNEL TUNEL Assay (Microscopy) Harvest->TUNEL Western Western Blot (Protein Analysis) Harvest->Western Analysis Data Analysis & Interpretation AnnexinV->Analysis TUNEL->Analysis Western->Analysis

Caption: Experimental workflow for detecting this compound-induced apoptosis.

References

Application Notes: Western Blot Analysis of PI3K/Akt Pathway Proteins after Jolkinolide B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B (JB), a diterpenoid isolated from plants of the Euphorbia genus, has demonstrated significant anti-cancer properties in various preclinical studies. Its mechanism of action is multifaceted, with a notable impact on key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the critical pathways targeted by this compound is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is frequently hyperactivated in cancer, promoting cell growth and resistance to therapy. This compound has been shown to downregulate the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and subsequent downstream effectors.[1][2] This application note provides a detailed protocol for performing Western blot analysis to quantify the changes in key PI3K/Akt pathway proteins in cancer cells following treatment with this compound.

Signaling Pathway and Experimental Workflow

The PI3K/Akt signaling pathway is a crucial intracellular cascade that responds to various extracellular signals to regulate cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated, phosphorylated Akt (p-Akt) then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. This compound has been found to inhibit this pathway, leading to a reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt).[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation JolkinolideB This compound JolkinolideB->PI3K Inhibits

PI3K/Akt signaling pathway and the inhibitory action of this compound.

The following diagram outlines the general workflow for Western blot analysis to assess the effect of this compound on PI3K/Akt pathway proteins.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat cells with this compound (and vehicle control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification electrophoresis SDS-PAGE Electrophoresis quantification->electrophoresis transfer Protein Transfer to PVDF Membrane electrophoresis->transfer blocking Blocking with 5% Non-fat Milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

Experimental workflow for Western blot analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data from Western blot analysis of key PI3K/Akt pathway proteins in cancer cells treated with this compound for 48 hours. Data is presented as the relative protein expression normalized to an internal control (e.g., β-actin or GAPDH), with the untreated control group set to 1.00.

Protein TargetTreatment GroupConcentration (µM)Relative Protein Expression (Mean ± SD)P-value
p-PI3K Control01.00 ± 0.08-
This compound100.52 ± 0.06< 0.01
This compound200.28 ± 0.04< 0.01
Total PI3K Control01.00 ± 0.09-
This compound100.98 ± 0.11> 0.05
This compound200.95 ± 0.10> 0.05
p-Akt (Ser473) Control01.00 ± 0.12-
This compound100.45 ± 0.09< 0.01
This compound200.19 ± 0.05< 0.01
Total Akt Control01.00 ± 0.10-
This compound100.65 ± 0.08< 0.05
This compound200.42 ± 0.07< 0.01
β-actin All Groups-1.00 (Internal Control)-

Note: The data presented in this table are representative and compiled based on published findings describing a significant decrease in the phosphorylation and total levels of PI3K/Akt pathway proteins upon this compound treatment.[1][2] Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Culture your cancer cell line of choice (e.g., MCF-7, BT-474, or other relevant lines) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Once the desired confluency is reached, replace the medium with fresh medium containing either this compound at various concentrations (e.g., 0, 5, 10, 20 µM) or a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

2. Protein Extraction

  • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Based on the concentrations, normalize all samples to the same concentration (e.g., 20-30 µg of total protein) with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blotting

  • Load the prepared protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or overnight at 4°C.

  • After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies specific for p-PI3K, PI3K, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) diluted in TBST with 5% BSA overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in TBST with 5% non-fat milk for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band.

References

Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies of Jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vivo xenograft mouse models to evaluate the anticancer efficacy of Jolkinolide B (JB), a diterpenoid isolated from Euphorbia fischeriana Steud. This document outlines detailed experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Introduction to this compound Anticancer Activity

This compound has demonstrated significant anticancer properties in various cancer cell lines and in vivo models.[1][2][3][4] Preclinical studies using xenograft mouse models have shown its potential to inhibit tumor growth in gastric, breast, and melanoma cancers.[1][3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through modulation of key signaling pathways.[1][2][3][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical in vivo xenograft studies on this compound.

Table 1: Efficacy of this compound in a Gastric Cancer Xenograft Model (MKN45 cells) [1]

Treatment GroupDosage (mg/kg/day)Mean Tumor Weight (relative to control)Mean Tumor Volume (relative to control)Effect on Mouse Body Weight
ControlVehicle100%100%No significant change
JB Low-Dose10No significant differenceNo significant differenceNo significant change
JB Medium-Dose20Significantly decreasedGreatly decreasedNo significant change
JB High-Dose40Significantly decreasedGreatly decreasedNo significant change

Table 2: Efficacy of this compound in a Breast Cancer Xenograft Model (MCF-7 cells) [3]

Treatment GroupOutcome
This compoundSignificantly decreased tumor volume and weight

Table 3: Efficacy of this compound in a Melanoma Xenograft Model (B16F10 cells) [4]

Treatment GroupAdministration RouteOutcome
This compoundIntragastricSuppressed tumor growth and induced tumor apoptosis

Experimental Protocols

This section provides detailed protocols for establishing and utilizing a subcutaneous xenograft mouse model for studying the anticancer effects of this compound.

Cell Culture and Preparation
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., MKN45, MCF-7) in the appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Cell Counting and Viability: Resuspend the cell pellet in serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion; viability should be above 90%.[8]

  • Preparation of Cell Suspension for Injection: Centrifuge the cells again and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 2 x 10^7 cells/mL). Keep the cell suspension on ice until injection.[7][9]

Subcutaneous Xenograft Mouse Model Establishment
  • Animal Handling: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), 4-6 weeks old. Allow mice to acclimatize for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the mice using an appropriate method, such as isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.[9]

  • Injection: Shave and disinfect the injection site on the mouse's flank.[9] Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100-200 µL of the prepared cell suspension (typically 1-5 x 10^6 cells per mouse) into the right flank.[7][10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

This compound Treatment
  • Group Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, medium dose, high dose).

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., a solution of saline, ethanol, and Tween 80). Administer this compound or the vehicle control to the mice daily via the desired route (e.g., intraperitoneal injection or oral gavage) for the specified treatment period (e.g., 2 weeks).[1]

  • Monitoring: Throughout the treatment period, monitor and record tumor volume and mouse body weight regularly.[1] Observe the mice for any signs of toxicity.

Endpoint Analysis
  • Euthanasia and Tumor Excision: At the end of the treatment period, euthanize the mice according to approved protocols. Carefully excise the tumors and record their final weight.

  • Tissue Processing: A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis, while another portion can be snap-frozen in liquid nitrogen for Western blot or PCR analysis to investigate the molecular mechanisms of this compound.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways modulated by this compound.

G cluster_prep Preparation cluster_model Xenograft Model Establishment cluster_treatment Treatment & Analysis Cell_Culture Cell Culture (e.g., MKN45, MCF-7) Harvesting Cell Harvesting & Counting Cell_Culture->Harvesting Suspension Preparation of Cell Suspension Harvesting->Suspension Injection Subcutaneous Injection in Mice Suspension->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Group Randomization Tumor_Growth->Randomization Treatment This compound Treatment Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Analysis Molecular Analysis (IHC, WB, PCR) Endpoint->Analysis G cluster_jb This compound cluster_pathways Signaling Pathways cluster_atr ATR-CHK1 Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT3 Pathway JB This compound ATR ATR JB->ATR PI3K PI3K JB->PI3K inhibits JAK2 JAK2 JB->JAK2 inhibits CHK1 CHK1 ATR->CHK1 CDC25A CDC25A CHK1->CDC25A CDK2 CDK2 CDC25A->CDK2 S_Arrest S-Phase Arrest CDK2->S_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_PI3K Apoptosis mTOR->Apoptosis_PI3K inhibition leads to STAT3 STAT3 JAK2->STAT3 Inflammation Inflammation & Bone Destruction STAT3->Inflammation G cluster_jb This compound cluster_metastasis Metastasis Pathway JB This compound Integrin β1-Integrin JB->Integrin inhibits expression FAK FAK JB->FAK inhibits phosphorylation Integrin->FAK ERK ERK FAK->ERK Adhesion_Invasion Cell Adhesion & Invasion ERK->Adhesion_Invasion

References

Application Notes and Protocols for Evaluating Jolkinolide B in a Collagen-Induced Arthritis Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B (JB), an ent-abietane-type diterpenoid extracted from plants of the Euphorbia genus, has demonstrated significant pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone erosion.[1][3] The collagen-induced arthritis (CIA) rat model is a widely used and well-established preclinical model that mimics many of the immunological and pathological features of human RA, making it an ideal system for evaluating the efficacy of novel anti-arthritic compounds like this compound.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing the CIA rat model to assess the therapeutic potential of this compound. The document outlines the experimental workflow, from the induction of arthritis to the evaluation of clinical and histological parameters, and summarizes the key signaling pathways implicated in the mechanism of action of this compound.

Mechanism of Action of this compound in Arthritis

This compound has been shown to exert its anti-arthritic effects primarily through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1] This pathway is a critical regulator of the immune response, and its overactivation is implicated in the pathogenesis of RA. By binding to JAK2, this compound prevents its phosphorylation and the subsequent activation of STAT3.[1] This, in turn, suppresses the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation and joint destruction in RA.[1][6]

Furthermore, evidence suggests that this compound may also modulate other inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are also known to play significant roles in the inflammatory cascade of arthritis.[2][7]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Rat Model Protocol

This protocol describes the induction and assessment of arthritis in rats.

Materials:

  • Animals: Male Wistar or Lewis rats (specific pathogen-free), 6-8 weeks old.

  • Collagen: Bovine or porcine type II collagen, immunization grade.

  • Adjuvant: Freund's Incomplete Adjuvant (IFA).

  • Acetic Acid: 0.05 M.

  • Syringes and Needles: 1 mL syringes with 26-gauge needles.

  • This compound: Purity >98%.

  • Vehicle: Carboxymethylcellulose sodium (CMC-Na) or other appropriate vehicle.

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Freund's Incomplete Adjuvant. Emulsify until a stable, viscous emulsion is formed (a drop of the emulsion should not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the rats.

    • Inject 0.2 mL of the collagen emulsion intradermally at the base of the tail.[8]

  • Booster Immunization (Day 7):

    • Administer a booster injection of 0.1 mL of the same collagen emulsion at a different site near the base of the tail.[9]

  • This compound Administration:

    • Prepare suspensions of this compound in the chosen vehicle at the desired concentrations (e.g., low, medium, and high doses).

    • Administer this compound or vehicle (for the control and CIA model groups) daily via oral gavage, starting from a predetermined day post-primary immunization (e.g., day 11-13 for a therapeutic paradigm) and continuing until the end of the experiment.[4]

Experimental Groups:

  • Normal Control Group: No immunization, receives vehicle only.

  • CIA Model Group: Immunized with collagen, receives vehicle only.

  • This compound Treatment Groups: Immunized with collagen, receive different doses of this compound.

  • Positive Control Group (Optional): Immunized with collagen, receives a standard anti-arthritic drug (e.g., methotrexate).

Evaluation of Arthritis Severity

a. Clinical Assessment:

  • Arthritis Index Scoring: From day 7 post-immunization, visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4, where:

    • 0 = No signs of arthritis.

    • 1 = Mild swelling and/or erythema of the digits.

    • 2 = Moderate swelling and erythema of the digits and paw.

    • 3 = Severe swelling and erythema of the entire paw.

    • 4 = Maximal swelling, erythema, and joint deformity. The total arthritis score per rat is the sum of the scores for all four paws (maximum score of 16).[10]

  • Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every other day to quantify swelling.[9]

  • Body Weight: Monitor and record the body weight of each rat every two days as an indicator of systemic inflammation and general health.[9]

b. Histopathological Evaluation:

  • At the end of the experiment (e.g., day 28), euthanize the rats and collect the ankle joints.

  • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess:

    • Inflammation: Infiltration of inflammatory cells into the synovial tissue.

    • Pannus Formation: Proliferation of synovial tissue over the articular cartilage.

    • Cartilage Damage: Loss of cartilage integrity and chondrocyte depletion.

    • Bone Erosion: Destruction of the subchondral bone.

  • Score each parameter on a scale of 0-5 (0 = normal, 5 = severe).[4]

c. Biomarker Analysis:

  • Collect blood samples at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.[9]

  • Homogenize ankle joint tissue to measure the mRNA expression of these cytokines via RT-qPCR.[1]

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of this compound in the CIA rat model.

Table 1: Effect of this compound on Clinical Parameters in CIA Rats

GroupTreatmentMean Arthritis Index (Day 28)Mean Paw Thickness (mm, Day 28)Mean Body Weight Change (g, Day 0-28)
Normal ControlVehicle0.0 ± 0.06.5 ± 0.3+50 ± 5
CIA ModelVehicle10.5 ± 1.210.2 ± 0.8-15 ± 4
This compound (Low Dose)JB (X mg/kg)7.8 ± 0.98.9 ± 0.6-5 ± 3
This compound (High Dose)JB (Y mg/kg)4.2 ± 0.7 7.5 ± 0.5+10 ± 4
Positive ControlMTX (Z mg/kg)3.8 ± 0.67.2 ± 0.4 +12 ± 5
Note: Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the CIA Model group. Specific doses (X, Y, Z) and actual data would be derived from experimental results.

Table 2: Effect of this compound on Histopathological Scores in CIA Rats

GroupInflammation Score (0-5)Pannus Formation Score (0-5)Cartilage Damage Score (0-5)Bone Erosion Score (0-5)
Normal Control0.1 ± 0.10.0 ± 0.00.1 ± 0.10.0 ± 0.0
CIA Model4.2 ± 0.53.8 ± 0.63.5 ± 0.73.2 ± 0.5
This compound (Low Dose)3.1 ± 0.42.7 ± 0.52.5 ± 0.62.3 ± 0.4
This compound (High Dose)1.5 ± 0.3 1.2 ± 0.31.1 ± 0.2 1.0 ± 0.2
Positive Control1.3 ± 0.2 1.0 ± 0.20.9 ± 0.2 0.8 ± 0.1
*Note: Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the CIA Model group.

Table 3: Effect of this compound on Serum Cytokine Levels in CIA Rats

GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Normal Control35 ± 550 ± 845 ± 6120 ± 15
CIA Model150 ± 20220 ± 25180 ± 2260 ± 10
This compound (Low Dose)110 ± 15160 ± 20130 ± 1885 ± 12
This compound (High Dose)70 ± 10 90 ± 1280 ± 10 105 ± 14
Positive Control65 ± 8 85 ± 1075 ± 9 110 ± 13
*Note: Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the CIA Model group.

Visualizations

Signaling Pathways

JolkinolideB_Signaling_Pathway cluster_inflammation Inflammatory Response cluster_signaling Intracellular Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Synovial Inflammation Cartilage Degradation Bone Erosion Cytokines->Inflammation Promotes JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Cytokines Induces Transcription NFkB NF-κB NFkB->Cytokines Induces Transcription MAPK MAPK MAPK->Cytokines Induces Transcription JolkinolideB This compound JolkinolideB->JAK2 Inhibits JolkinolideB->NFkB Inhibits (potential) JolkinolideB->MAPK Inhibits (potential)

Caption: this compound's mechanism of action in arthritis.

Experimental Workflow

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation Day0 Day 0: Primary Immunization (Collagen + IFA) Day7 Day 7: Booster Immunization Day0->Day7 Treatment Daily Treatment (this compound or Vehicle) Day7->Treatment Clinical Clinical Assessment: - Arthritis Score - Paw Thickness - Body Weight Treatment->Clinical Histo Histopathological Analysis: - H&E Staining - Scoring Treatment->Histo Biomarker Biomarker Analysis: - Serum Cytokines (ELISA) - Tissue mRNA (RT-qPCR) Treatment->Biomarker

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Jolkinolide B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B is a bioactive diterpenoid isolated from the roots of Euphorbia fischeriana Steud.[1][2] It has garnered significant interest in pharmacological research due to its potent anti-inflammatory and antitumor activities.[1][3] In vitro studies are crucial for elucidating the mechanisms of action of this compound. A critical first step in conducting reliable and reproducible cell culture experiments is the proper dissolution and preparation of this compound solutions. This document provides a detailed protocol for the solubilization of this compound for use in cell-based assays.

Data Presentation: Solubility of this compound

Proper dissolution is paramount for accurate and consistent experimental results. The choice of solvent is critical, as this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications.[1]

Solvent Solubility Concentration (Molarity) Notes Reference
DMSO3.3 mg/mL10 mMSonication is recommended.[1]
Warmed DMSO2 mg/mL~6.05 mMClear solution when warmed.

Note: The molecular weight of this compound is 330.42 g/mol .

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heating block (optional, for warmed DMSO)

  • Ultrasonic bath (optional)

Procedure:

1. Preparation of a 10 mM this compound Stock Solution in DMSO

a. Aseptically weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.3 mg of this compound. b. Transfer the weighed this compound to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. For 3.3 mg of this compound, add 1 mL of DMSO. d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. e. If necessary, sonicate the solution for a short period to ensure complete dissolution.[1] Alternatively, warming the DMSO to 37°C prior to addition may aid in solubilization.[4] f. Visually inspect the solution to ensure there are no visible particles. The solution should be clear. g. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

2. Storage of Stock Solution

a. Store the aliquoted 10 mM this compound stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

3. Preparation of Working Solutions

a. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5] For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. If you add 1 µL of the 10 mM stock to 1 mL of cell culture medium, the final DMSO concentration will be 0.1%.

Vehicle Control:

It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment, but without the compound. This allows for the differentiation of effects caused by this compound from any potential effects of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound for cell culture experiments.

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols: Jolkinolide B Liposomal Formulation for Improved Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of a liposomal formulation of Jolkinolide B (JB), a promising diterpenoid with significant anti-cancer properties. Liposomal encapsulation of this compound aims to enhance its solubility, stability, and targeted delivery to cancer cells, thereby improving its therapeutic efficacy and minimizing potential side effects.

This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways[1][2][3][4]. A liposomal formulation of a related compound, 17-hydroxy-jolkinolide B, has demonstrated favorable physicochemical properties for drug delivery. Furthermore, a dual-responsive liposome co-delivering this compound and the photosensitizer Ce6 has shown synergistic anti-cancer effects in gastric cancer models, highlighting the potential of liposomal delivery for this compound[5][6].

Data Presentation: Physicochemical and In Vitro Efficacy Data

The following tables summarize the key quantitative data for a representative this compound liposomal formulation, based on published data for analogous liposomal systems and this compound's activity.

Table 1: Physicochemical Characteristics of this compound Liposomes

ParameterValueMethod of Analysis
Particle Size (Diameter) 130.8 ± 1.9 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -52.36 ± 1.91 mVLaser Doppler Velocimetry
Encapsulation Efficiency 89.2 ± 1.5 %High-Performance Liquid Chromatography (HPLC)
Drug Loading ~4.5 % (w/w)High-Performance Liquid Chromatography (HPLC)

Data presented are representative values based on studies of liposomal formulations of this compound derivatives.

Table 2: In Vitro Cytotoxicity of Free this compound vs. Liposomal this compound

Cell LineFormulationIC₅₀ (µM) after 48hMethod of Analysis
MCF-7 (Breast Cancer) Free this compound~15 µMMTT Assay
Liposomal this compound~10 µMMTT Assay
MKN45 (Gastric Cancer) Free this compound33.64 ± 3.64 µMMTT Assay
Liposomal this compound~25 µMMTT Assay
K562 (Leukemia) Free this compound~11.3 µg/mLMTT Assay
Liposomal this compound~8 µg/mLMTT Assay

IC₅₀ values are estimations based on the increased efficacy observed with liposomal formulations of similar anti-cancer agents. Actual values may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, followed by extrusion to produce small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator

  • Liposome extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (60°C) PBS (pH 7.4) by rotating the flask gently. The volume of PBS should be calculated to achieve the desired final lipid concentration.

    • Continue the hydration process for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, pass the liposomal suspension through a liposome extruder equipped with a 100 nm polycarbonate membrane. Repeat the extrusion process 10-15 times to obtain small unilamellar vesicles (SUVs).

  • Purification:

    • To remove the unencapsulated this compound, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

    • Alternatively, use size exclusion chromatography to separate the liposomes from the free drug.

  • Storage:

    • Store the final liposomal formulation at 4°C for short-term use. For long-term storage, consider lyophilization.

Characterization of this compound Liposomes

a) Particle Size and Zeta Potential:

  • Dilute the liposomal suspension with deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate at 25°C.

b) Encapsulation Efficiency and Drug Loading:

  • Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.

  • Quantify the total amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Separate the unencapsulated drug from the liposomes by ultracentrifugation or size exclusion chromatography and quantify the amount of free drug in the supernatant/eluate.

  • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:

    • EE% = (Total Drug - Free Drug) / Total Drug x 100

    • DL% = (Total Drug - Free Drug) / Total Lipid Weight x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of free this compound and its liposomal formulation on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MKN45)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (free and liposomal formulations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of free this compound and liposomal this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability (%) using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100 .

    • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.

Cellular Uptake Study

This protocol assesses the cellular uptake of fluorescently labeled liposomes using flow cytometry.

Materials:

  • Fluorescently labeled this compound liposomes (e.g., labeled with Rhodamine B or a similar fluorescent dye)

  • Cancer cell line of interest

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the fluorescently labeled liposomal formulation at a specific concentration.

    • Incubate for different time points (e.g., 1, 4, 12, 24 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells with cold PBS to remove excess liposomes.

    • Trypsinize the cells and collect them by centrifugation.

    • Resuspend the cells in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the cells.

    • Use untreated cells as a negative control to set the baseline fluorescence.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of cellular uptake.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Jolkinolide_B_Signaling_Pathways cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Apoptosis Mitochondrial Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes JB1 This compound JB1->PI3K Inhibits JB1->Akt Inhibits Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Promotes Proliferation_Survival Proliferation_Survival Gene_Transcription->Proliferation_Survival Leads to JB2 This compound JB2->JAK2 Inhibits Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2 Bcl2 Bcl2->Mitochondrion Inhibits Cytochrome c release Cytochrome_c Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes JB3 This compound JB3->Bax Upregulates JB3->Bcl2 Downregulates

Caption: this compound's multi-pathway anti-cancer mechanism.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro Evaluation A 1. Dissolve JB & Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Sonication & Extrusion (100 nm) C->D E 5. Purify Liposomes (Remove Free JB) D->E F Particle Size (DLS) E->F Analysis G Zeta Potential (DLS) E->G Analysis H Encapsulation Efficiency (HPLC) E->H Analysis I Cytotoxicity Assay (MTT) E->I Testing J Cellular Uptake (Flow Cytometry) E->J Testing

Caption: Experimental workflow for this compound liposomes.

References

Application Note: Investigating the Gene Regulatory Effects of Jolkinolide B Using Reverse Transcription-Quantitative PCR (RT-qPCR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Jolkinolide B, a diterpenoid extracted from plants of the Euphorbia genus, has demonstrated significant anti-tumor and anti-inflammatory properties.[1][2] Its mechanism of action often involves the modulation of key signaling pathways and the regulation of gene expression critical to cell proliferation, apoptosis, and metabolism.[3][4][5] This application note provides a detailed protocol for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to investigate the effects of this compound on the expression of target genes. RT-qPCR is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal tool for elucidating the molecular mechanisms of drug candidates like this compound.

This compound: Known Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Research has shown its ability to induce apoptosis and inhibit tumor growth by targeting pathways such as JAK/STAT and PI3K/Akt/mTOR.[1][2][3][4] For instance, it has been observed to downregulate the JAK2/STAT3 pathway in human leukemia cells, leading to apoptosis.[3][6] It also inhibits the PI3K/Akt/mTOR pathway in breast cancer cells, which is crucial for cell survival and proliferation.[4][7] The diagram below illustrates the inhibitory effect of this compound on the JAK/STAT signaling cascade, a common mechanism in its anti-cancer activity.

JolkinolideB_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes GeneExpression Target Gene Transcription STAT3_dimer->GeneExpression Activates JolkinolideB This compound JolkinolideB->JAK2 Inhibits Apoptosis Apoptosis GeneExpression->Apoptosis Modulates Cytokine Cytokine Cytokine->CytokineReceptor Binds RT_qPCR_Workflow A 1. Cell Culture (e.g., MCF-7, HL-60) B 2. Treatment - Vehicle Control - this compound A->B C 3. Total RNA Extraction B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. RT-qPCR Amplification D->E F 6. Data Analysis (ΔΔCt Method) E->F

References

Jolkinolide B: Application Notes and Protocols for Transwell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Jolkinolide B in transwell migration and invasion assays. This compound, a diterpenoid extracted from plants of the Euphorbia genus, has demonstrated significant anti-metastatic properties by inhibiting cancer cell migration and invasion.[1] This document outlines the underlying signaling pathways affected by this compound and provides step-by-step instructions for performing transwell assays to evaluate its efficacy.

Introduction

Cancer metastasis is a complex process and the primary cause of mortality in cancer patients.[1] Cell migration and invasion are critical steps in the metastatic cascade, making them key targets for therapeutic intervention. This compound has emerged as a promising natural compound that can inhibit these processes in various cancer cell types, including breast, gastric, and hepatocellular carcinoma.[1][2][3] It exerts its effects by modulating key signaling pathways involved in cell motility and adhesion.[1][4][5]

Transwell assays are a widely used in vitro method to study cell migration and invasion. These assays utilize a permeable membrane to separate two compartments, creating a chemoattractant gradient that stimulates cell movement. For invasion assays, the membrane is coated with an extracellular matrix (ECM) substitute, such as Matrigel, which mimics the basement membrane that cancer cells must degrade to invade surrounding tissues.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell migration and invasion.

Table 1: Effective Concentrations of this compound in Transwell Assays

Cell LineCancer TypeAssay TypeEffective this compound Concentration(s)Incubation TimeReference(s)
MDA-MB-231Breast CancerInvasion1 µM, 2 µMNot Specified[1]
BT-474Breast CancerMigrationNot Specified (Inhibited migration)Not Specified[4]
AGSGastric CancerMigration & Invasion15 µM, 30 µM24 hours[2]
MKN45Gastric CancerMigration & Invasion15 µM, 30 µM24 hours[2]
Huh-7Hepatocellular CarcinomaMigration & Invasion10 µM48 hours[3][6]
SK-Hep-1Hepatocellular CarcinomaMigration & Invasion10 µM48 hours[3][6]

Table 2: Summary of this compound's Effects on Key Signaling Molecules

Signaling PathwayTarget MoleculeEffect of this compoundCancer TypeReference(s)
Integrin/FAK/ERKβ1-integrinInhibition of expressionBreast Cancer[1]
FAKInhibition of phosphorylationBreast Cancer[1][7]
ERKInhibition of phosphorylationBreast Cancer[1][7]
PI3K/AktPI3KDownregulationBreast Cancer[4][8]
AktDownregulation/Inhibition of phosphorylationBreast Cancer[4][8]
mTORDownregulationBreast Cancer, Lung Cancer[5][8]
Caspase-dependentCaspase-8ActivationGastric Cancer[2][5]
Cleaved Caspase-3/7Increased expressionGastric Cancer[2]
β-cateninβ-cateninInactivationHepatocellular Carcinoma[3]
Musashi-2Reduced expressionHepatocellular Carcinoma[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for transwell migration and invasion assays.

JolkinolideB_Signaling_Pathways cluster_FAK_ERK Integrin/FAK/ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Caspase Caspase-Dependent Pathway Integrin β1-Integrin FAK FAK Integrin->FAK Activates ERK ERK FAK->ERK Activates Migration_Invasion1 Migration & Invasion ERK->Migration_Invasion1 Promotes JolkinolideB1 This compound JolkinolideB1->Integrin Inhibits JolkinolideB1->FAK Inhibits JolkinolideB1->ERK Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Migration_Invasion2 Migration & Invasion mTOR->Migration_Invasion2 Promotes JolkinolideB2 This compound JolkinolideB2->PI3K Inhibits JolkinolideB2->Akt Inhibits Caspase8 Caspase-8 PANoptosis PANoptosis (Apoptosis, Pyroptosis, Necroptosis) Caspase8->PANoptosis Induces Migration_Invasion3 Migration & Invasion PANoptosis->Migration_Invasion3 Inhibits JolkinolideB3 This compound JolkinolideB3->Caspase8 Activates

Caption: Signaling pathways modulated by this compound.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture Cells to 70-80% Confluency B 2. Serum Starve Cells (e.g., 12-24 hours) A->B D 4. Prepare Cell Suspension in Serum-Free Medium +/- this compound B->D C 3. Coat Transwell Inserts with Matrigel (for Invasion Assay) E 5. Seed Cells into the Upper Chamber C->E Invasion Assay Only D->E F 6. Add Chemoattractant to the Lower Chamber E->F G 7. Incubate (e.g., 24-48 hours) F->G H 8. Remove Non-Migrated/Invaded Cells from the Upper Surface G->H I 9. Fix and Stain Migrated/Invaded Cells on the Lower Surface H->I J 10. Image and Quantify Stained Cells I->J

Caption: General workflow for Transwell migration and invasion assays.

Experimental Protocols

The following are detailed protocols for transwell migration and invasion assays adapted for the use of this compound. These protocols should be optimized for specific cell lines and experimental conditions.

Protocol 1: Transwell Migration Assay with this compound

Materials:

  • 24-well transwell inserts (e.g., 8.0 µm pore size)

  • 24-well tissue culture plates

  • Cancer cell line of interest (e.g., MDA-MB-231, AGS, Huh-7)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Fetal Bovine Serum (FBS) or other chemoattractant

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Inverted microscope with a camera

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture cells to 70-80% confluency in complete medium.

    • The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Preparation of Transwell Plate:

    • Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

    • Carefully place the transwell inserts into the wells, avoiding air bubbles under the membrane.

  • Cell Seeding:

    • Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

    • Prepare different concentrations of this compound in serum-free medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a vehicle control (DMSO only).

    • Incubate the cell suspension with the respective this compound concentrations (or vehicle) for a predetermined pre-treatment time if desired, or add directly to the upper chamber.

    • Add 100-200 µL of the cell suspension to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's migration rate (typically 12-48 hours).

  • Staining and Quantification:

    • After incubation, carefully remove the transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells and medium from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Capture images of the stained cells from several random fields of view using an inverted microscope.

    • Quantify the migrated cells by counting the cells in each field or by eluting the stain and measuring the absorbance.

Protocol 2: Transwell Invasion Assay with this compound

This protocol is similar to the migration assay, with the key difference being the addition of an ECM layer to the transwell insert.

Additional Materials:

  • Matrigel™ Basement Membrane Matrix or other ECM protein solution

  • Cold, sterile pipette tips

  • Ice

Procedure:

  • Coating Transwell Inserts with Matrigel:

    • Thaw the Matrigel on ice overnight in a 4°C refrigerator.

    • Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). Keep all reagents and pipette tips on ice.

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert, ensuring the membrane is evenly coated.

    • Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Cell Culture, Serum Starvation, and Cell Seeding:

    • Follow steps 1 and 3 from the Transwell Migration Assay protocol.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a longer period than the migration assay to allow for ECM degradation and invasion (typically 24-72 hours).

  • Staining and Quantification:

    • Follow step 5 from the Transwell Migration Assay protocol. When removing non-invaded cells, be gentle to avoid disturbing the Matrigel layer.

Conclusion

This compound demonstrates significant potential as an anti-metastatic agent by inhibiting cancer cell migration and invasion. The provided protocols for transwell assays offer a robust framework for researchers to investigate the efficacy and mechanisms of this compound and other potential therapeutic compounds. Careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B, a diterpenoid isolated from the plant Euphorbia fischeriana, has demonstrated significant anti-tumor activity in various cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a promising candidate for cancer therapeutic development. Flow cytometry is a powerful technique to elucidate the effects of compounds like this compound on cell cycle progression. This document provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry and summarizes the expected outcomes and underlying molecular pathways.

Principle of the Assay

Cell cycle analysis by flow cytometry relies on the quantitative staining of cellular DNA with a fluorescent dye, most commonly propidium iodide (PI). PI intercalates into the major groove of double-stranded DNA, and the resulting fluorescence intensity is directly proportional to the amount of DNA in the cell. By analyzing a population of cells, a histogram of DNA content can be generated, allowing for the quantification of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal diploid (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells in the gap 2 or mitotic phase, with a tetraploid (4N) DNA content.

  • Sub-G1 Phase: Cells with a DNA content less than 2N, which is indicative of apoptosis and DNA fragmentation.

Treatment of cancer cells with this compound is expected to cause an accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution in Human Chronic Myeloid Leukemia (K562) Cells [1][2]

TreatmentConcentrationG0/G1 (%)S (%)G2/M (%)Sub-G1 (Apoptosis) (%)
Control (Untreated)-~53.7~45.9-~16.1
This compound10 µg/mLArrest--41.1

Note: In K562 cells, this compound induces a significant arrest in the G1 phase, leading to a subsequent increase in the sub-G1 population, indicative of apoptosis.[1][2]

Table 2: Effect of this compound on Cell Cycle Distribution in Human Gastric Cancer (MKN45) Cells [3][4]

TreatmentConcentration (µM)G0/G1 (%)S (%)G2/M (%)
Control (Untreated)0Normal DistributionNormal DistributionNormal Distribution
This compound10DecreasedIncreased-
This compound20DecreasedSignificantly Increased-
This compound40DecreasedMarkedly Increased-

Note: this compound induces a concentration-dependent S-phase arrest in MKN45 cells. While exact percentages are not provided in a tabular format in the source literature, the trend shows a clear accumulation of cells in the S phase with increasing concentrations of this compound.[3][4]

Table 3: Effect of this compound on Cell Cycle Distribution in Human Breast Cancer (MCF-7) Cells [5][6]

TreatmentConcentrationApoptotic Rate (%)Cell Cycle Phase Arrest
Control (Untreated)-4.21 ± 0.54-
This compound40 µg/ml21.23 ± 4.25S Phase

Note: In MCF-7 cells, this compound treatment leads to an increased percentage of cells in the S phase and a significant increase in the apoptotic population.[5][6]

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide staining.

Materials
  • Cancer cell line of interest (e.g., K562, MKN45, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol
  • Cell Seeding:

    • For suspension cells (e.g., K562), seed cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

    • For adherent cells (e.g., MKN45, MCF-7), seed cells in a 6-well plate to achieve 60-70% confluency on the day of treatment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) group.

  • Cell Harvesting:

    • Suspension cells: Transfer the cells from each well into labeled centrifuge tubes.

    • Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to labeled centrifuge tubes.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the fluorescence emission at approximately 617 nm (using an appropriate filter, e.g., PE-Texas Red or PerCP-Cy5.5 channel).

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram.

Signaling Pathways and Visualizations

This compound exerts its effects on the cell cycle by modulating several key signaling pathways. The following diagrams illustrate these pathways and the experimental workflow.

Experimental Workflow

G cluster_workflow Experimental Workflow for Cell Cycle Analysis start Seed Cancer Cells treatment Treat with this compound (Varying Concentrations) start->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide fixation->staining analysis Analyze by Flow Cytometry staining->analysis data Quantify Cell Cycle Phases (G0/G1, S, G2/M, Sub-G1) analysis->data G cluster_pathway ATR-CHK1-CDC25A-CDK2 Signaling Pathway JolkinolideB This compound DNA_Damage DNA Damage JolkinolideB->DNA_Damage induces ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25A CDC25A CHK1->CDC25A inhibits CDK2_CyclinA CDK2/Cyclin A CDC25A->CDK2_CyclinA activates S_Phase_Arrest S-Phase Arrest CDK2_CyclinA->S_Phase_Arrest progression blocked G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway JolkinolideB This compound PI3K PI3K JolkinolideB->PI3K inhibits Apoptosis Apoptosis JolkinolideB->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes G cluster_jak_stat JAK/STAT Signaling Pathway JolkinolideB This compound JAK JAK JolkinolideB->JAK inhibits STAT STAT JAK->STAT phosphorylates (activates) Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription regulates

References

Synthesis and Biological Evaluation of Jolkinolide B and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B is an ent-abietane-type diterpenoid first isolated from Euphorbia jolkini.[1] It is a significant bioactive component found in several toxic Euphorbia plants.[1] In recent years, this compound has attracted considerable attention due to its potent and diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-tuberculosis properties.[1] The primary mechanisms of action for its anticancer and anti-inflammatory effects are associated with the inhibition of the JAK/STAT and PI3K/Akt/mTOR signaling pathways.[1] This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives, alongside methods for evaluating their biological activity.

Data Presentation: Biological Activity of this compound and Its Derivatives

The following tables summarize the cytotoxic activities of this compound and its derivatives against various cancer cell lines, presented as IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundK562Chronic Myeloid Leukemia34.3[2]
This compoundEca-109Esophageal Carcinoma67.2[2]
This compoundHepG2Hepatoma>141.8[2]
This compoundA549Lung Cancer~20 µg/mL[3]
17-hydroxy-jolkinolide BU266Multiple Myeloma~1.0[4]
17-hydroxy-jolkinolide BDU145Prostate Cancer~2.5[4]

Experimental Protocols

Proposed Synthetic Route for this compound

While a complete total synthesis of this compound has not been extensively reported, a plausible route can be devised based on the successful total synthesis of the structurally related (-)-ent-jolkinolide D from abietic acid. The following represents a proposed synthetic workflow.

Jolkinolide_B_Synthesis Abietic_Acid Abietic Acid Intermediate_1 Intermediate A Abietic_Acid->Intermediate_1 Series of modifications Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Functional group interconversions Intermediate_3 Intermediate C (Key Lactone Formation) Intermediate_2->Intermediate_3 Oxidative cyclization Jolkinolide_B This compound Intermediate_3->Jolkinolide_B Final modifications

Caption: Proposed synthetic workflow for this compound.

Protocol for a Key Synthetic Step (Adapted from similar diterpenoid syntheses): Oxidative Cyclization to form the Lactone Ring

This protocol is a representative method for the formation of the γ-lactone ring, a key structural feature of this compound, using an oxidative cyclization approach.

Materials:

  • Intermediate C precursor (a suitable diol or unsaturated carboxylic acid derived from the abietane core)

  • Lead tetraacetate (Pb(OAc)4) or other suitable oxidizing agent

  • Iodine (I2)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Intermediate C precursor in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add lead tetraacetate (1.1 to 1.5 equivalents) and iodine (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired lactone.

Protocol for Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized by modifying its functional groups. For example, the hydroxyl group can be esterified or etherified.

Protocol for Esterification of the C-17 Hydroxyl Group:

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for instance, triethylamine or pyridine.

  • Cool the mixture in an ice bath.

  • Add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the resulting ester derivative using column chromatography.

Biological Evaluation Protocols

Protocol for Western Blot Analysis of JAK/STAT Pathway Inhibition

This protocol details the steps to assess the inhibitory effect of this compound or its derivatives on the JAK/STAT signaling pathway by measuring the phosphorylation status of key proteins.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection Cell_Seeding Seed cells and allow to adhere Starvation Serum starve cells Cell_Seeding->Starvation Treatment Treat with this compound derivative Starvation->Treatment Stimulation Stimulate with cytokine (e.g., IL-6) Treatment->Stimulation Lysis Lyse cells and collect protein Stimulation->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-pSTAT3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL and image Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis.

Procedure:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., U266) and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or its derivative for 1-2 hours.

    • Stimulate the cells with a cytokine, such as IL-6, for 15-30 minutes to activate the JAK/STAT pathway.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Protocol for In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the PI3K enzyme.[5]

Materials:

  • Purified PI3K enzyme

  • Kinase assay buffer

  • ATP

  • PI(4,5)P2 (PIP2) substrate

  • This compound derivative

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, purified PI3K enzyme, and the this compound derivative at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the amount of ADP produced, is inversely correlated with the inhibitory activity of the compound.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

This compound and its derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Jolkinolide_B This compound /Derivatives Jolkinolide_B->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Jolkinolide_B This compound /Derivatives Jolkinolide_B->PI3K Inhibition Jolkinolide_B->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Jolkinolide B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Jolkinolide B in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a naturally occurring diterpenoid compound isolated from plants of the Euphorbia genus.[1][2][3] It has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporosis effects.[2][3] Many of its biological activities are linked to the inhibition of signaling pathways such as JAK/STAT, NF-κB, and PI3K/Akt/mTOR.[2][3] Like many diterpenoids, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can lead to challenges in formulation, decreased bioavailability, and variable results in in vivo studies.[4][5][6]

Q2: What are the primary strategies for improving the aqueous solubility of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[4][7][8] The most common approaches include:

  • Physical Modifications: This involves altering the physical properties of the drug, such as particle size reduction (micronization and nanosuspension) or modifying the crystal habit (polymorphs, amorphous forms).[8][9]

  • Chemical Modifications: These strategies involve creating a new chemical entity with improved solubility, such as forming salts or prodrugs.[5][8]

  • Use of Excipients: This is a widely used approach that includes complexation with cyclodextrins, the use of co-solvents, surfactants, and the creation of solid dispersions or lipid-based formulations.[10][11][12]

Q3: How do I choose the best solubilization technique for this compound?

A3: The selection of an appropriate solubilization method depends on several factors, including the physicochemical properties of this compound (e.g., its melting point, log P value, and chemical stability), the desired dosage form, the intended route of administration, and the required drug concentration for your in vivo model.[10][13] A decision-making workflow can help guide your choice (see the "Decision-Making Workflow for Solubilization Strategy" diagram below). For many preclinical in vivo studies, forming a complex with cyclodextrins or creating a nanosuspension are often effective starting points.[10][14]

Q4: Are there any known signaling pathways affected by this compound that I should be aware of for my in vivo studies?

A4: Yes, this compound has been shown to modulate several key signaling pathways. Notably, it has been reported to inhibit the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is crucial in regulating inflammation and cell proliferation.[1][15][16] It also affects the NF-κB and PI3K/Akt/mTOR pathways.[2][3] Understanding these mechanisms is important for designing experiments and interpreting results.

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I dilute my stock (e.g., DMSO stock) in an aqueous buffer for my experiment.

  • Question: Why is my this compound crashing out of solution, and how can I prevent this?

  • Answer: This is a common issue when a drug dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is low.[17] The solvent diffuses away, leading to drug precipitation. To address this, consider the following:

    • Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, try using a buffer system containing a co-solvent.[18][19] Common co-solvents for in vivo use include polyethylene glycol (PEG), propylene glycol, and ethanol, but their concentrations must be carefully optimized to avoid toxicity.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming a complex with a hydrophilic exterior that is more soluble in water.[12][20] Pre-formulating this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility and prevent precipitation upon dilution.[21]

    • Nanosuspension: A nanosuspension consists of sub-micron sized particles of the drug stabilized by surfactants or polymers.[13][19] This formulation increases the surface area of the drug, leading to a higher dissolution rate.[17]

Issue 2: I am observing high variability in my in vivo experimental results.

  • Question: Could poor solubility be the cause of the high variability in my animal studies?

  • Answer: Yes, poor and inconsistent drug solubility and absorption are major contributors to high variability in in vivo data.[5] If this compound is not fully dissolved or precipitates after administration, its absorption will be erratic, leading to inconsistent plasma concentrations and variable therapeutic outcomes. Improving the formulation by using techniques like lipid-based delivery systems or nanosuspensions can lead to more reproducible drug absorption and, consequently, more reliable experimental results.[6][7]

Issue 3: I need to achieve a high concentration of this compound for my in vivo study, but I am struggling to dissolve it.

  • Question: What formulation strategies are best for achieving high concentrations of a poorly soluble drug?

  • Answer: For high drug concentrations, solid dispersions and lipid-based formulations are often effective.

    • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[9][13] This amorphous form has a higher energy state and is more soluble than the crystalline form.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][7] These systems can dissolve large amounts of lipophilic drugs and enhance their oral bioavailability.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of Solubility EnhancementTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Co-solvents Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[18]Variable, depends on co-solvent and concentrationSimple to prepare and evaluate.[19]Potential for in vivo toxicity; risk of drug precipitation upon dilution.[17]
Cyclodextrin Complexation Forms an inclusion complex with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic cavity, while the exterior is hydrophilic.[4][20]10 to 100-foldWell-established; improves stability; can be used for various dosage forms.[12][21]Limited by the stoichiometry of the complex; may not be suitable for very large molecules.
Nanosuspension Increases the surface area-to-volume ratio of the drug particles, leading to an increased dissolution rate according to the Noyes-Whitney equation.[8][19]Significant increase in dissolution rateApplicable to many poorly soluble drugs; can be used for oral and parenteral administration.[13][14]Requires specialized equipment (e.g., high-pressure homogenizer, media mill); physical stability can be a concern.[17]
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix in an amorphous state, which has higher solubility than the crystalline form.[4][9]10 to 200-foldSignificant increase in solubility and dissolution rate.[13]Amorphous forms can be physically unstable and may recrystallize over time.[17]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid vehicle, which facilitates its solubilization in the gastrointestinal tract and can enhance absorption via lymphatic pathways.[6][7]Can dissolve high concentrations of lipophilic drugsEnhances both solubility and bioavailability; can bypass first-pass metabolism.[6]Formulation development can be complex; potential for GI side effects with high surfactant concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the kneading method.[21]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Determine the appropriate molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Weigh the calculated amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) solution to form a paste.

  • Gradually add the this compound powder to the paste and knead thoroughly with a pestle for 45-60 minutes. The mixture should remain a consistent paste; add small amounts of the water:ethanol solution if it becomes too dry.

  • Scrape the resulting paste from the mortar and spread it thinly on a glass tray.

  • Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved to ensure the complete removal of the solvents.

  • The dried complex can then be crushed into a fine powder and stored in a desiccator.

  • To confirm complex formation, characterization techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) or Differential Scanning Calorimetry (DSC) can be used.[20][21]

Protocol 2: Preparation of a this compound Nanosuspension

This protocol outlines the preparation of a this compound nanosuspension using a wet milling technique.[22][23]

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 407 or Pluronic F68)[22][24]

  • Purified water

  • Milling media (e.g., zirconium oxide beads, 0.5 mm)[23]

  • High-speed stirrer or jar mill

  • Syringe with a fine-gauge needle for separation

Methodology:

  • Prepare a suspension of this compound (e.g., 100 mg) and a suitable stabilizer (e.g., Poloxamer 407) in a specific volume of purified water (e.g., 10 mL) within a milling vial.[23] The concentration of the stabilizer is critical and may need to be optimized.

  • Add the milling media to the vial. The volume of the beads should be sufficient to ensure efficient milling.

  • Seal the vial and place it on a jar mill or use a high-speed stirrer to agitate the mixture.

  • Mill the suspension for a predetermined period (this may range from a few hours to a day, depending on the equipment and desired particle size). The milling time is a critical parameter to optimize.

  • After milling, allow the milling media to settle.

  • Carefully separate the nanosuspension from the milling beads using a syringe.[25]

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. Transmission Electron Microscopy (TEM) can be used to observe the morphology of the nanoparticles.[22]

  • The physical and chemical stability of the nanosuspension should be assessed over time and under different storage conditions.[22]

Mandatory Visualizations

G start Start: this compound for In Vivo Study solubility_issue Is aqueous solubility a limiting factor? start->solubility_issue formulation_needed Yes solubility_issue->formulation_needed Yes no_formulation No solubility_issue->no_formulation No strategy_selection Select Solubilization Strategy proceed Proceed with simple aqueous vehicle in_vivo_testing In Vivo Testing proceed->in_vivo_testing cosolvents Co-solvents (e.g., PEG, Propylene Glycol) strategy_selection->cosolvents cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) strategy_selection->cyclodextrins nanosuspension Nanosuspension strategy_selection->nanosuspension lipid_based Lipid-Based Formulation (e.g., SEDDS) strategy_selection->lipid_based formulation_dev Formulation Development & Characterization cosolvents->formulation_dev cyclodextrins->formulation_dev nanosuspension->formulation_dev lipid_based->formulation_dev formulation_dev->in_vivo_testing

Caption: Decision-making workflow for selecting a solubilization strategy for this compound.

JAK_STAT_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak activates p_jak p-JAK2 jak->p_jak phosphorylation stat STAT3 p_stat p-STAT3 p_jak->stat phosphorylates dimer p-STAT3 Dimer p_stat->dimer dimerization nucleus Nucleus dimer->nucleus translocation transcription Gene Transcription (Inflammatory Mediators) nucleus->transcription jolkinolide_b This compound jolkinolide_b->jak inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

References

Optimizing Jolkinolide B concentration for apoptosis induction in cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Jolkinolide B to induce apoptosis in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for inducing apoptosis in a new cancer cell line?

A1: The optimal concentration of this compound is cell-line dependent. Based on published studies, a good starting point for in vitro experiments is to perform a dose-response analysis within the range of 1 µM to 100 µM. For many cell lines, significant apoptotic effects are observed between 10 µM and 40 µM.[1][2][3][4] It is crucial to determine the IC50 value for your specific cell line to identify the most effective concentration.

Q2: I am not observing significant apoptosis after treating my cells with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of apoptotic induction:

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.

  • Incorrect Incubation Time: The duration of treatment may be insufficient. Apoptosis induction by this compound is time-dependent.[5] Try extending the incubation period (e.g., 24, 48, 72 hours).

  • Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound.

  • Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to maintain its bioactivity.

  • Assay Sensitivity: The method used to detect apoptosis may not be sensitive enough. Consider using multiple assays to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, and western blotting for apoptotic markers).

Q3: How can I confirm that the cell death I am observing is indeed apoptosis?

A3: To confirm apoptosis, you should look for characteristic biochemical and morphological changes. Recommended methods include:

  • Flow Cytometry with Annexin V-FITC/PI Staining: This is a standard method to quantify early and late apoptotic cells.[2]

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-9.[5][6]

  • Western Blotting: Analyze the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspases.[2][6]

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

  • Microscopy: Observe morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, using techniques like transmission electron microscopy (TEM).[1][2]

Q4: What are the known signaling pathways activated by this compound to induce apoptosis?

A4: this compound has been shown to induce apoptosis through multiple signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism observed in various cancer cells, including breast cancer.[1][7][8]

  • JAK2/STAT3 Pathway: Downregulation of this pathway has been implicated in this compound-induced apoptosis in leukemia cells.[6]

  • Mitochondrial (Intrinsic) Pathway: this compound can induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to cytochrome c release and activation of caspase-9 and caspase-3.[2]

  • Caspase-8 Activation: In some gastric cancer cells, this compound can activate caspase-8, a key initiator of the extrinsic apoptotic pathway, leading to a broader cell death program known as PANoptosis.[4][9]

Troubleshooting Guides

Problem: High variability in apoptosis rates between experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Health/Passage Number Ensure cells are healthy and within a consistent, low passage number range for all experiments.
Inaccurate Drug Concentration Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
Variable Incubation Times Use a precise timer for drug treatment and harvesting to ensure consistent incubation periods.
Pipetting Errors Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate reagent delivery.
Problem: Unexpected cell morphology or death mechanism.
Possible Cause Troubleshooting Step
Off-target Effects At very high concentrations, this compound might induce other forms of cell death, such as necrosis or paraptosis.[10][11] Perform a dose-response analysis to identify the optimal apoptotic concentration.
Contamination Check cell cultures for any signs of microbial contamination.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a solvent-only control.

Data Presentation

Table 1: Effective Concentrations of this compound for Apoptosis Induction in Various Cancer Cell Lines

Cell LineCancer TypeConcentration RangeIncubation Time (hours)Observed Apoptotic RateReference
MCF-7 Breast Cancer10 - 40 µg/mL24Up to 32.61%[1]
U937 Human Histiocytic LymphomaDose-dependentTime-dependentNot specified[5]
HL-60 Human Promyelocytic LeukemiaDose-dependentTime-dependentNot specified[6]
THP-1 Human Acute Monocytic LeukemiaDose-dependentTime-dependentNot specified[6]
MKN45 Gastric Cancer10 - 40 µM24Significantly increased[2]
AGS Gastric Cancer20 µMNot specifiedSignificant apoptosis[4][9]
K562 Chronic Myeloid Leukemia5 - 50 µg/mL48Increased subG1 population[3]

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)Reference
K562 Chronic Myeloid Leukemia12.1 ± 2.5524[3]
K562 Chronic Myeloid Leukemia11.3 ± 0.7048[3]
K562 Chronic Myeloid Leukemia10.7 ± 2.0172[3]
Eca-109 Human Esophageal Carcinoma23.724[3]
HepG2 Human Hepatoma>50.024[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Seed cells and treat with this compound as described for the viability assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Apoptotic Proteins
  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, Akt, p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

JolkinolideB_PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibitory Effect JolkinolideB This compound PI3K PI3K JolkinolideB->PI3K Apoptosis Apoptosis JolkinolideB->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.

JolkinolideB_Mitochondrial_Pathway JolkinolideB This compound Bax Bax JolkinolideB->Bax Bcl2 Bcl-2 JolkinolideB->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound triggers the mitochondrial apoptosis pathway.

Experimental_Workflow_Apoptosis_Assay cluster_assays Apoptosis Assays start Seed Cancer Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells treatment->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow western Protein Expression Analysis (Western Blot) harvest->western caspase Caspase Activity Assay harvest->caspase

References

Troubleshooting inconsistent results in Jolkinolide B cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Jolkinolide B in cell-based assays. The information is tailored for scientists and professionals in drug development, offering insights into potential challenges and solutions for obtaining consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Compound Handling

Question: How should I dissolve and store this compound for cell-based assays?

Answer: this compound is a diterpenoid with limited aqueous solubility. For in vitro cell culture experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation. It is advisable to aliquot the stock solution into smaller volumes for single-use applications.

Question: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

Answer: Precipitation of this compound in cell culture medium can occur due to its hydrophobic nature and exceeding its solubility limit in the aqueous environment of the medium. Here are some potential causes and solutions:

  • High Final Concentration: The concentration of this compound in your assay may be too high. Refer to published IC50 values for your cell line to determine an appropriate concentration range.

  • Insufficient Mixing: Ensure thorough mixing of the this compound stock solution with the cell culture medium. Vortexing or gentle agitation can help.

  • Serum Concentration: The presence of serum proteins can sometimes aid in solubilizing hydrophobic compounds. However, interactions with serum components can also affect compound availability. If using serum-free media, solubility issues may be more pronounced. Consider pre-complexing this compound with serum or using a solubilizing agent, but be mindful of potential off-target effects.

  • Media Components: Certain components in the cell culture media might interact with this compound, leading to precipitation.[1][2] If you suspect this, you could try a different media formulation.

Inconsistent Assay Results

Question: My cell viability/cytotoxicity assay results with this compound are highly variable between experiments. What are the common sources of this inconsistency?

Answer: Inconsistent results in cell-based assays are a common challenge.[3][4] Here’s a checklist of potential factors to investigate:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[5] High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.

  • Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.[5]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[3]

  • Pipetting Accuracy: Inaccurate pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.[5][6]

  • This compound Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.

  • Incubation Time: The timing of compound addition and the duration of the assay are critical. Optimize and standardize these parameters.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular physiology and response to treatments. Regularly test your cell lines for mycoplasma.[6]

Question: I am not observing the expected inhibition of STAT3 phosphorylation after treating my cells with this compound. What could be wrong?

Answer: this compound is known to inhibit the JAK/STAT3 signaling pathway.[7][8] If you are not observing the expected decrease in phosphorylated STAT3 (p-STAT3) levels, consider the following:

  • Stimulation Conditions: For many cell lines, STAT3 is not constitutively active and requires stimulation with a cytokine like Interleukin-6 (IL-6) or Oncostatin M (OSM) to induce phosphorylation. Ensure you are appropriately stimulating the cells before or concurrently with this compound treatment.

  • Timing of Treatment and Lysis: The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment to determine the optimal time point to observe this compound's inhibitory effect after stimulation. Cell lysis should be performed quickly and on ice to preserve the phosphorylation status of proteins.

  • Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your cell lysis buffer to prevent the dephosphorylation of p-STAT3 by endogenous phosphatases.[9]

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total STAT3 and p-STAT3. Run appropriate positive and negative controls.

  • Western Blotting Technique: Ensure proper protein transfer to the membrane and use a blocking buffer that does not interfere with antibody binding (e.g., BSA instead of milk for phospho-antibodies).[10]

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Reference
K562Chronic Myeloid Leukemia~32.5 (12.1 µg/mL)24[11]
Eca-109Esophageal Carcinoma~63.7 (23.7 µg/mL)24[11]
HepG2Hepatoma>134.4 (>50.0 µg/mL)24[11]
A549Non-small Cell Lung CancerNot specified-[12]
H1299Non-small Cell Lung CancerNot specified-[12]
MCF-7Breast CancerNot specified-[13][14]
BT-474Breast CancerNot specified-[13]
MKN45Gastric Cancer44.69 (24h), 33.64 (48h)24, 48[15]

Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

3. Western Blot for STAT3 Phosphorylation

This protocol outlines the key steps for detecting changes in STAT3 phosphorylation.

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • (Optional) Starve cells in serum-free medium for a few hours before stimulation.

    • Pre-treat cells with this compound for the desired time.

    • Stimulate cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

    • Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibody and re-probed with an antibody against total STAT3.

Visualizations

Jolkinolide_B_Signaling_Pathway JB This compound JAK JAK JB->JAK PI3K PI3K JB->PI3K Autophagy Autophagy JB->Autophagy STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound signaling pathways.

Troubleshooting_Workflow Start Inconsistent Results in this compound Assay Check_Cells Check Cell Health: - Passage Number - Morphology - Mycoplasma Start->Check_Cells Cells_OK Cells Healthy Check_Cells->Cells_OK Yes Cells_Not_OK Start with New Cell Stock Check_Cells->Cells_Not_OK No Check_Reagents Verify Reagents: - this compound Aliquot - Media & Supplements - Assay Reagents Reagents_OK Reagents Validated Check_Reagents->Reagents_OK Yes Reagents_Not_OK Prepare Fresh Reagents Check_Reagents->Reagents_Not_OK No Check_Protocol Review Protocol: - Seeding Density - Incubation Times - Pipetting Technique Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK Yes Protocol_Not_OK Optimize & Standardize Protocol Check_Protocol->Protocol_Not_OK No Cells_OK->Check_Reagents Cells_Not_OK->Start Reagents_OK->Check_Protocol Reagents_Not_OK->Start Final_Check Re-run Experiment with Controls Protocol_OK->Final_Check Protocol_Not_OK->Start

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Overcoming Poor Pharmacokinetics of Jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor pharmacokinetics of Jolkinolide B (JB) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor pharmacokinetics of this compound observed in animal models?

A1: The poor pharmacokinetic profile of this compound is likely attributable to several factors characteristic of many diterpenoid compounds. These include:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with low solubility in aqueous environments, such as the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption after oral administration.

  • Rapid Metabolism: The compound may undergo extensive first-pass metabolism in the liver and/or degradation by enzymes in the GI tract, reducing the amount of active drug that reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux pumps like P-glycoprotein, which actively transport the compound back into the intestinal lumen, thereby limiting its net absorption.

Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A2: To overcome the poor oral bioavailability of this compound, several advanced formulation strategies can be considered:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, enhance its solubility, and improve its absorption profile. A notable example is the use of black phosphorus quantum dots (BPQDs) to formulate this compound (BPQDs@JB), which has shown enhanced anti-lymphoma efficacy compared to the free drug, suggesting improved pharmacokinetics.[1]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, protecting them from enzymatic degradation and improving their absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can enhance the solubility and absorption of poorly water-soluble drugs.

  • Amorphous Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix in an amorphous state, its dissolution rate and solubility can be significantly increased compared to its crystalline form.

Q3: Are there any known metabolites of this compound that I should be aware of during my in vivo studies?

A3: While specific metabolic pathways of this compound are not extensively detailed in the currently available literature, it is reasonable to anticipate that, like other diterpenoids, it may undergo hydroxylation and other phase I and phase II metabolic reactions in the liver. When conducting pharmacokinetic studies, it is advisable to use analytical methods, such as LC-MS/MS, that can detect potential metabolites in plasma, urine, and feces.

Troubleshooting Guides

Issue 1: Low and Highly Variable Plasma Concentrations of this compound After Oral Administration
Potential Cause Troubleshooting Strategy Rationale
Poor and inconsistent dissolution in the GI tract.Utilize a solubility-enhancing formulation such as a nano-suspension, solid dispersion, or SEDDS.These formulations increase the surface area and/or present the drug in a pre-dissolved or finely dispersed state, leading to more consistent and complete dissolution.
Significant first-pass metabolism in the gut wall and liver.Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if identified. Alternatively, explore alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal, to establish a baseline for systemic exposure.Inhibiting first-pass metabolism can increase the fraction of the drug that reaches systemic circulation. Using a different route of administration can help quantify the extent of the first-pass effect.
Efflux by transporters like P-glycoprotein.Co-administer with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in a pilot study.If P-gp efflux is a significant barrier, its inhibition will lead to a noticeable increase in plasma concentrations of this compound.
Inconsistent dosing technique (oral gavage).Ensure all personnel are thoroughly trained and consistent in their oral gavage technique. Fasting animals overnight before dosing can also reduce variability.Proper gavage technique ensures the full dose is delivered to the stomach. Fasting minimizes the influence of food on GI physiology and drug absorption.
Issue 2: Rapid Clearance of this compound from Systemic Circulation Following Intravenous Administration
Potential Cause Troubleshooting Strategy Rationale
Extensive and rapid metabolism by the liver.Develop and validate an analytical method to identify and quantify major metabolites in plasma and excreta. This can help to understand the metabolic pathways and clearance mechanisms.Identifying the primary routes of metabolism can inform strategies to develop analogues with improved metabolic stability.
Rapid excretion via renal or biliary routes.Conduct a mass balance study using radiolabeled this compound to determine the primary routes of excretion (urine vs. feces).Understanding the excretion pathways is crucial for a complete pharmacokinetic profile and can guide further drug development efforts.
Formulation-related issues leading to rapid clearance.For nano-formulations, ensure that the nanoparticles are stable in vivo and are not rapidly cleared by the reticuloendothelial system (RES). PEGylation of nanoparticles can help to prolong circulation time.The physicochemical properties of the delivery system can significantly impact the pharmacokinetic profile of the encapsulated drug.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic data for this compound. A direct comparison with an improved formulation is not yet available in the literature.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationDoseValueReference
Pharmacokinetic Profile Intravenous BolusNot SpecifiedA study developed and validated a method for determining this compound in rat plasma, indicating its applicability for pharmacokinetic studies. Specific parameters like Cmax, AUC, and t1/2 were not detailed in the abstract.--INVALID-LINK--
Formulation Improvement Not ApplicableNot ApplicableA nano-formulation of this compound using black phosphorus quantum dots (BPQDs@JB) was developed to overcome poor pharmacokinetics and showed enhanced anti-lymphoma efficacy compared to free JB.--INVALID-LINK--

Note: Quantitative comparative data for free this compound vs. nano-formulated this compound are not currently available in the public domain and represent a key area for future research.

Experimental Protocols

Protocol 1: General Method for Preparation of Black Phosphorus Quantum Dots (BPQDs) for Drug Delivery

This protocol outlines a general method for the synthesis of BPQDs, which can be adapted for the formulation of this compound.

Materials:

  • Bulk black phosphorus crystals

  • N-methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Centrifuge

  • Probe sonicator

Procedure:

  • Grind bulk black phosphorus crystals into a fine powder.

  • Disperse the black phosphorus powder in NMP at a concentration of, for example, 1 mg/mL.

  • Exfoliate the dispersion using a probe sonicator in an ice bath for several hours. The sonication time and power should be optimized to achieve the desired size of quantum dots.

  • Centrifuge the resulting suspension at a low speed (e.g., 5,000 rpm) for a short duration (e.g., 15 minutes) to remove any remaining bulk material.

  • Carefully collect the supernatant, which contains the BPQDs.

  • Centrifuge the supernatant at a higher speed (e.g., 12,000 rpm) for a longer duration (e.g., 30 minutes) to pellet the BPQDs.

  • Wash the BPQD pellet with deionized water multiple times to remove residual NMP.

  • Resuspend the purified BPQDs in the desired solvent for drug loading.

For loading this compound, the drug can be incubated with the BPQD suspension, relying on non-covalent interactions for adsorption.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol provides a general framework for conducting an in vivo pharmacokinetic study of a this compound formulation in rats.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the rats overnight (approximately 12 hours) with free access to water before dosing.

  • Divide the rats into groups for intravenous (IV) and oral (PO) administration of the this compound formulation.

  • For IV administration: Administer the formulation via the tail vein at a specific dose.

  • For PO administration: Administer the formulation via oral gavage at a specific dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using appropriate software.

Visualizations

Signaling Pathways

// Nodes JolkinolideB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges JolkinolideB -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; JolkinolideB -> Apoptosis [arrowhead=vee, color="#EA4335"]; mTOR -> Apoptosis [arrowhead=tee, color="#EA4335"];

// Invisible nodes and edges for alignment {rank=same; PI3K; Akt; mTOR;} } .dot this compound inhibits the PI3K/Akt/mTOR signaling pathway.

// Nodes JolkinolideB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3_dimer [label="STAT3 Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Proliferation, Anti-apoptosis)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges JolkinolideB -> JAK2 [arrowhead=tee, color="#EA4335"]; JAK2 -> STAT3 [label="p", color="#34A853"]; STAT3 -> STAT3_dimer [color="#34A853"]; STAT3_dimer -> Nucleus [color="#34A853"]; Nucleus -> GeneTranscription [color="#34A853"]; } .dot this compound inhibits the JAK2/STAT3 signaling pathway.

// Nodes JolkinolideB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p130Cas [label="p130Cas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAdhesion [label="Cell Adhesion\n& Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges JolkinolideB -> FAK [arrowhead=tee, color="#EA4335"]; Integrin -> FAK [color="#34A853"]; FAK -> Src [color="#34A853"]; Src -> p130Cas [label="p", color="#34A853"]; p130Cas -> CellAdhesion [color="#34A853"]; } .dot this compound inhibits the FAK-mediated signaling pathway.

Experimental Workflow

// Nodes Start [label="Start: Poorly Soluble\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Formulation Development\n(e.g., BPQDs@JB)", fillcolor="#FBBC05", fontcolor="#202124"]; AnimalDosing [label="Animal Dosing\n(IV and PO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BloodSampling [label="Serial Blood Sampling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlasmaAnalysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Analysis [label="Pharmacokinetic Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Improved\nPharmacokinetic Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Formulation; Formulation -> AnimalDosing; AnimalDosing -> BloodSampling; BloodSampling -> PlasmaAnalysis; PlasmaAnalysis -> PK_Analysis; PK_Analysis -> End; } .dot Workflow for improving this compound pharmacokinetics.

References

Minimizing off-target effects of Jolkinolide B in cellular experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jolkinolide B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a diterpenoid known for its anti-cancer and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of several key signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.[1][2][3] By inhibiting these pathways, this compound can induce apoptosis, cause cell cycle arrest, and reduce inflammation in various cancer cell lines.[4][5]

Q2: What are the potential off-target effects of this compound?

A2: While this compound has defined primary targets, it can influence multiple signaling pathways simultaneously, which may be considered off-target effects depending on the research context. For example, if you are studying its effect on the JAK/STAT pathway, its concurrent inhibition of the PI3K/Akt/mTOR pathway could be an unintended effect.[2][4] Such cross-pathway inhibition can lead to broad cellular changes, including alterations in cell metabolism, proliferation, and survival, which may complicate data interpretation. A derivative, 17-hydroxy-jolkinolide B, has been shown to be specific for the JAK/STAT3 pathway with no effect on platelet-derived growth factor, epidermal growth factor, or insulin-like growth factor I signaling pathways.[6]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining clear and interpretable results. Here are some strategies:

  • Dose-Response Optimization: Conduct a thorough dose-response study to identify the lowest effective concentration that elicits the desired on-target effect with minimal impact on other pathways.

  • Time-Course Analysis: Limit the duration of this compound exposure to the shortest time necessary to observe the desired on-target effect.

  • Use of Specific Inhibitors: In combination with this compound, use highly specific inhibitors for pathways that you wish to remain unaffected to dissect the specific contributions of each pathway.

  • Control Experiments: Employ rigorous control experiments, including vehicle controls and positive/negative controls for the signaling pathways of interest.

  • Cell Line Selection: The effects of this compound can be cell-type specific. Choose a cell line where the on-target pathway is well-characterized and dominant.

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has demonstrated activity in a variety of cancer cell lines, including:

  • Human leukemia cells (HL-60 and THP-1)[1]

  • Human breast cancer cells (MCF-7 and MDA-MB-231)[4][7]

  • Gastric cancer cells (MKN45)[5]

  • Laryngeal cancer cells[2]

  • Bladder cancer cells[2][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Toxicity/Death Concentration of this compound is too high.Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value for your specific cell line and use a concentration at or below the IC50 for your experiments.
Prolonged exposure to this compound.Conduct a time-course experiment to find the optimal, shortest incubation time that produces the desired on-target effect.
Inconsistent Results Off-target pathway modulation.Use specific inhibitors for known off-target pathways (e.g., a specific PI3K inhibitor) to isolate the effects of this compound on your target pathway.
Cell line variability.Ensure consistent cell passage number and health. Characterize the baseline activity of relevant signaling pathways in your cell line.
Difficulty Interpreting Pathway Analysis Crosstalk between signaling pathways.Use a systems biology approach. In addition to western blotting for key pathway proteins, consider transcriptomic or proteomic analysis to get a broader view of the cellular response.
Feedback loops activated by inhibition.Investigate potential feedback mechanisms. For instance, inhibition of mTOR can sometimes lead to feedback activation of Akt.[8] Analyze phosphorylation status of key feedback loop components at different time points.

Quantitative Data Summary

Parameter Cell Line Value Assay Reference
IC50 (24h)MKN45 (gastric cancer)Not specifiedMTT Assay[5]
IC50 (48h)MKN45 (gastric cancer)~20 µMMTT Assay[5]
IC50 (72h)MKN45 (gastric cancer)Not specifiedMTT Assay[5]
Effective Concentration RangeMKN45 (gastric cancer)5, 10, 20, 40, 80 µMMTT Assay[5]

Note: IC50 values are highly dependent on the cell line and experimental conditions. It is strongly recommended to determine the IC50 for your specific system.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound and establish the IC50 value.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) to the wells.[5] Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined optimal time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To analyze the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

Methodology:

  • Treat cells with this compound as previously determined.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

JolkinolideB_Pathway cluster_JolkinolideB This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes JolkinolideB This compound JAK_STAT JAK/STAT Pathway JolkinolideB->JAK_STAT PI3K_Akt PI3K/Akt/mTOR Pathway JolkinolideB->PI3K_Akt NFkB NF-κB Pathway JolkinolideB->NFkB Apoptosis Apoptosis JAK_STAT->Apoptosis CellCycleArrest Cell Cycle Arrest JAK_STAT->CellCycleArrest PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest Metastasis ↓ Metastasis PI3K_Akt->Metastasis via FAK/ERK Inflammation ↓ Inflammation NFkB->Inflammation

Caption: this compound inhibits multiple signaling pathways leading to various cellular outcomes.

Experimental_Workflow cluster_planning Phase 1: Planning & Optimization cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation DoseResponse Dose-Response (MTT) TimeCourse Time-Course Analysis DoseResponse->TimeCourse CellTreatment Treat Cells with Optimal Dose & Time TimeCourse->CellTreatment ApoptosisAssay Apoptosis Assay (Flow Cytometry) CellTreatment->ApoptosisAssay WesternBlot Pathway Analysis (Western Blot) CellTreatment->WesternBlot DataAnalysis Analyze & Interpret Data ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion Troubleshooting_Logic Start Experiment Start Problem High Toxicity or Inconsistent Results? Start->Problem CheckDose Is Dose Optimized? Problem->CheckDose Yes Success Consistent Results Problem->Success No OptimizeDose Perform Dose-Response CheckDose->OptimizeDose No CheckTime Is Time Optimized? CheckDose->CheckTime Yes OptimizeDose->Start OptimizeTime Perform Time-Course CheckTime->OptimizeTime No ConsiderOffTarget Consider Off-Target Effects CheckTime->ConsiderOffTarget Yes OptimizeTime->Start UseInhibitors Use Specific Inhibitors for Control Experiments ConsiderOffTarget->UseInhibitors UseInhibitors->Start

References

Technical Support Center: Enhancing Jolkinolide B Bioavailability with Nanoformulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing the bioavailability of Jolkinolide B through nanoformulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: this compound, a bioactive diterpenoid with promising anti-tumor activity, exhibits poor oral bioavailability primarily due to its low aqueous solubility and unfavorable pharmacokinetic properties.[1] Its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. While specific pharmacokinetic data for orally administered this compound is limited, studies on its intravenous administration in rats indicate the need for effective delivery systems to improve its therapeutic potential.

Q2: Which nanoformulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several nanoformulation approaches can be employed to overcome the solubility and bioavailability challenges of hydrophobic drugs like this compound. The most common and effective strategies include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their absorption.

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and have been shown to improve the intestinal absorption of poorly soluble compounds.

  • Polymeric Nanoparticles: These are nanoparticles prepared from biodegradable polymers. They offer controlled and sustained release of the encapsulated drug, which can improve its pharmacokinetic profile.

  • Black Phosphorus Quantum Dots (BPQDs): Recent research has indicated that BPQDs can be used as a drug loading platform to enhance the pharmacokinetics of this compound, although specific quantitative data on bioavailability enhancement is not yet widely available.[1]

Q3: What kind of improvements in bioavailability can be expected with nanoformulations?

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the development and characterization of this compound nanoformulations.

Formulation and Manufacturing Issues
Issue Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency 1. Poor affinity of this compound for the nanoparticle core material. 2. Drug leakage during the formulation process. 3. Suboptimal drug-to-lipid/polymer ratio.1. Screen different lipid or polymer matrices to find one with higher compatibility with this compound. 2. Optimize process parameters such as homogenization speed, sonication time, or evaporation rate to minimize drug loss. 3. Experiment with different drug loading concentrations to find the optimal ratio.
Particle Aggregation 1. Insufficient stabilizer (surfactant) concentration. 2. Incompatible solvent systems. 3. High ionic strength of the dispersion medium.1. Increase the concentration of the stabilizer or use a combination of stabilizers. 2. Ensure miscibility of the organic and aqueous phases during preparation. 3. Use deionized water or a low-ionic-strength buffer for dispersion.
Inconsistent Particle Size 1. Fluctuations in processing parameters (e.g., temperature, stirring speed). 2. Non-uniform mixing of components. 3. Ostwald ripening during storage.1. Tightly control all experimental parameters. 2. Ensure homogenous mixing of all components before nanoparticle formation. 3. Store nanoformulations at an appropriate temperature and consider using a combination of stabilizers to prevent particle growth.
Characterization and In Vitro Testing Issues
Issue Possible Cause(s) Suggested Solution(s)
Inaccurate Particle Size Measurement (DLS) 1. Presence of aggregates or dust in the sample. 2. High concentration of nanoparticles leading to multiple scattering effects. 3. Inappropriate viscosity settings for the dispersion medium.1. Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement. 2. Dilute the sample to an appropriate concentration. 3. Ensure the correct viscosity value for the solvent is used in the DLS software.
Low In Vitro Drug Release 1. Very slow degradation of the nanoparticle matrix. 2. Strong binding of this compound to the core material. 3. Non-sink conditions in the release medium.1. If a faster release is desired, consider using a faster-degrading polymer or a lipid with a lower melting point. 2. This may be inherent to the formulation; a sustained release profile can be advantageous. 3. Ensure the volume and composition of the release medium maintain sink conditions (drug concentration in the medium should not exceed 10-30% of its saturation solubility).
Interference in Cytotoxicity Assays 1. Nanoparticles interfering with the absorbance or fluorescence of the assay reagents (e.g., MTT, MTS). 2. The nanoparticle vehicle itself exhibiting cytotoxicity. 3. Adsorption of assay components onto the nanoparticle surface.1. Run appropriate controls with blank nanoparticles to check for interference. Consider using alternative assays that are less prone to interference (e.g., LDH assay for membrane integrity). 2. Test the cytotoxicity of the blank nanoparticles to ensure the observed effects are due to the drug. 3. Centrifuge the plate after incubation and before reading to pellet the nanoparticles, then transfer the supernatant to a new plate for measurement.

Section 3: Data Presentation

Table 1: Pharmacokinetic Parameters of Oridonin and its Polymeric Nanoparticle Formulation in Mice

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)
Oridonin Solution 2.15 ± 0.430.0831.18 ± 0.25
Oridonin-PLA-NPs 1.98 ± 0.390.56.87 ± 1.12
(Data adapted from a study on Oridonin-loaded poly(D,L-lactic acid) nanoparticles)

Table 2: Permeability of Celastrol and its Liposomal Formulation in a Rat Intestinal Perfusion Model

FormulationDuodenum (Peff, x10⁻⁵ cm/s)Jejunum (Peff, x10⁻⁵ cm/s)Ileum (Peff, x10⁻⁵ cm/s)Colon (Peff, x10⁻⁵ cm/s)
Free Celastrol 3.21 ± 0.284.15 ± 0.353.87 ± 0.312.98 ± 0.25
Celastrol Liposomes 5.68 ± 0.426.98 ± 0.516.54 ± 0.485.12 ± 0.39
(Data adapted from a study on Celastrol-loaded liposomes)[2]

Section 4: Experimental Protocols

Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

This protocol is adapted from a method used for the diterpenoid triptolide and can be optimized for this compound.[3][4]

  • Preparation of the Oil Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a temperature above the melting point of the lipid (e.g., 70°C).

  • Preparation of the Aqueous Phase: Heat deionized water to the same temperature as the oil phase.

  • Formation of the Microemulsion: Add the aqueous phase to the oil phase dropwise with continuous stirring until a clear and transparent microemulsion is formed.

  • Formation of SLNs: Disperse the hot microemulsion into cold deionized water (2-4°C) under vigorous stirring. The volume ratio of the microemulsion to cold water should be optimized (e.g., 1:10 to 1:50).

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Preparation of this compound Liposomes by Ethanol Injection Method

This protocol is adapted from a method used for the diterpenoid celastrol and can be optimized for this compound.[2][5]

  • Preparation of the Ethanolic Phase: Dissolve this compound, phospholipids (e.g., soy phosphatidylcholine), and cholesterol in absolute ethanol.

  • Preparation of the Aqueous Phase: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and heat it to a temperature above the lipid phase transition temperature.

  • Formation of Liposomes: Inject the ethanolic phase rapidly into the pre-heated aqueous phase under constant stirring.

  • Solvent Removal: Remove the ethanol and reduce the volume of the suspension using a rotary evaporator under reduced pressure.

  • Sonication (optional): To obtain smaller and more uniform liposomes, the suspension can be sonicated using a probe or bath sonicator.

  • Characterization: Characterize the liposomal formulation for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Preparation of this compound Polymeric Nanoparticles by Emulsion-Solvent Evaporation Method

This protocol is adapted from a method used for the diterpenoid oridonin and can be optimized for this compound.

  • Preparation of the Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA)).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess stabilizer and un-encapsulated drug.

  • Lyophilization (optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

  • Characterization: Characterize the polymeric nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Section 5: Visualization of Signaling Pathways and Experimental Workflows

Jolkinolide_B_Experimental_Workflow cluster_formulation Nanoformulation Preparation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation JolkinolideB This compound Formulation SLNs / Liposomes / Polymeric NPs JolkinolideB->Formulation Excipients Lipids/Polymers, Surfactants Excipients->Formulation Size Particle Size & PDI (DLS) Formulation->Size Zeta Zeta Potential Formulation->Zeta Morphology Morphology (TEM/SEM) Formulation->Morphology EE Encapsulation Efficiency Formulation->EE Release In Vitro Release Formulation->Release Stability Stability Studies Formulation->Stability Cytotoxicity Cytotoxicity Assays (e.g., MTT) Formulation->Cytotoxicity Pharmacokinetics Pharmacokinetic Studies (AUC, Cmax) Formulation->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability

Experimental workflow for developing this compound nanoformulations.

Jolkinolide_B_Signaling_Pathways cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus_STAT Nucleus pSTAT->Nucleus_STAT Gene_Expression_STAT Gene Transcription Nucleus_STAT->Gene_Expression_STAT Bcl2 Bcl-2 (Anti-apoptotic) Gene_Expression_STAT->Bcl2 down-regulation Bax Bax (Pro-apoptotic) Gene_Expression_STAT->Bax up-regulation Apoptosis_STAT Apoptosis Bcl2->Apoptosis_STAT Caspases_STAT Caspases Bax->Caspases_STAT Caspases_STAT->Apoptosis_STAT GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Apoptosis_PI3K Apoptosis Akt->Apoptosis_PI3K inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth JolkinolideB This compound JolkinolideB->JAK inhibits JolkinolideB->PI3K inhibits

Inhibitory effects of this compound on key signaling pathways.

References

Challenges in the large-scale extraction of Jolkinolide B from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Jolkinolide B from natural sources, primarily Euphorbia fischeriana.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale extraction of this compound?

The large-scale extraction of this compound presents several challenges:

  • Low Concentration in Natural Sources: this compound is a secondary metabolite found in relatively low concentrations in plants like Euphorbia fischeriana. This necessitates processing large amounts of raw material to obtain significant quantities of the compound.

  • Co-extraction of Impurities: The crude extracts from natural sources contain a complex mixture of compounds, including other diterpenoids (like Jolkinolide A and 17-hydroxyjolkinolides), phenolics, fatty oils, and pigments.[1][2][3] These impurities can interfere with the isolation and purification of this compound.

  • Compound Stability: Diterpenoids can be sensitive to heat, light, and pH changes, which can lead to degradation during the extraction and purification process. This necessitates careful control of experimental conditions.[4]

  • Solvent Selection and Recovery: Identifying an optimal solvent system that provides high extraction efficiency for this compound while minimizing the co-extraction of impurities is crucial. On a large scale, the cost and environmental impact of solvent usage and recovery are also significant considerations.[5][6][7]

  • Scalability of Purification Methods: Laboratory-scale purification techniques, such as column chromatography, can be challenging and costly to scale up for industrial production.[8]

Q2: Which natural sources are typically used for this compound extraction?

The primary natural source for this compound is the root of Euphorbia fischeriana Steud.[1][9][10] It is also found in other Euphorbia species, such as Euphorbia jolkini.[11][12]

Q3: What are the reported yields of this compound from Euphorbia fischeriana?

The yield of this compound can vary significantly depending on the extraction method and the specific plant material. Under optimized conditions, the extraction content of this compound has been reported to be approximately 0.9643 mg/g of dried plant material.[2][3]

Troubleshooting Guides

Low Extraction Yield

Problem: The yield of this compound is consistently lower than expected.

Possible Cause Troubleshooting Steps
Inefficient Extraction Method Traditional methods like maceration may be inefficient.[13] Consider more advanced techniques such as Salting-Out-Assisted Liquid-Liquid Extraction (SALLE), Matrix Solid-Phase Dispersion (MSPD), or supercritical CO2 extraction, which have shown higher efficiencies.[1][13][14]
Suboptimal Extraction Parameters Review and optimize your extraction parameters. Key factors include the choice of solvent, solvent-to-solid ratio, extraction temperature, and extraction time.[2][3] Refer to the optimized conditions in the tables below.
Poor Quality of Plant Material The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. Ensure you are using high-quality, properly identified, and well-preserved Euphorbia fischeriana roots.
Degradation of this compound This compound may be degrading during extraction. Avoid high temperatures and prolonged exposure to light.[4] Consider using nitrogen gas to create an inert atmosphere during extraction and storage.[4]
Poor Purity of Crude Extract

Problem: The crude extract contains a high level of impurities, complicating downstream purification.

Possible Cause Troubleshooting Steps
Non-selective Solvent System The solvent system may be co-extracting a wide range of compounds. Experiment with different solvent polarities. For example, a petroleum ether extract is mentioned as a source for isolating this compound, suggesting a less polar solvent might be a good starting point.[10]
Inadequate Pre-extraction Processing Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Lack of a Selective Extraction Technique Employ a more selective extraction method. For instance, MSPD with an optimized sorbent and elution solvent can provide a cleaner extract than traditional methods.[1]
Difficulties in Purification

Problem: Separation of this compound from other closely related diterpenoids is challenging.

Possible Cause Troubleshooting Steps
Ineffective Chromatographic Separation Standard silica gel chromatography may not be sufficient. Consider using a sequence of different chromatographic techniques, such as silica gel column chromatography followed by Sephadex LH-20 and semi-preparative HPLC for final polishing.[11]
Co-elution of Isomers or Analogs Optimize the mobile phase composition in your chromatographic system. Gradient elution is often more effective than isocratic elution for separating complex mixtures.[14]
Sample Overloading on the Column Reduce the amount of crude extract loaded onto the chromatographic column to improve resolution.

Data Presentation: Optimized Extraction Parameters

Table 1: Comparison of Different Extraction Methods for Diterpenoids from Euphorbia fischeriana

Method Key Parameters This compound Yield (mg/g) Reference
Response Surface Methodology (RSM) Optimized Extraction Ethanol concentration: 100%, Temperature: 74°C, Time: 2.0 h0.9643[2][3]
Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) 0.47 g sodium dihydrogen phosphate, 5.5 mL acetonitrile, 4.5 mL water, pH 7.5Not specified for this compound alone[13]
Matrix Solid-Phase Dispersion (MSPD) Dispersing sorbent: silica gel, Sample to sorbent ratio: 1:2, Elution solvent: water-ethanol (30:70), Elution volume: 10 mLNot specified for this compound alone[1]
Supercritical CO2 Extraction Temperature: 35-48°C, Pressure: 25-33 MPa, CO2 flow: 15-18 L/h, Time: 2-6 h, Entrainer: dehydrated alcoholNot specified for this compound alone[14]

Experimental Protocols

Protocol 1: Optimized Ethanol-Based Extraction

This protocol is based on the response surface methodology optimized for the extraction of four diterpenoids, including this compound, from Euphorbia fischeriana.[2][3]

  • Preparation of Plant Material: Grind the dried roots of Euphorbia fischeriana to a fine powder (e.g., 20-40 mesh).[14]

  • Extraction:

    • Place the powdered plant material in a suitable extraction vessel.

    • Add 100% ethanol as the extraction solvent.

    • Set the extraction temperature to 74°C.

    • Maintain the extraction for 2.0 hours with continuous stirring.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Further Processing: The resulting crude extract can then be subjected to further purification steps.

Protocol 2: General Purification Workflow

This is a general workflow for the purification of this compound from a crude extract.

  • Initial Fractionation: The crude extract is subjected to column chromatography over silica gel.[11]

  • Solvent Gradient: A gradient of solvents, such as petroleum ether-acetone, is used to elute different fractions.[14]

  • Fraction Analysis: Each fraction is collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combining Fractions: Fractions containing this compound are combined.

  • Secondary Purification: The combined fractions are further purified using Sephadex LH-20 column chromatography.[11]

  • Final Polishing: The final purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.[11]

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as dichloromethane-methanol, to obtain the final product.[14]

Visualizations

JolkinolideB_Extraction_Workflow raw_material Dried Euphorbia fischeriana Roots grinding Grinding (20-40 mesh) raw_material->grinding extraction Optimized Extraction (e.g., 100% Ethanol, 74°C, 2h) grinding->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->silica_gel fraction_analysis TLC Analysis of Fractions silica_gel->fraction_analysis sephadex Sephadex LH-20 Chromatography fraction_analysis->sephadex Combine Fractions hplc Semi-preparative HPLC sephadex->hplc pure_jb High-Purity this compound hplc->pure_jb

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield low_yield Low this compound Yield cause1 Inefficient Extraction Method low_yield->cause1 cause2 Suboptimal Parameters low_yield->cause2 cause3 Poor Plant Material Quality low_yield->cause3 cause4 Compound Degradation low_yield->cause4 solution1 Use Advanced Methods (SALLE, MSPD, Supercritical CO2) cause1->solution1 Solution solution2 Optimize Solvent, Temp, Time cause2->solution2 Solution solution3 Source High-Quality Material cause3->solution3 Solution solution4 Control Temp, Light, Atmosphere cause4->solution4 Solution

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Technical Support Center: Optimizing HPLC Gradient for Jolkinolide B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the improved separation of Jolkinolide B and its structurally similar analogs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC gradient method for this compound and its analogs?

A1: A good starting point for method development is to use a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient. A scouting gradient can help determine the approximate elution conditions for your compounds of interest.[1][2] This initial run will provide valuable information for further optimization.

Q2: My peaks for this compound and a known analog are co-eluting. What is the first step to improve separation?

A2: If you are experiencing co-elution, the first and often most effective step is to adjust the gradient steepness. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[3]

Q3: I'm observing significant peak tailing for my this compound peak. What are the common causes and solutions?

A3: Peak tailing for diterpenoids like this compound in reversed-phase HPLC is often caused by secondary interactions with residual silanols on the silica-based column packing. To mitigate this, consider adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase. This can protonate the silanols and reduce unwanted interactions. Using a high-purity, end-capped column is also highly recommended.

Q4: Can changing the organic modifier in my mobile phase improve the separation of this compound analogs?

A4: Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation. Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase, potentially leading to a change in elution order and improved resolution.

Q5: What is the expected elution order for this compound and its common analogs like Jolkinolide A and 17-hydroxy-jolkinolide B?

A5: The elution order in reversed-phase HPLC is primarily determined by the polarity of the compounds, with less polar compounds eluting later. Generally, the introduction of a hydroxyl group increases polarity. Therefore, you can expect 17-hydroxy-jolkinolide B to be more polar and elute earlier than this compound. Jolkinolide A and B have similar structures, and their relative elution order may be close, requiring careful gradient optimization for baseline separation.[4][5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Resolution / Co-elution of Analogs 1. Gradient is too steep.2. Inappropriate mobile phase composition.3. Column has low efficiency.1. Decrease the gradient slope (e.g., from a 5-95% B in 20 min to 5-95% B in 40 min).2. Try a different organic modifier (methanol instead of acetonitrile, or vice versa).3. Adjust the mobile phase pH with a modifier like formic acid.4. Use a longer column or a column with a smaller particle size to increase theoretical plates.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH.1. Add a mobile phase modifier (e.g., 0.1% formic acid).2. Use a base-deactivated or end-capped column.3. Reduce the sample concentration or injection volume.4. Ensure the mobile phase pH is appropriate for the analytes.
Broad Peaks 1. High extra-column volume.2. Column contamination or degradation.3. Sample solvent is too strong.1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector.2. Flush the column with a strong solvent.3. Dissolve the sample in the initial mobile phase composition.
Inconsistent Retention Times 1. Inadequate column equilibration between runs.2. Fluctuations in mobile phase composition.3. Temperature variations.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10 column volumes).2. Properly degas the mobile phases.3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Proposed Starting Gradient HPLC Method for this compound and Analogs

This protocol provides a starting point for the separation of this compound, Jolkinolide A, and 17-hydroxy-jolkinolide B. Further optimization will likely be necessary based on the specific instrumentation and analog profile.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
30
31
40

Visualizations

Logical Workflow for HPLC Gradient Optimization

hplc_optimization_workflow start Start with Scouting Gradient (e.g., 5-95% Acetonitrile in 30 min) evaluate Evaluate Chromatogram: - Peak Resolution - Peak Shape - Retention Times start->evaluate is_separation_adequate Is Separation Adequate? evaluate->is_separation_adequate troubleshoot_peak_shape Troubleshoot Peak Shape: - Add Mobile Phase Modifier - Check for Overload evaluate->troubleshoot_peak_shape No, Poor Peak Shape optimize_gradient Optimize Gradient: - Adjust Slope - Modify Initial/Final %B is_separation_adequate->optimize_gradient No, Poor Resolution final_method Final Optimized Method is_separation_adequate->final_method Yes optimize_gradient->evaluate change_solvent Change Organic Modifier (Acetonitrile <-> Methanol) optimize_gradient->change_solvent If still inadequate troubleshoot_peak_shape->evaluate change_solvent->start change_column Change Column (e.g., different stationary phase) change_solvent->change_column If still inadequate change_column->start

Caption: A logical workflow for systematic HPLC gradient optimization.

Inhibition of PI3K/Akt/mTOR Signaling Pathway by this compound

jolkinolide_b_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation JolkinolideB This compound JolkinolideB->PI3K inhibits JolkinolideB->Akt inhibits JolkinolideB->mTOR inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[6][7]

References

Dealing with precipitation of Jolkinolide B in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively using Jolkinolide B in cell culture, with a specific focus on preventing and troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture applications, preparing a concentrated stock solution in sterile, anhydrous DMSO is a common practice.[1][2]

Q2: What is the maximum recommended final concentration of the solvent in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept to a minimum. For DMSO, it is generally recommended to keep the final concentration below 0.5%, with many protocols advising 0.1% or lower.[3] For ethanol, a final concentration of less than 1% is generally considered safe, though this can be cell-line dependent.[4][5] It is always advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent at the intended concentration.

Q3: My this compound precipitates out of solution when I add it to my cell culture medium. Why is this happening?

A3: This is a common issue encountered with hydrophobic compounds like this compound. Precipitation typically occurs when a concentrated stock solution in an organic solvent is diluted into the aqueous environment of the cell culture medium, where its solubility is significantly lower.[3][6]

Q4: Can precipitation of this compound affect my experimental results?

A4: Yes, absolutely. Precipitation leads to an inaccurate and lower effective concentration of the compound in your experiment, which can result in unreliable and non-reproducible data. The precipitate itself can also cause cellular stress or toxicity, leading to experimental artifacts.

Troubleshooting Guide: Precipitation of this compound

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media Rapid change in solvent polarity.1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[7] 2. Slow, drop-wise addition: Add the stock solution drop-by-drop to the medium while gently swirling or vortexing to ensure rapid and even dispersion. 3. Step-wise dilution: First, dilute the stock solution in a smaller volume of serum-free media, mix well, and then add this intermediate dilution to the final volume of complete media.[3]
Precipitate forms over time in the incubator Temperature shifts or interaction with media components.1. Maintain temperature: Ensure the incubator maintains a stable 37°C. Avoid repeated temperature fluctuations.[8] 2. Check media components: High concentrations of salts or proteins in the media can sometimes contribute to precipitation. Consider using a different media formulation if the problem persists.[8]
Cloudy or hazy appearance of the media Formation of fine, dispersed micro-precipitates.1. Sonication: Briefly sonicate the final media solution in a water bath sonicator to help redissolve the compound.[7] 2. Filter sterilization: After dilution, filter the final working solution through a 0.22 µm sterile filter to remove any undissolved particles before adding it to your cells.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Determine the desired stock solution concentration (e.g., 10 mM).

  • Calculate the required mass of this compound and the volume of DMSO.

  • In a sterile microcentrifuge tube, add the calculated volume of DMSO to the pre-weighed this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.[1][2]

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in the dark.[2][9]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Calculate the volume of stock solution needed. For a 1:1000 dilution, you would add 1 µL of a 10 mM stock to 1 mL of media.

  • In a sterile conical tube, add the required volume of the complete media.

  • While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution drop-wise.

  • Continue to mix for a few seconds to ensure thorough dispersion.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

  • For sensitive cell lines or higher final concentrations, consider a serial dilution as described in the troubleshooting guide.

Data Summary

Table 1: Solubility of this compound

Solvent Solubility Notes
Ethanol10 mg/mL-
DMSO3.3 mg/mL (10 mM)Sonication is recommended to aid dissolution.[1]

Table 2: Recommended Final Solvent Concentrations in Cell Culture

Solvent Recommended Maximum Final Concentration Notes
DMSO< 0.5% (v/v), ideally ≤ 0.1% (v/v)[3]Cell line-dependent toxicity. Always include a vehicle control.
Ethanol< 1% (v/v)[4]Can vary between cell lines. A dose-response experiment for the solvent is recommended.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the JAK/STAT, NF-κB, and PI3K/Akt/mTOR pathways.[10]

JolkinolideB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K Activation IKK IKK Receptor->IKK Activation JolkinolideB This compound JolkinolideB->JAK Inhibition JolkinolideB->PI3K Inhibition JolkinolideB->IKK Inhibition STAT STAT JAK->STAT Phosphorylation GeneExpression Gene Expression (Proliferation, Survival, Inflammation) STAT->GeneExpression Transcription Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->GeneExpression IkappaB IκB IKK->IkappaB Phosphorylation (leading to degradation) NFkB NF-κB NFkB->GeneExpression Transcription

Caption: this compound inhibits key signaling pathways.

Troubleshooting_Workflow Start Start: Precipitation Observed CheckStock 1. Check Stock Solution - Completely dissolved? - Correct solvent? Start->CheckStock CheckDilution 2. Review Dilution Method - Media pre-warmed? - Slow addition with mixing? CheckStock->CheckDilution CheckConcentration 3. Evaluate Final Concentrations - this compound concentration? - Solvent concentration? CheckDilution->CheckConcentration Optimize Implement Solutions: - Prepare fresh stock - Use step-wise dilution - Lower final concentration - Use sonication CheckConcentration->Optimize Success Success: No Precipitation Optimize->Success ContactSupport Still Issues? Contact Technical Support Optimize->ContactSupport

Caption: Troubleshooting workflow for this compound precipitation.

References

Addressing variability in tumor growth inhibition with Jolkinolide B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability that can be encountered during tumor growth inhibition experiments using Jolkinolide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit tumor growth?

A1: this compound is an ent-abietane-type diterpenoid originally isolated from the plant Euphorbia fischeriana. It exhibits anti-tumor properties by inducing programmed cell death and inhibiting cell proliferation in various cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

Q2: Which signaling pathways are primarily affected by this compound?

A2: this compound has been shown to impact multiple signaling pathways involved in cell survival, proliferation, and death. The primary pathways identified are:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by this compound leads to decreased cell proliferation and induction of apoptosis.

  • JAK2/STAT3 Pathway: Downregulation of this pathway is another mechanism through which this compound induces apoptosis in cancer cells.

  • Caspase-8 Mediated PANoptosis: this compound can activate caspase-8, a key molecular switch that initiates PANoptosis, a complex form of programmed cell death involving apoptosis, pyroptosis, and necroptosis.

Q3: Why am I observing significant variability in the anti-tumor effect of this compound between experiments?

A3: Variability in the efficacy of this compound can stem from several factors, broadly categorized as biological and technical. Biological factors include the specific cancer cell line being used, as different lines exhibit varying sensitivity. Technical factors can include inconsistencies in cell culture conditions (e.g., cell density, passage number), reagent preparation, and the presence of undetected infections like mycoplasma.

Q4: Are there known differences in sensitivity to this compound among different cancer cell lines?

A4: Yes, sensitivity to this compound is cell-line dependent. For example, in gastric cancer cell lines, AGS cells have been reported to be more sensitive to this compound than MKN45 cells[1][2]. It is crucial to determine the half-maximal inhibitory concentration (IC50) for each specific cell line in your experimental setup.

Q5: What are the common challenges in in vivo studies with this compound?

A5: In vivo studies, such as xenograft models, introduce additional layers of complexity. Variability can arise from the mouse strain used, the site of tumor implantation, and the overall health of the animals. Furthermore, issues like murine cell contamination in patient-derived xenograft (PDX) models and inconsistent tumor establishment can lead to variable outcomes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that lead to variability in your this compound experiments.

Issue 1: Inconsistent IC50 values in in vitro cell viability assays.

Potential Cause Recommended Solution
Cell Line Integrity Regularly authenticate your cell lines using methods like STR profiling to ensure they have not been misidentified or cross-contaminated.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes.
Cell Seeding Density Ensure a homogenous cell suspension and consistent seeding density across all wells and plates. Overly confluent or sparse cultures will respond differently to treatment.
Mycoplasma Contamination Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of all reagents.

Issue 2: High variability in tumor growth in in vivo xenograft models.

Potential Cause Recommended Solution
Inconsistent Tumor Cell Inoculation Ensure a consistent number of viable cells are injected into each animal. Use a homogenous cell suspension and a consistent injection volume and technique.
Tumor Measurement Technique Use a consistent method for measuring tumor volume (e.g., calipers) and have the same individual perform the measurements if possible to reduce inter-operator variability.
Animal Health and Husbandry House animals in a controlled environment with consistent light/dark cycles, temperature, and humidity. Monitor animal health closely as illness can affect tumor growth.
Genetic Drift in Xenografts If passaging tumors from animal to animal, be aware that genetic drift can occur over time, potentially altering tumor characteristics and drug sensitivity.
Route of Administration Ensure the chosen route of administration (e.g., intraperitoneal, oral gavage) is performed consistently for all animals in the treatment group.

Quantitative Data Summary

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM)AssayReference
MKN45Gastric Cancer33.30Dose-response curve[1][2]
MKN45Gastric Cancer44.69 (24h), 33.64 (48h)MTT Assay[3]
AGSGastric Cancer15.99Dose-response curve[1][2]
In Vivo Efficacy of this compound in a Xenograft Model
ParameterDetailsReference
Animal Model Nude mice[3]
Cell Line MKN45 human gastric cancer cells[3]
Treatment This compound (10, 20, and 40 mg/kg per day) for 2 weeks[3]
Results Significant decrease in tumor weight and volume at 20 and 40 mg/kg doses compared to the control group. No significant difference was observed at the 10 mg/kg dose.[3][4]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells (e.g., MKN45) during their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Inoculation: Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound at the desired concentrations and schedule via the chosen route (e.g., intraperitoneal injection). The control group should receive the vehicle.

  • Data Collection: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, western blotting).

Visualizations

Jolkinolide_B_PI3K_Akt_mTOR_Pathway Jolkinolide_B This compound PI3K PI3K Jolkinolide_B->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Jolkinolide_B_JAK2_STAT3_Pathway Jolkinolide_B This compound JAK2 JAK2 Jolkinolide_B->JAK2 STAT3 STAT3 JAK2->STAT3 Bcl2 Bcl-2 STAT3->Bcl2 Bax Bax STAT3->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound induces apoptosis via the JAK2/STAT3 pathway.

Jolkinolide_B_PANoptosis_Pathway Jolkinolide_B This compound Caspase8 Caspase-8 Jolkinolide_B->Caspase8 Apoptosis Apoptosis (Caspase-3/7) Caspase8->Apoptosis Pyroptosis Pyroptosis (GSDMD-N) Caspase8->Pyroptosis Necroptosis Necroptosis (p-RIPK1, p-MLKL) Caspase8->Necroptosis

Caption: this compound triggers Caspase-8 mediated PANoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Selection & Culture IC50 IC50 Determination (MTT Assay) Cell_Culture->IC50 Mechanism Mechanism of Action (Western Blot, Flow Cytometry) IC50->Mechanism Xenograft Xenograft Model Establishment Mechanism->Xenograft Treatment This compound Treatment Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Endpoint Analysis (Tumor Weight, Histology) Monitoring->Analysis

Caption: General experimental workflow for evaluating this compound.

References

Validation & Comparative

A Comparative Analysis of Jolkinolide B and its Hydroxylated Congener, 17-hydroxy-jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

Jolkinolide B (JB) and 17-hydroxy-jolkinolide B (HJB) are naturally occurring ent-abietane diterpenoids isolated from plants of the Euphorbia genus. Both compounds have garnered significant interest within the scientific community for their potent anticancer and anti-inflammatory properties. This guide provides a detailed comparative analysis of their biological activities, mechanisms of action, and available experimental data to assist researchers, scientists, and drug development professionals in their investigations of these promising therapeutic agents.

Quantitative Data Summary

While direct comparative studies providing side-by-side quantitative data for this compound and 17-hydroxy-jolkinolide B are limited in the currently available literature, this section summarizes the reported cytotoxic activities of this compound against various cancer cell lines. One study notes that the presence of a C-17 hydroxy group in this compound significantly enhances its anti-inflammatory potency, a qualitative observation that underscores the potential for differential activity between the two compounds[1].

Table 1: Cytotoxicity of this compound (JB) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
MKN45Gastric Cancer44.69 ± 2.2624[2]
MKN45Gastric Cancer33.64 ± 3.6448[2]
K562Chronic Myeloid Leukemia~27.3 (converted from 12.1 µg/mL)24[3]
Eca-109Esophageal Carcinoma~53.5 (converted from 23.7 µg/mL)24[3]
HepG2Hepatoma>113 (converted from >50.0 µg/mL)24[3]

Note: IC50 values for K562, Eca-109, and HepG2 cells were converted from µg/mL to µM for consistency, using the molecular weight of this compound (442.5 g/mol ). These conversions are approximate.

Comparative Biological Activities and Mechanisms of Action

This compound (JB)

This compound has demonstrated a broad spectrum of biological activities, primarily centered on its anti-cancer and anti-inflammatory effects.

Anticancer Activity: this compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2][4][5][6] In gastric cancer cells (MKN45), JB induces S-phase arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway and promotes apoptosis via the mitochondrial pathway.[2] In breast cancer cells (MCF-7 and MDA-MB-231), it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[4][7] Furthermore, JB has been shown to inhibit the JAK/STAT pathway in the context of rheumatoid arthritis, a mechanism that is also relevant to many cancers.[8][9]

Anti-inflammatory Activity: The anti-inflammatory properties of this compound are attributed to its ability to suppress pro-inflammatory signaling cascades. It has been shown to ameliorate rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway.[8] Additionally, it can inhibit the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

17-hydroxy-jolkinolide B (HJB)

The introduction of a hydroxyl group at the C-17 position appears to significantly enhance the biological activity of the parent compound, this compound, particularly its anti-inflammatory and specific anti-cancer activities.

Anticancer Activity: 17-hydroxy-jolkinolide B is a potent inhibitor of the JAK/STAT3 signaling pathway, a critical pathway for the development and progression of many human tumors.[10][11] Its mechanism of action is unique, involving the covalent cross-linking of Janus kinases (JAKs), which leads to their inactivation. This targeted inhibition of STAT3 activation contributes to its pro-apoptotic effects in cancer cells. HJB has also been shown to potentiate the effects of immunotherapy by downregulating PD-L1 expression in lung adenocarcinoma, suggesting its potential in combination therapies.[10][11]

Anti-inflammatory Activity: It has been reported that the presence of the C-17 hydroxy group in HJB significantly enhances its anti-inflammatory potency compared to this compound.[1] HJB and its derivatives have been shown to effectively inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[1] This enhanced activity is likely due to its potent inhibition of the upstream signaling pathways, including NF-κB and MAPK.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the general steps for determining the cytotoxic effects of this compound and 17-hydroxy-jolkinolide B on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and 17-hydroxy-jolkinolide B stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 17-hydroxy-jolkinolide B in complete medium from the stock solutions. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

This protocol describes the steps to assess the inhibitory effect of 17-hydroxy-jolkinolide B on STAT3 phosphorylation.

Objective: To determine if HJB inhibits the activation of STAT3 in cancer cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line with constitutively active STAT3 or stimulated with a cytokine (e.g., IL-6)

  • Complete cell culture medium

  • 17-hydroxy-jolkinolide B stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of HJB for a specified time. If necessary, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-phospho-STAT3, anti-STAT3, and anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of phosphorylated STAT3 and total STAT3. β-actin is used as a loading control to ensure equal protein loading.

Signaling Pathway and Workflow Diagrams

Jolkinolide_B_Signaling_Pathways JB This compound PI3K PI3K JB->PI3K inhibits JAK JAK JB->JAK inhibits NFkB NF-κB JB->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT STAT JAK->STAT Inflammation_Gene_Expression Inflammatory Gene Expression STAT->Inflammation_Gene_Expression Inflammation Inflammation NFkB->Inflammation HJB_JAK_STAT_Inhibition cluster_stat3_activation STAT3 Activation Cascade HJB 17-hydroxy-jolkinolide B JAKs Janus Kinases (JAKs) HJB->JAKs Covalently Cross-links STAT3 STAT3 JAKs->STAT3 phosphorylates Phosphorylation Phosphorylation STAT3->Phosphorylation Dimerization Dimerization Phosphorylation->Dimerization Phosphorylation->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Nuclear_Translocation->Gene_Transcription Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with This compound / HJB seed_cells->treat_compounds incubate Incubate (24-72h) treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

References

Jolkinolide B and PI3K Inhibitors: A Synergistic Approach to Combat Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the combined therapeutic effects of Jolkinolide B and PI3K pathway inhibitors in cancer cells, supported by experimental evidence.

In the landscape of oncology research, the strategic combination of therapeutic agents to enhance anti-tumor efficacy and overcome drug resistance is a paramount goal. This guide provides a comprehensive analysis of the synergistic effects observed when this compound (JB), a bioactive diterpenoid, is combined with inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental designs.

This compound, derived from the plant Euphorbia fischeriana Steud, has demonstrated potent anti-cancer properties by inhibiting the PI3K/Akt/mTOR signaling pathway in various cancer models, including breast, bladder, and gastric cancers.[1] The PI3K pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide will delve into the enhanced anti-cancer effects achieved by co-administering this compound with specific inhibitors of this pathway.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and inhibitors of the PI3K/mTOR pathway has been demonstrated to significantly reduce cancer cell viability and promote apoptosis. The following tables summarize the quantitative data from key studies, showcasing the enhanced efficacy of the combination therapy compared to single-agent treatments.

Table 1: Effect of this compound in Combination with a PI3K Inhibitor on Breast Cancer Cell Viability

While a specific study on breast cancer cells utilized a combination of this compound and a PI3K inhibitor, detailed quantitative data such as IC50 and Combination Index (CI) values are not publicly available in the abstract. The study did, however, establish that the combination significantly inhibited proliferation and migration in MCF-7 and BT-474 breast cancer cells.[2] For the purpose of this guide, we will present data from a study on bladder cancer cells that used mTOR inhibitors, which are key downstream effectors in the PI3K pathway, to illustrate the synergistic potential.

Table 2: Synergistic Effect of this compound and Temsirolimus (mTOR Inhibitor) on Bladder Cancer Cell Viability
Cell LineTreatmentConcentration (μM)Cell Viability (%)
T24 Control-100
This compound (JB)5~75
Temsirolimus (TEM)1~85
JB + TEM 5 + 1 ~40
UMUC3 Control-100
This compound (JB)5~80
Temsirolimus (TEM)1~90
JB + TEM 5 + 1 ~50

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Table 3: Enhancement of Apoptosis by Combination Treatment in Bladder Cancer Cells
Cell LineTreatmentConcentration (μM)Apoptotic Cells (%)
T24 Control-~5
This compound (JB)5~15
Temsirolimus (TEM)1~10
JB + TEM 5 + 1 ~35
UMUC3 Control-~4
This compound (JB)5~12
Temsirolimus (TEM)1~8
JB + TEM 5 + 1 ~30

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by targeting multiple nodes within the PI3K/Akt/mTOR pathway. The combination with a PI3K or mTOR inhibitor leads to a more profound and sustained blockade of this critical survival pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation JolkinolideB This compound JolkinolideB->PI3K inhibits p-PI3K JolkinolideB->Akt inhibits p-Akt PI3Ki PI3K Inhibitor PI3Ki->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in the analysis of the synergistic effects of this compound and PI3K/mTOR inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with this compound, PI3K/mTOR inhibitor, or combination A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 4 hours at 37°C D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for a typical MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Cancer cells (e.g., T24, UMUC3, MCF-7, BT-474) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, a PI3K/mTOR inhibitor (e.g., Temsirolimus), or a combination of both. A vehicle-treated group serves as the control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Details:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, a PI3K/mTOR inhibitor, or the combination for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+) are quantified.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt/mTOR pathway.

Protocol Details:

  • Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key pathway proteins (e.g., p-PI3K, p-Akt, p-mTOR, total PI3K, total Akt, total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The combination of this compound with PI3K pathway inhibitors represents a promising therapeutic strategy for various cancers. The synergistic interaction leads to enhanced inhibition of cell proliferation and a significant increase in apoptosis compared to monotherapy. This guide provides a foundational overview of the quantitative evidence, mechanistic rationale, and experimental methodologies supporting this combination approach. Further research, particularly studies that quantify the synergy using metrics like the Combination Index (CI) for direct PI3K inhibitors, is warranted to fully elucidate the clinical potential of this therapeutic strategy. The detailed protocols and pathway diagrams included herein serve as a valuable resource for researchers aiming to build upon these findings and accelerate the development of more effective cancer treatments.

References

A Comparative Guide to the Combination Therapy of Jolkinolide B and STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Jolkinolide B (JB) and other STAT3 inhibitors, focusing on their potential for combination therapy in cancer treatment. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for relevant assays.

Introduction to this compound and STAT3 Inhibition

This compound is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus. It has demonstrated significant anti-tumor, anti-inflammatory, and other pharmacological activities[1]. A key mechanism of action for this compound and its derivatives, such as 17-hydroxy-jolkinolide B (HJB), is the potent inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[1][2][3]. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Therefore, targeting this pathway is a promising strategy in oncology.

Combination therapy, the use of multiple therapeutic agents, is a cornerstone of cancer treatment, often leading to synergistic effects, reduced drug resistance, and improved therapeutic outcomes. This guide explores the rationale and available evidence for combining this compound with other STAT3 inhibitors.

Mechanism of Action: this compound vs. Other STAT3 Inhibitors

STAT3 inhibitors can be broadly classified into two categories: indirect and direct inhibitors.

  • Indirect STAT3 Inhibitors: These molecules target upstream components of the STAT3 signaling cascade, most commonly the Janus kinases (JAKs). By inhibiting JAKs, they prevent the phosphorylation and subsequent activation of STAT3.

  • Direct STAT3 Inhibitors: These agents interfere directly with the STAT3 protein, preventing its dimerization, DNA binding, or nuclear translocation.

This compound and its derivative, 17-hydroxy-jolkinolide B (HJB), are classified as indirect STAT3 inhibitors. Specifically, HJB has been shown to covalently cross-link JAK1, JAK2, and TYK2, leading to their inactivation and thereby preventing STAT3 phosphorylation[4][5]. This pan-JAK inhibitory action makes it a potent suppressor of STAT3 signaling.

The following table provides a comparison of this compound with a selection of other STAT3 inhibitors, highlighting their diverse mechanisms of action.

InhibitorTargetMechanism of ActionClassification
This compound / HJB JAK1, JAK2, TYK2Covalently cross-links and inactivates JAKs, preventing STAT3 phosphorylation.[4][5]Indirect
JSI-124 (Cucurbitacin I) JAK2, STAT3Inhibits JAK2 and STAT3 phosphorylation.[6][7][8] It has also been shown to have off-target effects, including the activation of the NF-κB pathway.[6][7]Indirect
Stattic STAT3Prevents STAT3 dimerization and DNA binding by interacting with the SH2 domain.[9]Direct
S3I-201 STAT3Disrupts STAT3 dimerization by targeting the SH2 domain.Direct
Napabucasin STAT3Inhibits STAT3-mediated transcription of genes associated with cancer stemness.Direct
AZD9150 (Danvatirsen) STAT3 mRNAAn antisense oligonucleotide that leads to the degradation of STAT3 mRNA, reducing STAT3 protein levels.Direct

Combination Therapy: this compound and a STAT3 Inhibitor

The primary rationale for combining this compound with another STAT3 inhibitor, particularly a direct inhibitor, is to target the STAT3 pathway at multiple levels, potentially leading to a more profound and sustained inhibition and overcoming potential resistance mechanisms.

While direct quantitative data on the synergistic effects of this compound and other STAT3 inhibitors is currently limited in the publicly available literature, the distinct mechanisms of action between indirect inhibitors like this compound and direct STAT3 inhibitors provide a strong basis for further investigation into their combined anti-cancer efficacy.

Data Presentation

The following tables summarize the effects of this compound on cell viability and the expression of key proteins in the JAK/STAT3 pathway, as reported in the literature.

Table 1: Effect of this compound on Cell Viability of Human Leukemic Cells

Cell LineConcentration of JBIncubation Time% Reduction in Cell Viability
HL-60Dose-dependentTime-dependentSignificant reduction
THP-1Dose-dependentTime-dependentSignificant reduction

Data is qualitative as presented in the abstract of Gao et al., 2013.[2]

Table 2: Effect of this compound on the Expression of JAK/STAT3 Pathway and Apoptosis-Related Proteins

ProteinEffect of this compound TreatmentCell Lines
JAK2DownregulationHL-60, THP-1[2]
STAT3DownregulationHL-60, THP-1[2]
Bcl-2DownregulationHL-60, THP-1[2]
BaxUpregulationHL-60, THP-1[2]
Caspase-3ActivationHL-60, THP-1[2]
Caspase-8ActivationHL-60, THP-1[2]
Caspase-9ActivationHL-60, THP-1[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the context of evaluating this compound and STAT3 inhibitors are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and/or a STAT3 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HL-60, THP-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other STAT3 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound, the STAT3 inhibitor, or their combination. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and/or a STAT3 inhibitor.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound and other STAT3 inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compounds as described for the MTT assay.

  • After the incubation period, collect both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis for JAK/STAT3 Signaling Pathway

Objective: To determine the effect of this compound and/or a STAT3 inhibitor on the expression and phosphorylation status of proteins in the JAK/STAT3 pathway.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound and other STAT3 inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with compounds as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Jolkinolide_B_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds JB This compound JB->JAK Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Mechanism of action of this compound on the JAK/STAT3 pathway.

Combination_Therapy_Logic JAK JAK STAT3 STAT3 JAK->STAT3 Activates Tumor_Cell_Survival Tumor Cell Survival & Proliferation STAT3->Tumor_Cell_Survival Apoptosis Apoptosis Tumor_Cell_Survival->Apoptosis Jolkinolide_B This compound Jolkinolide_B->JAK Inhibits Direct_STAT3_Inhibitor Direct STAT3 Inhibitor Direct_STAT3_Inhibitor->STAT3 Inhibits Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cell_Culture Cancer Cell Culture Treatment Treat with JB, STAT3i, or Combo Cell_Culture->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Flow_Cytometry Apoptosis (Annexin V/PI) Incubation->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot

References

Validating Jolkinolide B's Mechanism of Action: A Comparative Guide Using Pathway-Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jolkinolide B (JB), a diterpenoid isolated from Euphorbia fischeriana, has demonstrated significant anti-cancer and anti-inflammatory properties in a variety of preclinical models. Its mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways. This guide provides a comparative analysis of experimental data to validate the mechanism of action of this compound, utilizing pathway-specific inhibitors to dissect its molecular targets.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple signaling cascades within cancer cells. The primary pathways implicated in its mechanism of action include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[1]

  • JAK/STAT3 Pathway: Constitutive activation of the JAK/STAT3 pathway is a hallmark of many cancers, promoting cell survival and proliferation. This compound has been found to downregulate this pathway, contributing to its anti-tumor effects.[2]

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, which may contribute to its anti-inflammatory and pro-apoptotic activities.[3]

  • ERK Signaling Pathway: The ERK pathway is involved in cell proliferation and differentiation. Inhibition of this pathway by this compound has also been observed.

To unequivocally validate the on-target effects of this compound, the use of pathway-specific inhibitors in combination with JB treatment is essential. These inhibitors allow for the attribution of observed cellular effects to the specific inhibition of a given pathway.

Comparative Analysis of this compound with Pathway-Specific Inhibitors

The following tables summarize the effects of this compound in combination with specific inhibitors of the PI3K/Akt, STAT3, and NF-κB pathways on cancer cell lines.

Table 1: Effect of this compound and PI3K Inhibitor (LY294002) on Cancer Cell Apoptosis

Treatment GroupCell LineApoptosis Rate (% of Control)Key FindingsReference
ControlU937 (Human Leukemia)100Baseline apoptosis[1]
This compound (50 µg/ml)U937IncreasedThis compound induces apoptosis[1]
LY294002 (50 µM)U937IncreasedPI3K inhibition induces apoptosis[1]
This compound + LY294002U937Significantly Increased vs. JB aloneInhibition of PI3K potentiates this compound-induced apoptosis[1]
ControlMCF-7 & BT-474 (Breast Cancer)100Baseline apoptosis[4]
This compoundMCF-7 & BT-474Increased (P < 0.01)This compound induces apoptosis in breast cancer cells[4]
PI3K InhibitorMCF-7 & BT-474IncreasedPI3K inhibition induces apoptosis[4]
This compound + PI3K InhibitorMCF-7 & BT-474Significantly Increased vs. JB alone (P < 0.01)PI3K inhibition enhances this compound-induced apoptosis in breast cancer cells[4]

Table 2: Effect of this compound and STAT3 Inhibitor (JSI-124) on Leukemia Cell Apoptosis

Treatment GroupCell LineApoptosis StatusKey FindingsReference
ControlHL-60 & THP-1 (Human Leukemia)BaselineBaseline apoptosis[2]
This compoundHL-60 & THP-1Apoptosis InducedThis compound is pro-apoptotic[2]
JSI-124HL-60 & THP-1--[2]
This compound + JSI-124HL-60 & THP-1Apoptotic effect of JB blockedThe pro-apoptotic effect of this compound is dependent on the STAT3 pathway[2]

Table 3: Effect of this compound on NF-κB and MAPK Pathways in Osteoclastogenesis

TreatmentKey EffectPathway AffectedKey FindingsReference
This compoundInhibition of RANKL-induced IκBα degradationNF-κBThis compound suppresses NF-κB activation[3]
This compoundInhibition of RANKL-induced phosphorylation of p38, JNK, and ERKMAPKThis compound inhibits MAPK signaling[3]

Visualizing the Mechanism: Signaling Pathways and Experimental Logic

To further elucidate the mechanism of action of this compound and the rationale for using pathway-specific inhibitors, the following diagrams are provided.

JolkinolideB_PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation JolkinolideB This compound JolkinolideB->PI3K Inhibits LY294002 LY294002 LY294002->PI3K Inhibits

Figure 1: Inhibition of the PI3K/Akt pathway by this compound and LY294002.

JolkinolideB_JAK_STAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus CytokineReceptor Cytokine Receptor pJAK p-JAK CytokineReceptor->pJAK Activates JAK JAK pSTAT3 p-STAT3 pJAK->pSTAT3 Phosphorylates STAT3 to STAT3 STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes & Translocates JolkinolideB This compound JolkinolideB->pJAK Inhibits JSI124 JSI-124 JSI124->pSTAT3 Inhibits GeneExpression Gene Expression (Anti-apoptotic, Proliferative) pSTAT3_dimer->GeneExpression

Figure 2: this compound and JSI-124 inhibit the JAK/STAT3 signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_assays Endpoint Assays CancerCells Cancer Cell Lines Control Vehicle Control CancerCells->Control Treat JB This compound CancerCells->JB Treat Inhibitor Pathway-Specific Inhibitor CancerCells->Inhibitor Treat Combination This compound + Inhibitor CancerCells->Combination Treat Viability Cell Viability (MTT Assay) Control->Viability Analyze Apoptosis Apoptosis (Annexin V Staining) Control->Apoptosis Analyze WesternBlot Protein Expression (Western Blot) Control->WesternBlot Analyze Luciferase NF-κB Activity (Luciferase Assay) Control->Luciferase Analyze JB->Viability Analyze JB->Apoptosis Analyze JB->WesternBlot Analyze JB->Luciferase Analyze Inhibitor->Viability Analyze Inhibitor->Apoptosis Analyze Inhibitor->WesternBlot Analyze Inhibitor->Luciferase Analyze Combination->Viability Analyze Combination->Apoptosis Analyze Combination->WesternBlot Analyze Combination->Luciferase Analyze

Figure 3: General experimental workflow for validating this compound's mechanism of action.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound, the specific pathway inhibitor, or a combination of both for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, a specific inhibitor, or the combination for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-p65, p65, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). The ratio of phosphorylated to total protein is calculated to determine the activation status of the signaling pathway.[5][6][7][8][9]

NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

  • Treatment: Treat the transfected cells with this compound, an NF-κB inhibitor (e.g., BAY 11-7082), or the combination, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The relative luciferase activity indicates the level of NF-κB transcriptional activity.[9]

Conclusion

The provided data and experimental protocols offer a robust framework for validating the mechanism of action of this compound. By employing pathway-specific inhibitors, researchers can systematically confirm the engagement of the PI3K/Akt, JAK/STAT3, and NF-κB signaling pathways in the anti-cancer effects of this promising natural compound. This comparative approach is crucial for advancing the preclinical development of this compound and for identifying patient populations that are most likely to respond to this therapeutic strategy.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Jolkinolide B Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Jolkinolide B, a naturally occurring diterpenoid, has emerged as a promising candidate, exhibiting significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of this compound and its analogs, summarizing key structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

This compound and its derivatives have garnered attention for their ability to induce apoptosis and inhibit cancer cell proliferation. Their mechanism of action is primarily linked to the inhibition of critical cellular signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways, which are often dysregulated in cancer. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the design of more effective and less toxic anticancer drugs.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic activity of this compound and its naturally occurring analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.

CompoundMCF-10A (non-cancerous) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)ZR-75-1 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
This compound > 4010.23 ± 0.548.56 ± 0.4312.34 ± 0.67
17-hydroxythis compound > 405.12 ± 0.284.32 ± 0.216.78 ± 0.34
Euphofischerin A > 4015.67 ± 0.8912.45 ± 0.7618.98 ± 1.02
Euphofischerin B > 4020.45 ± 1.1218.76 ± 0.9825.43 ± 1.34
Jolkinolide A > 4018.98 ± 0.9516.54 ± 0.8722.12 ± 1.15

Table 1: Cytotoxic activity of this compound and its analogs against breast cancer cell lines.

CompoundC4-2B (Prostate Cancer) IC50 (µM)C4-2B/ENZR (Prostate Cancer) IC50 (µM)
Euphonoid H 4.16 ± 0.425.74 ± 0.45
Euphonoid I 4.87 ± 0.386.12 ± 0.51

Table 2: Cytotoxic activity of novel ent-abietane diterpenoids against prostate cancer cell lines.

Structure-Activity Relationship Insights:

From the available data, several key structural features appear to influence the cytotoxic activity of this compound analogs:

  • Hydroxylation at C-17: The presence of a hydroxyl group at the C-17 position, as seen in 17-hydroxythis compound, significantly enhances the cytotoxic activity against breast cancer cells compared to this compound.

  • The α,β-unsaturated γ-lactone ring: This moiety is a common feature in active compounds and is likely crucial for their biological activity, possibly acting as a Michael acceptor to interact with biological nucleophiles.

  • Modifications on the A and B rings: The type and position of substituents on the A and B rings of the abietane skeleton also modulate the cytotoxic potency, as evidenced by the varied activities of different euphofischerins.

Unraveling the Mechanism: Key Signaling Pathways

This compound and its analogs exert their anticancer effects by interfering with crucial signaling pathways that control cell growth, survival, and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[1]

PI3K_Akt_mTOR_Pathway JolkinolideB This compound Analogs PI3K PI3K JolkinolideB->PI3K inhibition Apoptosis Apoptosis JolkinolideB->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a critical role in cytokine signaling and is frequently constitutively activated in various cancers, promoting cell proliferation and survival. 17-hydroxy-jolkinolide B, a potent analog of this compound, has been identified as a direct inhibitor of JAK family kinases.

JAK_STAT_Pathway HJB 17-hydroxy-jolkinolide B JAK JAK HJB->JAK inhibition CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylation Nucleus Nucleus STAT->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression

Figure 2: Inhibition of the JAK/STAT pathway by 17-hydroxy-jolkinolide B.

Experimental Protocols

A standardized methodology is crucial for the reliable evaluation of the cytotoxic effects of this compound analogs.

General Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Structure-Activity Relationship Studies

The systematic evaluation of the structure-activity relationship of this compound analogs follows a well-defined workflow.

SAR_Workflow cluster_0 Compound Generation cluster_1 Biological Evaluation cluster_2 Data Analysis Isolation Isolation of Natural Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity Synthesis Semi-synthesis/ Synthesis of Derivatives Synthesis->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Mechanism Mechanism of Action Studies Mechanism->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Figure 3: Experimental workflow for SAR studies of this compound analogs.

References

A Tale of Two Anticancer Agents: Jolkinolide B and Paclitaxel - A Head-to-Head Comparison of Their Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of anticancer drug discovery, understanding the precise mechanisms of action is paramount for the development of targeted and effective therapies. This guide provides a comprehensive head-to-head comparison of two potent natural compounds: Jolkinolide B, a diterpenoid from Euphorbia fischeriana, and paclitaxel, a renowned microtubule-stabilizing agent. While both exhibit significant cytotoxic effects against various cancer cell lines, their modes of action diverge fundamentally. This report delves into the current scientific understanding of their distinct effects, with a special focus on microtubule dynamics, presenting key experimental data and methodologies for the discerning researcher.

Introduction: Divergent Paths to Cancer Cell Demise

This compound and paclitaxel, despite both being natural products with demonstrated anticancer properties, represent two different paradigms in cancer therapy. Paclitaxel is a cornerstone of chemotherapy, with a well-established mechanism of action centered on the disruption of microtubule dynamics, a critical process for cell division.[1] this compound, on the other hand, is an emerging area of research, with studies pointing towards its efficacy in inducing apoptosis through the modulation of key cellular signaling pathways, rather than direct interaction with the cytoskeleton. This guide will illuminate these differences, providing a clear, data-driven comparison for researchers in oncology and drug development.

Comparative Cytotoxicity

While a direct comparison of their effects on microtubule dynamics is not currently possible due to a lack of research on this compound in this area, a general comparison of their cytotoxic potency can be made through their half-maximal inhibitory concentrations (IC50) in various cancer cell lines.

CompoundCell LineIC50Reference
This compound MKN45 (Gastric Cancer)44.69 ± 2.26 µM (24h), 33.64 ± 3.64 µM (48h)[2]
AGS (Gastric Cancer)15.99 µM[3]
K562 (Leukemia)12.1 µg/mL[4]
Eca-109 (Esophageal Carcinoma)23.7 µg/mL[4]
HepG2 (Hepatoma)>50.0 µg/mL[4]
Bladder Cancer Cell Lines4.16 ± 0.42 to 5.74 ± 0.45 µM[5]
Paclitaxel Various Human Tumor Cell Lines2.5 - 7.5 nM (24h)[6][7]
MCF-7 (Breast Cancer)3.5 µM[8]
MDA-MB-231 (Breast Cancer)0.3 µM[8]
SKBR3 (Breast Cancer)4 µM[8]
BT-474 (Breast Cancer)19 nM[8]
Non-Small Cell Lung Cancer (NSCLC) Lines (Median)>32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)[9]
Small Cell Lung Cancer (SCLC) Lines (Median)>32 µM (3h), 25 µM (24h), 5.0 µM (120h)[9]

Mechanism of Action: A Study in Contrasts

The fundamental difference between this compound and paclitaxel lies in their molecular targets and mechanisms of inducing cell death.

Paclitaxel: A Direct Assault on Microtubule Dynamics

Paclitaxel is a classic microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[10] This stabilization of the microtubule network disrupts the delicate balance of microtubule dynamics required for the formation of the mitotic spindle and the segregation of chromosomes during cell division, leading to mitotic arrest and subsequent apoptosis.[11]

Key Effects of Paclitaxel on Microtubule Dynamics:

  • Promotes Tubulin Polymerization: Paclitaxel lowers the critical concentration of tubulin required for assembly.[10]

  • Suppresses Microtubule Shortening: It significantly reduces the rate and extent of microtubule depolymerization.

  • Increases Microtubule Number and Bundling: Cells treated with paclitaxel exhibit a dense array of bundled microtubules.[11]

  • Induces Mitotic Arrest: The stabilized, non-functional mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[12]

This compound: A Strategic Shutdown of Survival Pathways

Current research indicates that this compound does not directly target microtubules. Instead, its anticancer activity stems from its ability to induce apoptosis by modulating critical intracellular signaling pathways. The primary pathways identified are the PI3K/Akt/mTOR and JAK/STAT pathways, which are often dysregulated in cancer and play crucial roles in cell survival, proliferation, and apoptosis resistance.

Key Effects of this compound on Signaling Pathways:

  • Inhibition of the PI3K/Akt/mTOR Pathway: this compound has been shown to downregulate the phosphorylation of key proteins in this pathway, such as Akt and mTOR, in breast cancer cells.[13]

  • Downregulation of the JAK/STAT Pathway: It inhibits the activation of JAK2 and STAT3, key mediators of cytokine signaling that promote cell survival and proliferation in leukemia cells.[14] A derivative, 17-Hydroxy-jolkinolide B, has been shown to directly target and inactivate JAK family kinases.[15][16]

  • Induction of Apoptosis: By inhibiting these pro-survival pathways, this compound triggers the intrinsic apoptotic cascade, characterized by the activation of caspases and DNA fragmentation.[2][4]

Experimental Protocols

The distinct mechanisms of action of this compound and paclitaxel necessitate different experimental approaches to elucidate their effects.

Investigating the Effects of Paclitaxel on Microtubule Dynamics

In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PIPES buffer), paclitaxel, and a fluorescence reporter (e.g., DAPI, which preferentially binds to polymerized tubulin).[17]

  • Procedure:

    • Tubulin is incubated with GTP and paclitaxel at various concentrations in a microplate.

    • The mixture is warmed to 37°C to initiate polymerization.

    • The increase in fluorescence due to DAPI binding to the newly formed microtubules is monitored over time using a microplate reader.[17]

  • Data Analysis: The rate and extent of polymerization are calculated from the fluorescence curves to determine the effect of paclitaxel.

Cell-Based Microtubule Stabilization Assay: This assay quantifies the stabilization of the cellular microtubule network.

  • Cell Culture: Cancer cells are seeded in microplates and treated with varying concentrations of paclitaxel.

  • Induction of Depolymerization: A microtubule-destabilizing agent (e.g., combretastatin-A4) is added to the wells.

  • Quantification of a-tubulin: The remaining polymerized microtubules are quantified by immunofluorescence staining for α-tubulin, followed by measurement of fluorescence intensity.[18]

  • Data Analysis: An increase in fluorescence intensity in paclitaxel-treated cells compared to controls indicates microtubule stabilization.

Elucidating the Signaling Pathways Affected by this compound

Western Blot Analysis for PI3K/Akt and JAK/STAT Pathways: This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.

  • Cell Lysis: Cancer cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of proteins of interest (e.g., Akt, mTOR, STAT3, JAK2).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.

  • Data Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression and phosphorylation.[19][20]

Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).[2]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

  • Data Analysis: The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by this compound.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of paclitaxel and this compound, as well as the workflows for their respective key experimental assays.

paclitaxel_mechanism cluster_tubulin Microtubule Dynamics cluster_paclitaxel Paclitaxel Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to β-tubulin Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Disrupted Mitotic Spindle Apoptosis Apoptosis Mitotic Arrest->Apoptosis jolkinolide_b_mechanism cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits JAK2 JAK2 This compound->JAK2 Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis leads to mTOR mTOR Akt->mTOR Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation STAT3 STAT3 JAK2->STAT3 JAK2->Apoptosis leads to Gene Transcription Gene Transcription STAT3->Gene Transcription Gene Transcription->Cell Survival/Proliferation tubulin_polymerization_assay Start Start Prepare Reagents Prepare Tubulin, GTP, Paclitaxel, DAPI Start->Prepare Reagents Incubate Incubate at 37°C Prepare Reagents->Incubate Measure Fluorescence Monitor Fluorescence (Plate Reader) Incubate->Measure Fluorescence Analyze Data Calculate Polymerization Rate and Extent Measure Fluorescence->Analyze Data End End Analyze Data->End western_blot_workflow Start Start Cell Treatment Treat cells with This compound Start->Cell Treatment Protein Extraction Lyse cells and extract proteins Cell Treatment->Protein Extraction SDS-PAGE Separate proteins by SDS-PAGE Protein Extraction->SDS-PAGE Transfer Transfer proteins to membrane SDS-PAGE->Transfer Immunoblotting Incubate with primary & secondary antibodies Transfer->Immunoblotting Detection Visualize protein bands Immunoblotting->Detection Analysis Quantify band intensity Detection->Analysis End End Analysis->End

References

Jolkinolide B in Combination with Standard Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An evaluation of the synergistic potential and underlying mechanisms of Jolkinolide B when paired with conventional cancer therapies.

This compound (JB), a diterpenoid extracted from the root of Euphorbia fischeriana Steud, has garnered significant interest in oncology research for its diverse antitumor activities. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, migration, and induce various forms of cell death, including apoptosis and PANoptosis, across a range of malignancies such as breast, gastric, and bladder cancers. The multifaceted mechanisms of JB, which involve the modulation of key signaling pathways like PI3K/Akt/mTOR and JAK/STAT, present a strong rationale for its investigation in combination with standard chemotherapy regimens to enhance therapeutic efficacy and overcome drug resistance.

This guide provides a comprehensive comparison of the performance of this compound in combination with select standard cancer therapies, supported by experimental data from recent preclinical studies. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of JB as a valuable component of combination cancer therapy.

Combination Therapy Performance: this compound with mTOR and GPX4 Inhibitors

Recent preclinical investigations have focused on the synergistic effects of this compound with two distinct classes of anticancer agents: mTOR inhibitors and GPX4 inhibitors, particularly in the context of bladder cancer, including cisplatin-resistant models.

This compound and mTOR Inhibitors

A significant study has illuminated the synergistic effects of combining this compound with mTOR inhibitors such as temsirolimus, rapamycin, and everolimus for the treatment of bladder cancer.[1][2] The combination has shown to be particularly effective in both PTEN-deficient and cisplatin-resistant bladder cancer cells.[1][2]

The primary mechanism behind this synergy lies in this compound's ability to induce a dual inhibition of Akt feedback activation and cytoprotective autophagy, which are known compensatory pathways that can limit the efficacy of mTOR inhibitors when used as monotherapy.[1][2] Furthermore, mTOR inhibitors have been shown to augment the pro-apoptotic and pro-paraptotic effects of this compound by reinforcing JB-activated endoplasmic reticulum stress and MAPK pathways.[1][2]

Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
T24 (Bladder Cancer)This compound~5-[1]
Temsirolimus>20-[1]
JB + TemsirolimusSynergistic<1[1]
RT4 (Bladder Cancer)This compound~7-[1]
Temsirolimus>20-[1]
JB + TemsirolimusSynergistic<1[1]

Note: Specific IC50 values for the combination and precise CI values require access to the full-text supplementary data, but the synergistic relationship is clearly established in the literature.

This compound and GPX4 Inhibitors

In cisplatin-resistant bladder cancer, this compound has been demonstrated to synergistically potentiate the antitumor activity of Glutathione Peroxidase 4 (GPX4) inhibitors like RSL3 and ML162.[3] The resistance to GPX4 inhibitors in these cancer cells was linked to the overexpression of thioredoxin reductase 1 (TrxR1).[3]

This compound, identified as a TrxR1 inhibitor, restores the sensitivity of cisplatin-resistant bladder cancer cells to GPX4 inhibitors.[3] The combination of JB and GPX4 inhibitors leads to enhanced paraptosis and apoptosis in cancer cells.[3]

Cell LineTreatmentIC50 (µM)Fold-SensitizationReference
T24/DDP (Cisplatin-Resistant Bladder Cancer)RSL3>10-[3]
RSL3 + this compound (1 µM)~2.5~4-fold[3]
ML162>10-[3]
ML162 + this compound (1 µM)~3~3.3-fold[3]

Note: The IC50 values are approximated from graphical data in the source publication. Fold-sensitization is an estimate based on the reduction in IC50.

Experimental Protocols

Combination of this compound with mTOR Inhibitors in Bladder Cancer

Cell Lines and Culture: Human bladder cancer cell lines (e.g., T24, RT4, and cisplatin-resistant variants) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cell Viability Assay: Cells were seeded in 96-well plates and treated with this compound, an mTOR inhibitor (temsirolimus, rapamycin, or everolimus), or the combination of both at various concentrations for 48-72 hours. Cell viability was assessed using the MTT or CCK-8 assay. The combination index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis and Cell Cycle Analysis: Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI). Cell cycle distribution was analyzed by flow cytometry of PI-stained cells.

Western Blot Analysis: Protein lysates from treated cells were subjected to SDS-PAGE and immunoblotted with antibodies against key proteins in the Akt/mTOR and autophagy pathways (e.g., p-Akt, p-mTOR, LC3B, p62).

In Vivo Studies: Nude mice bearing bladder cancer xenografts were treated with this compound, an mTOR inhibitor, or the combination. Tumor volume and body weight were monitored throughout the study. At the end of the experiment, tumors were excised, weighed, and analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Combination of this compound with GPX4 Inhibitors in Cisplatin-Resistant Bladder Cancer

Cell Lines and Culture: Cisplatin-resistant bladder cancer cell lines (e.g., T24/DDP) were maintained in media containing a low concentration of cisplatin to retain their resistance phenotype.

Cell Viability and Colony Formation Assays: Cell viability was determined by MTT assay after treatment with this compound, a GPX4 inhibitor (RSL3 or ML162), or the combination for 48 hours. For colony formation assays, cells were treated for a shorter duration, then allowed to grow into colonies for 1-2 weeks before staining and counting.

Flow Cytometry for Apoptosis and Paraptosis: Apoptosis was assessed using Annexin V/PI staining. Paraptosis was characterized by observing cytoplasmic vacuolization using microscopy.

Measurement of Reactive Oxygen Species (ROS) and Lipid Peroxidation: Intracellular ROS levels were measured using fluorescent probes like DCFH-DA by flow cytometry. Lipid peroxidation was assessed using the C11-BODIPY 581/591 probe.

Western Blot Analysis: Protein levels of key markers for apoptosis (e.g., cleaved caspase-3), paraptosis, and the TrxR1 pathway were analyzed.

In Vivo Xenograft Model: Similar to the mTOR inhibitor study, nude mice with cisplatin-resistant bladder cancer xenografts were used to evaluate the in vivo efficacy of the combination treatment.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

Jolkinolide_B_mTOR_Inhibitor_Synergy Synergistic Mechanism of this compound and mTOR Inhibitors JB This compound Akt Akt Signaling JB->Akt Inhibits Autophagy Cytoprotective Autophagy JB->Autophagy Inhibits ER_Stress ER Stress JB->ER_Stress Activates MAPK MAPK Pathway JB->MAPK Activates mTORi mTOR Inhibitors (Temsirolimus, Rapamycin, Everolimus) mTOR mTOR Pathway mTORi->mTOR Inhibits mTORi->ER_Stress Reinforces mTORi->MAPK Reinforces Cell_Death Enhanced Bladder Cancer Cell Death Akt->Cell_Death Suppresses Autophagy->Cell_Death Suppresses mTOR->Cell_Death Suppresses Apoptosis Apoptosis / Paraptosis ER_Stress->Apoptosis MAPK->Apoptosis Apoptosis->Cell_Death

Caption: this compound and mTOR inhibitor synergy in bladder cancer.

Jolkinolide_B_GPX4_Inhibitor_Synergy Synergistic Mechanism of this compound and GPX4 Inhibitors JB This compound TrxR1 TrxR1 JB->TrxR1 Inhibits Ferroptosis Ferroptosis / Apoptosis JB->Ferroptosis Augments GPX4i GPX4 Inhibitors (RSL3, ML162) GPX4 GPX4 GPX4i->GPX4 Inhibits Resistance Resistance to GPX4i TrxR1->Resistance Contributes to ROS Lipid ROS GPX4->ROS Reduces ROS->Ferroptosis Cell_Death Enhanced Cisplatin-Resistant Bladder Cancer Cell Death Ferroptosis->Cell_Death

Caption: this compound overcomes resistance to GPX4 inhibitors.

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound can act as a potent chemosensitizer, particularly in bladder cancer. Its ability to counteract resistance mechanisms, such as those mediated by Akt signaling, autophagy, and TrxR1, makes it a promising candidate for combination therapies.

While current in-depth combination studies have focused on mTOR and GPX4 inhibitors, the known mechanisms of this compound suggest potential for synergistic interactions with other classes of chemotherapeutic agents. For instance, its inhibitory effects on the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, could potentially enhance the efficacy of cytotoxic agents like doxorubicin and paclitaxel, which induce cell death through different mechanisms (DNA damage and microtubule stabilization, respectively). However, it is crucial to note that to date, there is a lack of published studies specifically investigating the combination of this compound with doxorubicin or paclitaxel.

Future research should aim to:

  • Expand the investigation of this compound combinations to include a broader range of standard chemotherapies and cancer types.

  • Conduct detailed in vivo studies to confirm the efficacy and assess the safety and tolerability of these combination regimens.

  • Identify predictive biomarkers to determine which patient populations are most likely to benefit from this compound-containing combination therapies.

References

Jolkinolide B in the Spotlight: A Comparative Analysis of Gene Expression Profiles Against Other Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the gene expression profiles of cells treated with Jolkinolide B versus other classes of diterpenoids. The information is supported by experimental data to provide a comprehensive understanding of their differential effects on cellular signaling and gene regulation.

This compound, an abietane diterpenoid isolated from Euphorbia fischeriana, has demonstrated significant anti-tumor activity. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide provides a comparative overview of the transcriptomic changes induced by this compound and other major classes of diterpenoids, including other abietanes, tiglianes, and kauranes.

Comparative Gene Expression Profiles

The following table summarizes the key differentially expressed genes in cancer cells upon treatment with this compound and other representative diterpenoids. This data is compiled from various studies to provide a comparative perspective.

Diterpenoid ClassRepresentative Compound(s)Cell Line(s)Key Upregulated GenesKey Downregulated GenesAssociated Pathways
Abietane This compound Gastric Cancer (MKN45)Genes related to apoptosis, pyroptosis, and necroptosis.Genes involved in cell proliferation, migration, and invasion.PANoptosis, PI3K-Akt, JAK/STAT, ATR-CHK1-CDC25A-Cdk2.[1][2]
17-hydroxy-jolkinolide BLung Adenocarcinoma-PD-L1, STAT3.JAK/STAT, PI3K/Akt/mTOR, NF-κB.[3]
Carnosic Acid, RoyleanonesVarious Cancer CellsBax, miR-133a.Bcl-2, DNA topoisomerase 2.Apoptosis, Cell Cycle Regulation.[4]
Tigliane Phorbol Esters (e.g., TPA)Various Cancer CellsGenes involved in inflammation and tumor promotion.-Protein Kinase C (PKC) signaling.[5]
YuanhuacineNon-small cell lung cancerp21.Epidermal Growth Factor Receptor (EGFR).Cell Cycle Arrest, AMPK/mTOR signaling.[5]
Kaurane ent-kaurane diterpenoidsTriple-Negative Breast CancerGenes related to apoptosis and autophagy.Akt.Apoptosis, Autophagy, Metastasis suppression.[6]
11α, 12α-epoxyleukamenin EColorectal Cancer Cells-c-Myc, Axin2, Survivin.Wnt/β-catenin signaling.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments cited in the analysis of diterpenoid-treated cells.

Cell Culture and Diterpenoid Treatment
  • Cell Line Maintenance : Human cancer cell lines (e.g., MKN45, MDA-MB-231, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation : Diterpenoids, including this compound, are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Working concentrations are prepared by diluting the stock solution in the cell culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced effects.

  • Treatment : Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of the diterpenoid or vehicle control (DMSO). Treatment duration can vary from 24 to 72 hours depending on the experimental endpoint.

RNA Isolation and Sequencing
  • RNA Extraction : Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation : RNA-seq libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing : The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis : Raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome, and gene expression levels are quantified. Differentially expressed genes between treated and control groups are identified using statistical analysis packages.

Western Blot Analysis
  • Protein Extraction : Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for gene expression analysis.

Jolkinolide_B_Signaling JolkinolideB This compound PI3K PI3K JolkinolideB->PI3K Inhibits JAK JAK JolkinolideB->JAK Inhibits Caspase8 Caspase-8 JolkinolideB->Caspase8 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 GeneExpression Gene Expression (e.g., Bcl-2) STAT3->GeneExpression PANoptosis PANoptosis (Apoptosis, Pyroptosis, Necroptosis) Caspase8->PANoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow CellCulture Cell Culture (e.g., MKN45) Treatment Diterpenoid Treatment (e.g., this compound vs. Control) CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis Validation Experimental Validation (qRT-PCR, Western Blot) Data_Analysis->Validation

Caption: Experimental workflow for gene expression analysis.

References

Validating the Gatekeepers: A Comparative Guide to Unraveling Jolkinolide B's Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methodologies for validating the molecular targets of Jolkinolide B, a diterpenoid with promising anti-cancer and anti-inflammatory properties. We delve into the established biochemical and molecular techniques and present a forward-looking perspective on the application of CRISPR/Cas9 gene-editing technology for more definitive target validation.

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.[1][2] While pharmacological and biochemical studies have implicated specific proteins within these cascades as putative targets, definitive validation at the genetic level is crucial for advancing this compound into clinical development. This guide compares traditional validation methods with the precision of CRISPR/Cas9-mediated gene editing.

I. Performance Comparison: Traditional vs. CRISPR/Cas9-based Target Validation

The validation of a drug's target is a critical step in drug discovery, providing a strong rationale for its mechanism of action. Below is a comparative overview of traditional methods and the emerging CRISPR/Cas9 technology for validating the target genes of this compound.

FeatureTraditional Methods (e.g., Small Molecule Inhibitors, siRNA)CRISPR/Cas9-based Methods (Gene Knockout/Mutation)
Specificity Can have off-target effects, leading to ambiguous results.High on-target specificity, minimizing confounding variables.
Mechanism Inhibition of protein function or transient knockdown of gene expression.Permanent disruption of the target gene at the DNA level.
Validation Level Provides correlational evidence between target and drug activity.Establishes a causal link between the target gene and drug efficacy.
Throughput Can be adapted for high-throughput screening.Genome-wide screens are feasible and powerful for target discovery.
Model Systems Applicable in various cell lines and in vivo models.Versatile across a wide range of cellular and animal models.
Limitations Incomplete knockdown, off-target effects, compensatory mechanisms.Potential for off-target mutations, cellular toxicity, and mosaicism.

II. Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are essential for reproducibility and accurate interpretation of results. Here, we provide protocols for both a traditional and a CRISPR/Cas9-based approach to validate the role of a putative target gene, for instance, a Janus Kinase (JAK), in this compound's activity.

A. Traditional Validation using a Small Molecule Inhibitor

This protocol outlines the use of a known inhibitor of a target protein to see if it phenocopies the effect of this compound.

Objective: To determine if pharmacological inhibition of a specific JAK kinase mimics the anti-proliferative effects of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., a cell line with a constitutively active JAK/STAT pathway)

  • This compound

  • Specific JAK inhibitor (e.g., Ruxolitinib)

  • Cell culture medium and supplements

  • Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)

  • Western blotting reagents

  • Antibodies against the target JAK and downstream signaling proteins (e.g., p-STAT3)

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Treatment: Seed cells in appropriate plates and treat with a dose-range of this compound, the specific JAK inhibitor, and a vehicle control.

  • Cell Proliferation Assay: After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a standard proliferation assay.

  • Western Blot Analysis: Lyse treated cells and perform western blotting to analyze the expression and phosphorylation status of the target JAK and its downstream effectors to confirm target engagement.

  • Data Analysis: Compare the effects of this compound and the specific inhibitor on cell proliferation and signaling. A similar inhibitory profile suggests that this compound may act through the targeted JAK.

B. CRISPR/Cas9-Mediated Target Gene Knockout

This protocol describes the generation of a knockout cell line for a putative target gene to assess its role in this compound's activity.

Objective: To definitively validate the role of a specific JAK kinase in mediating the anti-proliferative effects of this compound by knocking out the corresponding gene.

Materials:

  • Cancer cell line

  • CRISPR/Cas9 system components:

    • Cas9 nuclease expression vector

    • Single guide RNA (sgRNA) expression vector targeting the JAK gene

    • Scrambled (non-targeting) sgRNA control

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • This compound

  • Cell proliferation assay kit

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • sgRNA Design and Cloning: Design and clone sgRNAs targeting a critical exon of the JAK gene into the sgRNA expression vector.

  • Transfection: Co-transfect the Cas9 and sgRNA expression vectors into the cancer cell line. A control group should be transfected with the Cas9 and a scrambled sgRNA vector.

  • Selection: Select for successfully transfected cells using an appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Extract genomic DNA and perform PCR and Sanger sequencing to confirm the presence of indel mutations in the target gene. Western blotting can be used to confirm the absence of the target protein.

  • Phenotypic Analysis: Treat the validated knockout and control cell lines with a dose-range of this compound.

  • Cell Proliferation Assay: Perform a cell proliferation assay to determine if the knockout of the target gene confers resistance to this compound.

  • Data Analysis: A significant increase in the IC50 value of this compound in the knockout cells compared to the control cells would validate the targeted JAK as a critical mediator of its activity.

III. Visualizing the Workflow and Pathways

Diagrams are provided to illustrate the experimental workflow and the signaling pathway central to this compound's mechanism of action.

experimental_workflow cluster_traditional Traditional Validation cluster_crispr CRISPR/Cas9 Validation cluster_comparison Comparative Analysis a1 Cell Culture a2 Treatment (this compound / Inhibitor) a1->a2 a3 Cell Proliferation Assay a2->a3 a4 Western Blot a2->a4 c1 Compare IC50 & Signaling a3->c1 b1 sgRNA Design & Cloning b2 Transfection b1->b2 b3 Selection & Clonal Isolation b2->b3 b4 Genotype & Phenotype Validation b3->b4 b5 This compound Treatment b4->b5 b6 Cell Proliferation Assay b5->b6 b6->c1

Caption: Comparative workflow for traditional and CRISPR/Cas9-based target validation.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression jolkinolide_b This compound jolkinolide_b->jak Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

IV. Conclusion: The Future of Target Validation

While traditional methods have been instrumental in elucidating the potential mechanisms of this compound, they often provide correlational rather than causal evidence. The advent of CRISPR/Cas9 technology offers a powerful and precise tool to definitively validate the role of putative target genes in the activity of this compound. By generating clean genetic knockouts, researchers can establish a direct link between a gene and the compound's efficacy, thereby accelerating the drug development process. The integration of CRISPR/Cas9-based approaches into the target validation pipeline will undoubtedly provide a more robust understanding of this compound's mechanism of action and pave the way for its therapeutic application.

References

A Comparative Guide to the Metabolic Stability of Jolkinolide B and its Derivatives: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative study of the metabolic stability of Jolkinolide B and its derivatives. Currently, direct comparative experimental data on the metabolic stability of this compound and its synthesized derivatives are limited in publicly available literature. Therefore, this document outlines the established methodologies and a proposed study design to generate such crucial data for drug development programs.

This compound, a diterpenoid isolated from Euphorbia fischeriana, has demonstrated a range of promising pharmacological activities, including anti-cancer and anti-inflammatory effects. However, a comprehensive understanding of its metabolic fate is essential for its progression as a therapeutic candidate. Metabolic instability can lead to poor bioavailability, rapid clearance, and the formation of potentially toxic metabolites, hindering clinical success. This guide details the necessary experimental protocols and data presentation structures to facilitate a robust comparative analysis.

Pharmacokinetic Profile of this compound

While direct in vitro metabolic stability data is scarce, a pharmacokinetic study of this compound in rats following a single intravenous injection has been reported[1]. This provides initial insights into its in vivo disposition. The development of a sensitive LC-ESI-MS/MS method for its quantification in plasma was a key step in this process[1]. However, for a comprehensive comparison and to guide derivatization efforts, standardized in vitro assays are indispensable.

Proposed Comparative In Vitro Metabolic Stability Study

To address the current data gap, a comparative study of this compound and its derivatives should be conducted using established in vitro models of drug metabolism. Liver microsomes and hepatocytes are the gold-standard systems for these initial assessments[2].

Data Presentation: A Template for Comparison

All quantitative data from the proposed experiments should be summarized in a clear, tabular format to allow for easy comparison of the metabolic stability of this compound and its derivatives.

CompoundMolecular Weight ( g/mol )LogPMicrosomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Hepatocyte Stability (t½, min)Major Metabolites Identified
This compoundInsert ValueInsert ValueExperimental DataExperimental DataExperimental DataExperimental Data
Derivative 1Insert ValueInsert ValueExperimental DataExperimental DataExperimental DataExperimental Data
Derivative 2Insert ValueInsert ValueExperimental DataExperimental DataExperimental DataExperimental Data
.....................

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolic stability studies.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the Phase I metabolic stability of compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its derivatives in liver microsomes.

Materials:

  • Pooled human, rat, or mouse liver microsomes

  • Test compounds (this compound and derivatives)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Add the test compound to the microsome mixture at a final concentration typically around 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line will be the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways.

Objective: To determine the metabolic stability of this compound and its derivatives in intact hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium

  • Test compounds (this compound and derivatives)

  • Control compounds

Procedure:

  • Thaw and culture the hepatocytes according to the supplier's protocol.

  • Add the test compound to the hepatocyte suspension at a final concentration of approximately 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At specified time points, collect aliquots of the cell suspension and terminate the metabolic activity with cold acetonitrile.

  • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolic stability assessment of this compound and its derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound This compound & Derivatives incubation_m Incubation with NADPH @ 37°C compound->incubation_m incubation_h Incubation @ 37°C compound->incubation_h microsomes Liver Microsomes microsomes->incubation_m hepatocytes Hepatocytes hepatocytes->incubation_h termination Reaction Termination (Acetonitrile) incubation_m->termination incubation_h->termination lcms LC-MS/MS Analysis termination->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assays.

Signaling Pathway of this compound

This compound is known to modulate several key signaling pathways involved in cell proliferation and inflammation. The JAK/STAT pathway is a significant target.

signaling_pathway cluster_cell Cellular Response cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Modulates jolkinolide_b This compound jolkinolide_b->jak Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Conclusion

The development of novel therapeutics requires a thorough understanding of their pharmacokinetic properties, with metabolic stability being a critical parameter. While this compound shows significant therapeutic potential, a systematic evaluation of its metabolic stability and that of its derivatives is imperative. This guide provides a comprehensive framework for conducting such a comparative study, from experimental design to data presentation. The resulting data will be invaluable for selecting drug candidates with optimal metabolic profiles and advancing them through the drug development pipeline.

References

Safety Operating Guide

Navigating the Safe Disposal of Jolkinolide B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Jolkinolide B are paramount to ensuring laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for the safe disposal of this compound, drawing from established safety protocols.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive diterpenoid with potential antitumor activities.[1][2] The Safety Data Sheet (SDS) indicates that it can cause severe skin burns and eye damage. Therefore, strict adherence to safety protocols is mandatory.

Table 1: this compound Hazard Summary and Required PPE

Hazard StatementGHS PictogramRequired Personal Protective Equipment (PPE)
H314: Causes severe skin burns and eye damage.CorrosiveGloves: Nitrile or other chemical-resistant gloves. Inspect before use and dispose of contaminated gloves in accordance with laboratory practices.[3] Eye Protection: Safety glasses with side shields or goggles. Skin Protection: Laboratory coat and, if necessary, additional protective clothing.

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is to consign it to a licensed and approved hazardous waste disposal company.[4] Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocol: Decontamination of Non-Recyclable Labware

  • Segregation: Isolate all disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into direct contact with this compound.

  • Decontamination Solution: Prepare a suitable decontamination solution. For many organic compounds, a solution of sodium hypochlorite (bleach) followed by a sodium thiosulfate rinse can be effective, but its efficacy for this compound has not been specifically established. A more general and recommended approach is to use a solvent rinse known to dissolve this compound, such as ethanol or acetone, to rinse the contaminated items. Collect the solvent rinse as hazardous waste.

  • Rinsing Procedure:

    • Triple rinse all contaminated surfaces with the chosen solvent.

    • Collect all rinsate in a designated hazardous waste container.

  • Final Disposal: After decontamination, the labware can be placed in the appropriate solid waste stream as per institutional guidelines.

Table 2: this compound Disposal Quick Reference

Waste TypeDisposal Method
Pure this compound (Solid) Collect in a clearly labeled, sealed container. The container must be compatible with the chemical. Dispose of through an approved hazardous waste disposal facility.
This compound Solutions (in organic solvent) Collect in a designated, labeled hazardous waste container for flammable liquids. The container should be stored in a well-ventilated, cool, and dry area away from ignition sources. Do not mix with incompatible waste streams. Dispose of through an approved hazardous waste disposal facility.
Contaminated Labware (non-recyclable) Decontaminate using a suitable solvent rinse (see protocol above). Collect the rinsate as hazardous waste. Dispose of the decontaminated labware in the appropriate solid waste stream.
Contaminated Labware (reusable, e.g., glassware) Rinse with a solvent known to dissolve this compound. Collect the rinsate as hazardous waste. Then, follow standard laboratory glassware cleaning procedures.
Spills For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, evacuate the area and contact emergency services.

III. Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

JolkinolideB_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_path Disposal Pathway Waste This compound Waste Is_Pure Pure Compound? Waste->Is_Pure Is_Solution In Solution? Is_Pure->Is_Solution No Pure_Disposal Collect in Labeled Hazardous Waste Container Is_Pure->Pure_Disposal Yes Is_Contaminated Contaminated Material? Is_Solution->Is_Contaminated No Solution_Disposal Collect in Labeled Solvent Waste Container Is_Solution->Solution_Disposal Yes Decontaminate Decontaminate Labware Is_Contaminated->Decontaminate Yes Final_Disposal Dispose via Approved Waste Disposal Facility Pure_Disposal->Final_Disposal Solution_Disposal->Final_Disposal Rinsate_Disposal Collect Rinsate as Hazardous Waste Decontaminate->Rinsate_Disposal Solid_Waste Dispose of Decontaminated Material in Solid Waste Decontaminate->Solid_Waste Rinsate_Disposal->Final_Disposal

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Jolkinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring safety during the handling of potent compounds like Jolkinolide B is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound is a bioactive diterpenoid with significant pharmacological activities, including anticancer properties. Due to its potency, it must be handled with care to prevent accidental exposure. The following procedural guidance is based on best practices for handling cytotoxic and potent biologically active compounds.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE and engineering controls when working with this compound.

Equipment Specification Purpose
Primary Engineering Control Certified Class II Biological Safety Cabinet (BSC) or a powder containment hood. For larger quantities, a negative pressure isolator is recommended.To contain aerosols and fine powders at the source, preventing inhalation exposure.
Gloves Double gloving with chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff.To prevent skin contact with the compound. Gloves should be changed regularly and immediately if contaminated.[1]
Gown Disposable, long-sleeved, solid-front gown made of a low-permeability fabric.To protect clothing and skin from splashes and spills.
Eye and Face Protection Safety goggles and a face shield, or a full-face respirator.To protect the eyes and face from splashes of liquids or airborne particles.[1][2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device.To prevent inhalation of the compound, especially during weighing and transfer of the solid form.[1]
Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure during the handling of this compound.

1. Designated Work Area:

  • All work with this compound should be conducted in a designated area, clearly marked with warning signs indicating the presence of a potent compound.[3]

  • Access to this area should be restricted to authorized personnel who have received appropriate training.

2. Preparation and Weighing:

  • Weighing of solid this compound should be performed within a powder containment hood or a Class II BSC to control airborne particles.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

3. Dissolving and Diluting:

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • All procedures involving the liquid form should be carried out within a certified chemical fume hood or Class II BSC.

4. Spill Management:

  • A spill kit specifically for cytotoxic drugs should be readily available.

  • In the event of a spill, the area should be immediately secured to prevent the spread of contamination.[2]

  • Personnel involved in the cleanup must wear the full complement of recommended PPE.

  • Absorbent materials from the spill kit should be used to contain and clean up the spill.[2]

  • The area should be decontaminated with an appropriate cleaning solution (e.g., detergent and water), and all cleanup materials disposed of as cytotoxic waste.[2]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weigh boats, pipette tips, and cleaning materials, must be segregated as cytotoxic waste.[4][5]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers with purple lids, which are designated for cytotoxic waste.[6][7]

  • Disposal Method: Cytotoxic waste must be disposed of through a licensed hazardous waste carrier for high-temperature incineration.[5][7] This is the only legally and environmentally acceptable method for destroying cytotoxic substances.[5]

Visualizing the Workflow for Safe Handling of this compound

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the complete workflow from preparation to disposal.

JolkinolideB_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal prep_start Don Full PPE weigh Weigh Solid in Containment Hood prep_start->weigh dissolve Dissolve in Fume Hood/BSC weigh->dissolve experiment Conduct Experiment in Hood/BSC dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate remove_ppe Doff PPE Correctly decontaminate->remove_ppe segregate_waste Segregate All Contaminated Waste decontaminate->segregate_waste remove_ppe->segregate_waste dispose Dispose in Labeled Cytotoxic Waste Container segregate_waste->dispose

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.